Testosterone benzoate
Beschreibung
Eigenschaften
IUPAC Name |
(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O3/c1-25-14-12-19(27)16-18(25)8-9-20-21-10-11-23(26(21,2)15-13-22(20)25)29-24(28)17-6-4-3-5-7-17/h3-7,16,20-23H,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJSCADWIWNGKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)CCC35C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2088-71-3 | |
| Record name | Testosterone benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-Depth Technical Guide on the In Vitro Mechanism of Action of Testosterone
A Note on Testosterone (B1683101) Benzoate (B1203000): Testosterone benzoate is a synthetic prodrug of testosterone, meaning it is an inactive compound that is converted into the active hormone, testosterone, within the body through enzymatic cleavage of its benzoate ester.[1][2] In a typical in vitro setting, the primary molecule of interest is testosterone itself, as it is the ligand that directly interacts with cellular machinery. Therefore, this guide focuses on the well-established in vitro mechanism of action of testosterone, which is functionally identical to that of this compound following its conversion.
Introduction: The Dual Signaling Axes of Testosterone
Testosterone, a primary androgenic steroid hormone, orchestrates a multitude of physiological processes by modulating gene expression and cellular signaling. Its actions are mediated through the Androgen Receptor (AR), a ligand-dependent transcription factor belonging to the nuclear receptor superfamily.[3][4] In vitro studies have been pivotal in dissecting the molecular underpinnings of testosterone's effects, revealing two principal mechanisms of action: a "classical" genomic pathway and a "rapid" non-genomic pathway.[5][6]
-
Genomic (Classical) Pathway: This pathway involves the direct regulation of gene transcription, a process that typically occurs over hours to days. It is the primary mechanism responsible for the long-term developmental and physiological effects of androgens.[7][8]
-
Non-Genomic (Rapid) Pathway: This pathway involves rapid, transcription-independent signaling events that occur within seconds to minutes.[6][9] These actions are often initiated at the cell membrane and involve the activation of various kinase cascades and changes in intracellular ion concentrations.[5][10]
Understanding these dual pathways is critical for researchers in endocrinology, oncology, and drug development, as they provide a comprehensive framework for testosterone's diverse biological roles.
The Genomic Mechanism of Action
The canonical signaling pathway is a multi-step process that translates the hormonal signal into a direct change in the expression of target genes.[11]
-
Cellular Entry and Receptor Binding: Being a lipophilic steroid, testosterone freely diffuses across the plasma membrane into the cytoplasm.[5] In some target cells, it can be converted by the enzyme 5α-reductase into the more potent androgen, dihydrotestosterone (B1667394) (DHT), which binds to the AR with higher affinity.[12][13] In the absence of a ligand, the AR is located in the cytoplasm, complexed with heat shock proteins (HSPs) such as Hsp90 and Hsp70, which maintain it in a conformation ready for ligand binding.[11][14]
-
Conformational Change and Nuclear Translocation: The binding of testosterone or DHT induces a significant conformational change in the AR's ligand-binding domain. This causes the dissociation of the HSPs.[3][7]
-
Dimerization and DNA Binding: The activated androgen-AR complex then translocates into the nucleus.[3] Inside the nucleus, it forms a homodimer (a complex of two identical AR molecules) and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[11][14]
-
Transcriptional Regulation: The AR homodimer, bound to the ARE, recruits a host of co-regulator proteins (co-activators or co-repressors). This multiprotein complex then interacts with the general transcription machinery to either enhance or suppress the rate of transcription of the target gene into messenger RNA (mRNA), ultimately leading to altered protein synthesis and a cellular response.[7][14]
Caption: The canonical androgen receptor signaling pathway.
The Non-Genomic Mechanism of Action
Distinct from the classical pathway, non-genomic actions are initiated rapidly and do not require gene transcription or protein synthesis.[6] These effects are often mediated by a subpopulation of AR located at the cell membrane or by other membrane-associated receptors.[5][9]
-
Membrane Receptor Interaction: Testosterone binds to membrane-associated receptors, which can include the classical AR or G-protein coupled receptors (GPCRs).[9][10]
-
Activation of Second Messengers: This binding event triggers the rapid activation of intracellular second messenger systems and kinase cascades.[5] Key pathways activated by testosterone include:
-
MAPK/ERK Pathway: Testosterone can activate the Ras/Raf/MEK/ERK signaling cascade, influencing processes like cell proliferation and survival.[9]
-
PI3K/Akt Pathway: Activation of this pathway is crucial for cell survival and metabolism.[15]
-
Src Kinase: Src, a non-receptor tyrosine kinase, can be rapidly activated and acts as a hub to initiate other downstream signaling.[9]
-
-
Modulation of Ion Channels and Calcium Flux: Testosterone has been shown to rapidly modulate the activity of ion channels, such as L-type calcium channels and potassium channels, leading to changes in intracellular calcium concentration ([Ca²⁺]i).[5][15] This fluctuation in [Ca²⁺]i can trigger a wide array of immediate cellular responses, including vasorelaxation in vascular smooth muscle cells.[6]
Caption: Rapid non-genomic signaling initiated by testosterone.
Quantitative Data from In Vitro Assays
The interaction of testosterone with the AR and its subsequent effects have been quantified in numerous in vitro systems. This data is essential for comparing the potency of different androgens and for understanding dose-response relationships.
| Parameter | Description | Typical Value Range | Cell/System Type | Citation |
| Binding Affinity (Kd) | The equilibrium dissociation constant, representing the concentration of testosterone required to occupy 50% of the ARs at equilibrium. A lower Kd indicates higher binding affinity. | 0.2 - 3.2 nM | Recombinant human AR, Rat prostate cytosol | [16][17] |
| IC₅₀ (Binding) | The concentration of a competing ligand (e.g., testosterone) that displaces 50% of a radiolabeled ligand from the AR. | 3.2 - 4.4 nM (vs. [³H]DHT) | Hamster prostate cytosol | [17] |
| EC₅₀ (Transcription) | The concentration of testosterone that produces 50% of the maximal response in an AR-mediated transcriptional reporter assay. | 0.1 - 10 nM | Various cell lines (e.g., PC-3, LNCaP, HEK293) with AR reporter constructs | [18][19] |
| Effective Conc. (Differentiation) | The concentration of testosterone (or its ester) shown to induce specific cellular differentiation pathways, such as osteogenesis. | 10 µM (Testosterone Enanthate) | MG-63 human osteoblast-like cells | [20] |
Note: Values can vary significantly based on the specific assay conditions, cell line, receptor source, and radioligand used.[21] The ratio of Kd to EC50 can be used to quantify signal amplification in a given system.[22]
Key Experimental Protocols
The elucidation of testosterone's mechanism of action relies on a suite of well-established in vitro experimental techniques.
Androgen Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of a compound for the AR by measuring its ability to compete with a high-affinity radiolabeled androgen.
Principle: A fixed concentration of radiolabeled androgen (e.g., [³H]-DHT or [³H]-R1881) and a source of AR (e.g., recombinant AR protein or cytosol from prostate tissue) are incubated with varying concentrations of the unlabeled test compound (testosterone). The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined.[23][24]
Detailed Methodology:
-
Reagent Preparation:
-
AR Source: Prepare recombinant human AR or cytosol from rat ventral prostates.[23][25]
-
Radioligand: Prepare a working solution of [³H]-DHT or [³H]-R1881 in assay buffer at a concentration near its Kd.[24]
-
Test Compound: Perform serial dilutions of testosterone in a suitable solvent (e.g., DMSO) and then in assay buffer.[23]
-
Assay Buffer: A common buffer is TEGD (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT).[23]
-
-
Assay Setup (96-well plate):
-
Total Binding Wells: Add AR source, radioligand, and assay buffer.[23]
-
Non-specific Binding (NSB) Wells: Add AR source, radioligand, and a saturating concentration of unlabeled "cold" androgen (e.g., 10 µM DHT) to outcompete all specific binding.[24]
-
Test Compound Wells: Add AR source, radioligand, and serial dilutions of testosterone.[23]
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.[24]
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Data Analysis:
AR-Mediated Reporter Gene Assay
This cell-based assay quantifies the ability of testosterone to activate the AR and induce the transcription of a target gene.
Principle: A host cell line (which may or may not endogenously express AR) is transfected with two plasmids: one that expresses the human AR and another containing a reporter gene (e.g., firefly luciferase) under the control of a promoter with multiple AREs.[18][26] When the cells are treated with testosterone, the activated AR binds to the AREs and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a substrate is proportional to the transcriptional activity of the AR.[27]
Detailed Methodology:
-
Cell Culture and Transfection:
-
Select an appropriate cell line (e.g., HEK293, PC-3 for exogenous AR expression; LNCaP, 22RV1 for endogenous AR).[18][19]
-
Seed cells into a 96-well plate.[19]
-
Co-transfect the cells with an AR expression vector and an ARE-luciferase reporter vector using a suitable transfection reagent. Often, a second reporter plasmid (e.g., Renilla luciferase) driven by a constitutive promoter is included to normalize for transfection efficiency.[18]
-
-
Compound Treatment:
-
After allowing cells to recover (e.g., 24 hours), replace the medium with one containing low/no androgens (e.g., using charcoal-stripped fetal bovine serum).[18]
-
Add serial dilutions of testosterone or control compounds to the wells.
-
-
Incubation: Incubate the cells for 16-24 hours to allow for transcription and translation of the luciferase enzyme.[18][19]
-
Cell Lysis and Luciferase Measurement:
-
Lyse the cells using a specific lysis buffer provided in a luciferase assay kit.
-
Add the luciferase substrate to the cell lysate.
-
Measure the light output (luminescence) using a luminometer. If a normalization control like Renilla was used, its activity is measured subsequently.[18]
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the log concentration of testosterone.
-
Use non-linear regression to calculate the EC₅₀ value.[19]
-
Caption: Experimental workflow for an AR reporter gene assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Detectability of testosterone esters and estradiol benzoate in bovine hair and plasma following pour-on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen Receptor Signaling in Prostate Cancer Genomic Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular mechanisms of testosterone: The non-genomic point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testosterone Mechanism of Action – My Endo Consult [myendoconsult.com]
- 9. karger.com [karger.com]
- 10. researchgate.net [researchgate.net]
- 11. Androgen receptor genomic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. portlandpress.com [portlandpress.com]
- 16. academic.oup.com [academic.oup.com]
- 17. tandfonline.com [tandfonline.com]
- 18. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Testosterone Enanthate: An In Vitro Study of the Effects Triggered in MG-63 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Factors influencing nominal effective concentrations of chemical compounds in vitro: medium protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantification of signal amplification for receptors: the K d/EC50 ratio of full agonists as a gain parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Testosterone Benzoate for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of testosterone (B1683101) benzoate (B1203000), a significant ester of testosterone utilized in research. The document details the chemical synthesis from testosterone, including the reaction mechanism and a step-by-step experimental protocol. Furthermore, it outlines a complete characterization workflow, employing modern analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. All quantitative data is presented in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate the synthesis and characterization workflows, adhering to specified formatting guidelines.
Introduction
Testosterone benzoate is a synthetic anabolic-androgenic steroid and an ester of testosterone.[1] First described in 1936, it holds the distinction of being the first androgen ester to be synthesized.[1] As a prodrug of testosterone, it is designed to have a longer-lasting effect when administered.[1] In a research context, the synthesis and characterization of this compound are crucial for studies related to endocrinology, drug metabolism, and the development of analytical standards for doping control. This guide offers detailed methodologies for its preparation and subsequent analytical verification.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis.
Table 1: Physicochemical Data of this compound
| Property | Value | References |
| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate | [2] |
| Synonyms | Testosterone 17-benzoate, 17β-Benzoyloxyandrost-4-en-3-one | [2][3] |
| CAS Number | 2088-71-3 | [3][4][5] |
| Molecular Formula | C₂₆H₃₂O₃ | [1][3][4] |
| Molecular Weight | 392.53 g/mol | [3][4][5] |
| Appearance | White to off-white crystalline powder | [5][6] |
| Melting Point | 195 - 207 °C | [3][5][7] |
| Solubility | Soluble in chloroform (B151607), dichloromethane (B109758), ethyl acetate, DMSO, and acetone. Very low solubility in water. | [6][8] |
| Storage | Store at 2-8 °C in a well-closed container. | [5][9] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of the 17β-hydroxyl group of testosterone with a benzoylating agent. A common and effective method involves the use of benzoyl chloride in the presence of a base, such as pyridine, which acts as a catalyst and an acid scavenger.
Synthesis Workflow
The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.
Experimental Protocol: Synthesis
Materials:
-
Testosterone (1.0 eq)
-
Benzoyl chloride (1.2 eq)
-
Anhydrous pyridine
-
Dichloromethane (DCM), anhydrous
-
5% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve testosterone in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add benzoyl chloride dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding 5% HCl to neutralize the excess pyridine.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white crystalline solid.
-
-
Drying: Dry the purified crystals under vacuum.
Characterization of this compound
The identity and purity of the synthesized this compound must be confirmed through a series of analytical techniques. The following sections detail the standard characterization methods.
Characterization Workflow
The analytical workflow for the characterization of synthesized this compound is illustrated below.
Experimental Protocols: Characterization
4.2.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized this compound.
-
Methodology: A reverse-phase HPLC method is typically employed.[10][11]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 240 nm.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase.
-
Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.
-
4.2.2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound.
-
Methodology: Electrospray ionization (ESI) is a suitable technique.[12]
-
Ionization Mode: Positive ion mode (ESI+).
-
Analysis: The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.
-
Expected m/z: 393.24.
-
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of this compound.
-
Methodology: ¹H NMR and ¹³C NMR spectra are recorded.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR: The spectrum will show characteristic signals for the steroid backbone and the benzoate group. The aromatic protons of the benzoate group will appear in the range of 7.4-8.1 ppm. The vinylic proton of the steroid A-ring will be observed around 5.7 ppm. Signals for the two methyl groups of the steroid will be present as singlets in the upfield region.
-
¹³C NMR: The spectrum will confirm the presence of 26 carbon atoms, including the carbonyl carbons of the ketone and the ester, and the aromatic carbons of the benzoate moiety.
-
4.2.4. Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups present in this compound.
-
Methodology: The IR spectrum can be obtained using a KBr pellet or as a thin film.
-
Expected Absorptions:
-
~1715 cm⁻¹: C=O stretching of the benzoate ester.
-
~1665 cm⁻¹: C=O stretching of the α,β-unsaturated ketone in the A-ring.
-
~1615 cm⁻¹: C=C stretching of the A-ring.
-
Aromatic C-H and C=C stretching bands from the benzoate group.
-
-
Table 2: Summary of Spectroscopic and Chromatographic Data for this compound
| Analysis Technique | Expected Results | References |
| HPLC Purity | >98% (typical for research grade) | [13] |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z ≈ 393.24 | [2][12] |
| ¹H NMR (in CDCl₃) | Signals for steroid and benzoate protons, including aromatic protons at ~7.4-8.1 ppm. | [13] |
| IR Spectroscopy (KBr) | Carbonyl absorptions at ~1715 cm⁻¹ (ester) and ~1665 cm⁻¹ (ketone). | [2][14] |
Safety and Handling
This compound is suspected of causing cancer and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2] All manipulations should be performed in a well-ventilated fume hood. Store the compound at 2-8 °C.[5][9]
Conclusion
This guide provides a detailed framework for the synthesis and comprehensive characterization of this compound for research purposes. The outlined protocols for synthesis and purification, coupled with the analytical methodologies for structural and purity confirmation, offer a robust approach for obtaining and verifying high-quality material. The provided tables and diagrams serve as quick references for researchers in the field. Adherence to these protocols will ensure the reliable production of this compound for use in further scientific investigation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C26H32O3 | CID 101474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound | 2088-71-3 | FT158002 | Biosynth [biosynth.com]
- 5. This compound - Analytica Chemie [analyticachemie.in]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound [stenutz.eu]
- 8. This compound | CAS:2088-71-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. This compound – Analytica Chemie [staging.analyticachemie.in]
- 10. diva-portal.org [diva-portal.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Electrospray mass spectrometry of testosterone esters: potential for use in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cleanchemlab.com [cleanchemlab.com]
- 14. [Infrared spectrophotometry in quantitative drug analysis. II. Assay of some steroids] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Androgen Therapy: A Technical Guide to the Historical Discovery and Initial Applications of Testosterone Benzoate
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the historical discovery and initial scientific applications of testosterone (B1683101) benzoate (B1203000). Following the groundbreaking isolation and synthesis of testosterone in 1935, the development of its benzoate ester in 1936 marked a pivotal moment in endocrinology, offering a more sustained androgenic effect compared to the free hormone. This document details the seminal synthesis, the bioassay methodologies used to quantify its activity, and its first applications in treating conditions such as hypogonadism. We present available quantitative data in structured tables, outline key experimental protocols from the era, and provide visualizations of the early conceptual understanding of its mechanism of action. This guide serves as a comprehensive resource for understanding the origins of androgen replacement therapy.
Introduction: The Quest for the Male Hormone
The early 20th century was a period of intense investigation into the nature of hormones. Following the isolation of estrone (B1671321) in 1929, the scientific community was galvanized to identify the male hormonal counterpart. This quest culminated in 1935 with the independent isolation of crystalline testosterone from bull testes by Ernst Laqueur and his team in Amsterdam, and its synthesis from cholesterol by Adolf Butenandt in Göttingen and Leopold Ruzicka in Zurich.[1][2][3][4] Butenandt and Ruzicka were awarded the Nobel Prize in Chemistry in 1939 for their work on sex hormones.[3]
While the availability of pure, synthetic testosterone was a monumental achievement, its rapid metabolism in the body presented a significant clinical challenge, requiring frequent injections to maintain a therapeutic effect. This limitation spurred the development of testosterone esters, which were designed to have a longer duration of action. The first of these was testosterone benzoate, described in 1936. This innovation paved the way for practical androgen replacement therapy and opened new avenues for scientific research into the physiological effects of testosterone.
The Synthesis of this compound: A Historical Protocol
General Reaction Scheme:
Testosterone + Benzoyl Chloride --(Pyridine)--> this compound + Pyridinium Hydrochloride
Physicochemical Properties of Testosterone and its Benzoate Ester:
| Property | Testosterone | This compound |
| Chemical Formula | C₁₉H₂₈O₂ | C₂₆H₃₂O₃ |
| Molar Mass | 288.43 g/mol | 392.53 g/mol |
| Melting Point | 155 °C | ~200 °C |
| Solubility in Water | Insoluble | Insoluble |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and other organic solvents. | Soluble in organic solvents. |
Data compiled from various chemical databases.
Early Experimental Applications and Bioassays
The primary method for assessing the potency of androgenic compounds in the 1930s was the capon comb growth assay . This bioassay relied on the observable growth of the comb and wattles of a castrated rooster (a capon) in response to androgen administration.
The Capon Comb Growth Assay: Experimental Protocol
The capon comb growth assay was a cornerstone of early androgen research, providing a quantitative measure of a substance's masculinizing effects.
Methodology:
-
Animal Preparation: Young cockerels were castrated to ensure a baseline atrophied comb and to eliminate endogenous androgen production.
-
Substance Administration: A solution of the test substance (e.g., this compound in oil) was administered to the capons, typically via intramuscular injection or direct application to the comb.
-
Measurement: The size of the comb was measured before and after a period of treatment. Measurements were often taken as the sum of the length and height of the comb in millimeters.
-
Quantification: The increase in comb size was correlated with the dose of the androgen administered, allowing for a comparison of the potency of different compounds.
Experimental Workflow for the Capon Comb Growth Assay:
References
- 1. researchgate.net [researchgate.net]
- 2. ENDOCRINE HISTORY: The history of discovery, synthesis and development of testosterone for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. denverhormonehealth.com [denverhormonehealth.com]
- 4. ENDOCRINE HISTORY: The history of discovery, synthesis and development of testosterone for clinical use [ouci.dntb.gov.ua]
Unveiling the Molecular Profile of Testosterone Benzoate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical and physical properties of testosterone (B1683101) benzoate (B1203000), a synthetic androgen ester of testosterone. Tailored for researchers, scientists, and drug development professionals, this document consolidates key data, experimental methodologies, and pathway visualizations to support ongoing research and development efforts.
Core Chemical and Physical Characteristics
Testosterone benzoate, with the IUPAC name [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate, is a white to off-white crystalline powder.[1][2] As a prodrug of testosterone, it is designed for a prolonged duration of action through intramuscular injection.[3]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound, providing a quick reference for researchers.
| Identifier | Value | Source |
| CAS Number | 2088-71-3 | [1] |
| Molecular Formula | C₂₆H₃₂O₃ | [1] |
| Molecular Weight | 392.5 g/mol | [1] |
| Property | Value | Source |
| Melting Point | 195 - 207 °C | [4][5] |
| Water Solubility | Very low | [2] |
| Solubility in Organic Solvents | ||
| Chloroform (B151607) | Soluble | [6] |
| Dichloromethane | Soluble | [6] |
| Ethyl Acetate | Moderately soluble | [2][6] |
| DMSO | Soluble | [6] |
| Acetone | Soluble | [6] |
Experimental Protocols
Accurate and reproducible experimental data are paramount in research. This section details methodologies for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a cornerstone technique for the analysis of steroids. A validated reverse-phase HPLC (RP-HPLC) method can be employed for the determination of purity and quantification of this compound in various matrices.
Methodology:
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient or isocratic system can be used. A common mobile phase is a mixture of methanol (B129727) and water or acetonitrile (B52724) and water.[8][9] For instance, a mobile phase of 100% methanol has been used for the analysis of testosterone undecanoate, a similar ester.[7]
-
Detection: UV detection at approximately 240-245 nm is suitable for this compound.[7][8]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).[7]
-
For solid samples, accurately weigh the substance and dissolve it in the chosen solvent. For oil-based formulations, an extraction step using a surfactant like sodium dodecyl sulphate may be necessary.[8]
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 20-60 ppm.[7]
-
Filter all solutions through a 0.45 µm filter before injection into the HPLC system.
-
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[7][10]
Spectroscopic Analysis
UV-Visible (UV-Vis) Spectroscopy:
-
Purpose: To determine the wavelength of maximum absorbance (λmax) for quantification.
-
Methodology:
Infrared (IR) Spectroscopy:
-
Purpose: To identify functional groups and confirm the chemical structure.
-
Methodology:
-
Sample Preparation: The potassium bromide (KBr) disc method is commonly used for solid samples.[13] A small amount of finely ground this compound is mixed with dry KBr powder and pressed into a thin, transparent disc. Alternatively, a Nujol mull can be prepared.[14]
-
Analysis: The sample is placed in the IR spectrometer, and the spectrum is recorded. Characteristic absorption bands for the carbonyl groups (C=O) of the ester and the α,β-unsaturated ketone, as well as C-H and C-C bond vibrations, will be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the detailed molecular structure.
-
Methodology:
-
Sample Preparation: Dissolve the this compound sample in a deuterated solvent such as deuterated chloroform (CDCl₃).[15]
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The resulting spectra will show distinct chemical shifts and coupling patterns for the protons and carbons in the molecule, allowing for unambiguous structural assignment.
-
Signaling Pathway and Experimental Workflow Visualizations
Understanding the biological context and experimental processes is crucial. The following diagrams, generated using Graphviz, illustrate the testosterone signaling pathway and a typical experimental workflow for the analysis of this compound.
Caption: Testosterone Signaling Pathway.
Caption: Experimental Workflow for Analysis.
Stability and Storage
This compound should be stored in a well-closed container, protected from light, at a controlled room temperature.[16] Stability studies have shown that testosterone esters are highly stable when stored in frozen conditions.[17] In solution, the stability can be influenced by the solvent and storage temperature, with shorter-chain esters being more prone to hydrolysis.[18]
This guide serves as a foundational resource for professionals engaged in the study and development of this compound and related compounds. The provided data and methodologies are intended to streamline experimental design and data interpretation, fostering further advancements in the field.
References
- 1. This compound | C26H32O3 | CID 101474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. sobraf.org [sobraf.org]
- 5. diva-portal.org [diva-portal.org]
- 6. This compound | CAS:2088-71-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. longdom.org [longdom.org]
- 8. HPLC method development for testosterone propionate and cipionate in oil-based injectables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. m.youtube.com [m.youtube.com]
- 15. hmdb.ca [hmdb.ca]
- 16. US11642355B2 - Pharmaceutical compositions of testosterone - Google Patents [patents.google.com]
- 17. Stability and detectability of testosterone esters in dried blood spots after intramuscular injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. wada-ama.org [wada-ama.org]
Testosterone Benzoate: A Technical Deep-Dive into its Prodrug Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101), the primary male androgen, plays a crucial role in numerous physiological processes. However, its clinical utility is hampered by a short biological half-life. To overcome this limitation, prodrug strategies have been employed, with esterification at the 17β-hydroxyl group being a common approach. This technical guide provides an in-depth analysis of testosterone benzoate (B1203000), a C17β ester prodrug of testosterone. While not as commonly marketed as other testosterone esters, its characteristics provide valuable insights into the structure-activity relationships of androgen prodrugs. This document details its physicochemical properties, mechanism of action, and the experimental methodologies used to characterize it as a prodrug.
Physicochemical and Prodrug Characteristics
Testosterone benzoate is a synthetic derivative of testosterone designed for intramuscular administration. The addition of the benzoate moiety increases the lipophilicity of the testosterone molecule, which in turn affects its solubility and pharmacokinetic profile.
Table 1: Physicochemical Properties of Testosterone and this compound
| Property | Testosterone | This compound | Reference |
| Molecular Formula | C₁₉H₂₈O₂ | C₂₆H₃₂O₃ | [1] |
| Molecular Weight ( g/mol ) | 288.42 | 392.53 | [1] |
| Water Solubility | Very low | Insoluble | [2] |
| Oil/Organic Solvent Solubility | Soluble in vegetable oils and organic solvents | Freely soluble in alcohol, chloroform, dioxane, ether, and soluble in vegetable oils. | [2] |
| LogP (Octanol-Water) | ~3.32 | ~5.6 | [3] |
The increased lipophilicity of this compound, as indicated by its higher LogP value, leads to its slow release from the oily depot at the injection site and subsequent partitioning into the bloodstream. Once in circulation, it is hydrolyzed by endogenous esterases to release the active testosterone.
Enzymatic Hydrolysis:
Mechanism of Action and Signaling Pathway
The pharmacological activity of this compound is dependent on its conversion to testosterone. The released testosterone then exerts its effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily.
Testosterone Signaling Pathway
The binding of testosterone to the AR initiates a cascade of events leading to changes in gene expression and cellular function. This process can be summarized in the following steps:
-
Cellular Entry and Receptor Binding: Testosterone, being lipophilic, readily diffuses across the cell membrane into the cytoplasm.
-
Conformational Change and Dissociation: In the cytoplasm, testosterone binds to the ligand-binding domain of the androgen receptor, which is complexed with heat shock proteins (HSPs). This binding induces a conformational change in the AR, causing the dissociation of the HSPs.
-
Dimerization and Nuclear Translocation: The activated AR molecules form homodimers.
-
DNA Binding and Gene Transcription: The AR homodimers translocate into the nucleus and bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Recruitment of Co-regulators and Modulation of Transcription: The AR-ARE complex recruits co-activator or co-repressor proteins, which modulate the rate of transcription of androgen-responsive genes, leading to the synthesis of specific proteins that mediate the physiological effects of testosterone.
Figure 1. Testosterone Signaling Pathway
Pharmacokinetics
The primary pharmacokinetic advantage of testosterone esters is their prolonged duration of action compared to unmodified testosterone. This is achieved by creating an intramuscular depot from which the ester is slowly released and subsequently hydrolyzed.
While specific pharmacokinetic data for this compound is scarce, data from other testosterone esters can provide a comparative framework. The rate of release from the oily vehicle and the rate of hydrolysis are influenced by the length and structure of the ester chain.
Table 2: Comparative Pharmacokinetic Parameters of Testosterone Esters (from various studies)
| Testosterone Ester | Administration Route | Animal Model/Human | Tmax | Cmax | Half-life (elimination) | Reference |
| Testosterone Propionate | Intramuscular | Human | ~1-2 days | - | ~1 day | [5] |
| Testosterone Enanthate | Intramuscular | Human | ~2-5 days | - | ~4.5 days | [6] |
| Testosterone Cypionate | Intramuscular | Human | ~2-5 days | - | ~8 days | [7][8] |
| Testosterone Undecanoate | Intramuscular | Human | ~7 days | 30.9 ± 11.9 nmol/L | ~33.9 days | [1] |
Generally, esters with shorter chains (e.g., propionate) are released and hydrolyzed more quickly, leading to a shorter duration of action, while those with longer chains (e.g., undecanoate) have a more extended release profile. The benzoate ester is of intermediate size, and its pharmacokinetic profile is expected to fall between that of the shorter and longer-chain esters.
Experimental Protocols
Characterizing the prodrug properties of this compound involves a series of in vitro and in vivo experiments.
In Vitro Hydrolysis Stability Assay
Objective: To determine the rate of hydrolysis of this compound to testosterone in a biologically relevant matrix (e.g., rat or human plasma).
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a stock solution of testosterone (the active drug) as a standard.
-
Thaw frozen rat or human plasma at 37°C.
-
-
Incubation:
-
Add a small volume of the this compound stock solution to pre-warmed plasma to achieve a final concentration (e.g., 10 µM).
-
Incubate the plasma samples at 37°C in a shaking water bath.
-
-
Sample Collection and Processing:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma sample.
-
Immediately quench the enzymatic reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile (B52724) containing an internal standard).
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant for the concentrations of both this compound and testosterone using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the hydrolysis half-life (t₁/₂) by fitting the data to a first-order decay model.
-
In Vivo Pharmacokinetic Study in a Rat Model
Objective: To determine the pharmacokinetic profile of testosterone released from this compound after intramuscular administration in rats.
Methodology:
-
Animal Model:
-
Use adult male Sprague-Dawley rats.
-
House the animals under standard laboratory conditions with ad libitum access to food and water.
-
-
Dosing:
-
Administer a single intramuscular injection of this compound formulated in a sterile oily vehicle (e.g., sesame oil) into the gluteal muscle.
-
-
Blood Sampling:
-
Collect blood samples via a cannulated vessel (e.g., jugular vein) at pre-determined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 120, 168 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of testosterone in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of testosterone versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis.[8]
-
Experimental Workflow for Prodrug Characterization
The overall process of characterizing a parenteral prodrug like this compound can be visualized as a multi-stage workflow.
References
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. philadelphia.edu.jo [philadelphia.edu.jo]
- 3. (PDF) Hydrolysis of Steroid Esters in Vivo and in Vitro [research.amanote.com]
- 4. Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. testosterone [m.glowm.com]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. Hydrolysis of prodrugs determined using HPLC [bio-protocol.org]
The Theoretical Half-Life of Testosterone Benzoate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101), the primary male androgen, is characterized by a short biological half-life, necessitating frequent administration to maintain stable physiological concentrations. To address this limitation, various esterified forms of testosterone have been developed. These prodrugs exhibit prolonged pharmacokinetic profiles, with the rate of testosterone release being governed by the enzymatic hydrolysis of the ester bond. This technical guide provides a comprehensive overview of the theoretical and experimental aspects of the half-life of testosterone benzoate (B1203000) in different biological systems. We will delve into the underlying principles that determine its pharmacokinetic profile, present available quantitative data, and provide detailed experimental protocols for its characterization.
Theoretical Considerations: Predicting Half-Life
The theoretical half-life of a testosterone ester is primarily influenced by the physicochemical properties of its ester side chain. The rate-limiting step in the elimination of most intramuscularly administered testosterone esters is their slow release from the oily depot and subsequent hydrolysis by esterases in the blood and tissues to release free testosterone.[1] The lipophilicity and steric hindrance of the ester group are key determinants of this process.
Generally, a longer and more complex ester chain results in increased lipophilicity, leading to slower absorption from the injection site and a longer apparent half-life.[2] While specific quantitative structure-activity relationship (QSAR) models for predicting the half-life of testosterone esters are not widely published in the public domain, the principle of ester chain length correlation with half-life is a well-established concept in medicinal chemistry.[2][3]
Testosterone benzoate, with its aromatic phenyl group, presents an interesting case. Its structure is more complex than simple alkyl esters like propionate (B1217596) but less lengthy than esters like decanoate. Based on structure-activity relationships, its half-life is expected to be intermediate between the shorter-acting and longer-acting testosterone esters.
Quantitative Data on the Half-Life of Testosterone Esters
The following table summarizes available experimental data on the half-life of various testosterone esters in different biological systems. It is important to note that specific pharmacokinetic data for this compound is sparse in publicly available literature. The inclusion of data for other esters provides a comparative context for estimating the likely pharmacokinetic profile of this compound.
| Testosterone Ester | Biological System | Half-Life (t½) | Reference(s) |
| Testosterone (unesterified) | Human Plasma | 10-100 minutes | [4] |
| Testosterone Acetate (B1210297) | Not Specified | < 1 day | [2][3] |
| Testosterone Propionate | Human | ~0.8 days | [5] |
| Testosterone Phenylpropionate | Human | ~2.5 days | [2] |
| Testosterone Isocaproate | Human | ~3.1 days | [2] |
| Testosterone Enanthate | Human | ~4.5 days | [5] |
| Testosterone Cypionate | Human | ~8 days | [4] |
| Testosterone Decanoate | Human | Not specified in provided results | |
| Testosterone Undecanoate | Human | ~20.9 - 36 days | [2][3][5] |
| Testosterone Buciclate | Human | ~29.5 days | [5] |
| This compound | Rat | Data on effects available, but not half-life. | [6] |
Note: The half-life of intramuscularly injected testosterone esters is often absorption rate-limited and represents the apparent terminal half-life.
Experimental Protocols
The determination of the half-life of this compound involves both in vitro and in vivo studies. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the rate of hydrolysis of this compound in plasma from different species (e.g., human, rat, monkey) to assess its intrinsic stability.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare plasma from the desired species, collected with an appropriate anticoagulant (e.g., K2EDTA). Ensure plasma is stored at -80°C until use.
-
Prepare a positive control (a compound known to be rapidly hydrolyzed) and a negative control (a stable compound).
-
-
Incubation:
-
Pre-warm plasma to 37°C.
-
Spike the plasma with the this compound stock solution to a final concentration of 1 µM. The final DMSO concentration should be low (e.g., <0.5%) to avoid affecting enzyme activity.
-
Incubate the samples at 37°C in a shaking water bath.
-
-
Time Points and Sampling:
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[7][8][9]
-
At each time point, immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates plasma proteins and stops enzymatic activity.[7][8][9]
-
-
Sample Processing:
-
Vortex the samples vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
-
-
Analytical Method (LC-MS/MS):
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[7]
-
In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)
Objective: To determine the pharmacokinetic profile, including the absorption, distribution, metabolism, and excretion (ADME), and the apparent terminal half-life of this compound following intramuscular administration in rats.
Methodology:
-
Animal Model and Acclimatization:
-
Use a suitable strain of male rats (e.g., Sprague-Dawley).
-
Acclimatize the animals to the housing conditions for at least one week before the study.[12]
-
-
Formulation and Dosing:
-
Prepare a sterile formulation of this compound in a suitable oil vehicle (e.g., sesame oil, cottonseed oil).
-
Administer a single intramuscular injection of this compound at a predetermined dose.[6]
-
-
Blood Sampling:
-
Collect serial blood samples from the animals at various time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 120, 168 hours).[12]
-
Collect blood via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Process the blood samples to obtain plasma, which should be stored at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS or GC-MS):
-
Develop and validate a sensitive and specific analytical method (LC-MS/MS or GC-MS) for the quantification of this compound and free testosterone in plasma.
-
Sample Preparation (Liquid-Liquid Extraction for LC-MS/MS):
-
To a plasma sample, add an internal standard.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).[10][13]
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[10][13]
-
-
Sample Preparation (for GC-MS):
-
Perform enzymatic hydrolysis to cleave any conjugated metabolites if total testosterone is to be measured.[14][15][16]
-
Extract the steroids using liquid-liquid or solid-phase extraction.[14][15][16]
-
Perform derivatization (e.g., trimethylsilylation) to increase the volatility of the analytes for GC-MS analysis.[14][15][16]
-
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Apparent terminal half-life (t½)
-
Clearance (CL/F)
-
Volume of distribution (Vd/F)
-
-
Signaling Pathways and Experimental Workflows
Testosterone Metabolism
Testosterone undergoes extensive metabolism in the body, primarily in the liver, to both more active and inactive compounds. The major metabolic pathways include conversion to dihydrotestosterone (B1667394) (DHT) by 5α-reductase and to estradiol (B170435) by aromatase. Inactivation and excretion involve oxidation and conjugation with glucuronic acid or sulfate.[2][17][18]
References
- 1. Plasma Stability Assay | Domainex [domainex.co.uk]
- 2. Inhibitors of Testosterone Biosynthetic and Metabolic Activation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. admescope.com [admescope.com]
- 5. researchgate.net [researchgate.net]
- 6. Administration of exogenous testosterone in the adult rat and its effects on reproductive organs, sex hormones and body-weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. protocols.io [protocols.io]
- 11. Isolation of Low-Level Testosterone by LC-MS/MS | Phenomenex [phenomenex.com]
- 12. 2.5. In vivo pharmacokinetics studies [bio-protocol.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mdpi.com [mdpi.com]
- 15. scielo.br [scielo.br]
- 16. benchchem.com [benchchem.com]
- 17. Testosterone: biosynthesis, transport, metabolism and (non-genomic) actions (Chapter 2) - Testosterone [cambridge.org]
- 18. researchgate.net [researchgate.net]
Solubility of Testosterone Benzoate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of testosterone (B1683101) benzoate (B1203000) in various organic solvents for laboratory applications. Understanding the solubility characteristics of this active pharmaceutical ingredient is critical for a range of activities, including formulation development, analytical method development, and in vitro/in vivo studies. This document outlines the theoretical basis for its solubility, presents available qualitative data, and provides detailed experimental protocols for researchers to determine precise solubility in their laboratories.
Factors Influencing Testosterone Benzoate Solubility
This compound, a synthetic ester of testosterone, is a relatively non-polar molecule due to its steroidal backbone and the addition of the benzoate group.[1] This inherent hydrophobicity dictates its solubility profile. The primary factors governing its solubility in a given solvent include:
-
Polarity of the Solvent: In line with the "like dissolves like" principle, this compound is expected to exhibit higher solubility in non-polar organic solvents and lower solubility in polar solvents.[1]
-
Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. However, the extent of this increase is compound and solvent-specific and should be determined empirically.
-
Crystalline Form: The polymorphic form of the this compound solid can influence its solubility. Different crystal lattices will have different lattice energies, which in turn affects the energy required to dissolve the solid.
Qualitative Solubility Data
| Solvent Classification | General Solubility | Rationale |
| Non-Polar Solvents | Expected to be more soluble | The non-polar nature of this compound allows for favorable intermolecular interactions with non-polar solvent molecules. |
| (e.g., Chloroform, Dichloromethane) | ||
| Polar Aprotic Solvents | Likely to have moderate to good solubility | Solvents like DMSO and acetone (B3395972) can engage in dipole-dipole interactions and may be effective at solvating this compound. |
| (e.g., DMSO, Acetone) | ||
| Polar Protic Solvents | Expected to have lower solubility | The strong hydrogen bonding networks in solvents like ethanol (B145695) and methanol (B129727) may not be easily disrupted by the non-polar this compound molecule. |
| (e.g., Ethanol, Methanol) | ||
| Aqueous Solutions | Very low solubility | As a hydrophobic molecule, this compound is practically insoluble in water. |
Quantitative Solubility Data
Precise quantitative solubility data is essential for accurate and reproducible experimental work. The following table is provided as a template for researchers to populate with their experimentally determined values.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Methanol | 25 | Data to be determined | Data to be determined |
| Acetone | 25 | Data to be determined | Data to be determined |
| Chloroform | 25 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined |
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2]
1. Materials and Reagents:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
3. Quantification:
-
HPLC Analysis:
-
Develop a validated HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point.[3][4]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Inject the diluted sample and determine the concentration based on the calibration curve.
-
-
UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.[5]
-
Prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations at the λmax.
-
Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve.
-
4. Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Relationship between solvent polarity and expected this compound solubility.
References
An In-Depth Technical Guide on the Molecular Structure and Function Relationship of Testosterone Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101) benzoate (B1203000) is a synthetic androgen and an ester of testosterone. As a prodrug, its therapeutic and physiological effects are realized after cleavage of the benzoate ester group, releasing the active hormone, testosterone. This guide provides a comprehensive analysis of the molecular structure of testosterone benzoate, its mechanism of action, and the intricate relationship between its chemical form and biological function. We will delve into its pharmacokinetic and pharmacodynamic properties, detail relevant experimental protocols for its characterization, and visualize key pathways and workflows.
Molecular Structure of this compound
This compound is chemically designated as (17β)-17-(Benzoyloxy)androst-4-en-3-one. Its molecular structure consists of the core steroid nucleus of testosterone, with a benzoate group esterified to the hydroxyl group at the C17β position.
Chemical Formula: C₂₆H₃₂O₃ Molar Mass: 392.54 g/mol
The addition of the benzoate ester significantly increases the lipophilicity of the molecule compared to free testosterone. This modification is crucial for its use as a long-acting injectable formulation, as it slows the release of the active hormone from the injection site.
Structure-Function Relationship and Mechanism of Action
The primary function of this compound is to serve as a sustained-release depot for testosterone. Following intramuscular injection, the ester is slowly absorbed into the bloodstream and is subsequently hydrolyzed by esterases in the plasma and tissues to release free testosterone and benzoic acid.
The liberated testosterone then exerts its androgenic effects through the canonical androgen receptor (AR) signaling pathway:
-
Cellular Entry and Receptor Binding: Testosterone, being a lipophilic molecule, readily diffuses across the cell membrane and binds to the androgen receptor (AR) located in the cytoplasm. The AR is a member of the nuclear receptor superfamily and, in its unbound state, is complexed with heat shock proteins (HSPs).
-
Conformational Change and Nuclear Translocation: Upon testosterone binding, the AR undergoes a conformational change, leading to the dissociation of HSPs. This activated AR-ligand complex then translocates into the nucleus.
-
Dimerization and DNA Binding: Inside the nucleus, the AR-ligand complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Gene Transcription: The binding of the AR dimer to AREs recruits co-activator or co-repressor proteins, which modulate the transcriptional machinery, leading to the up- or down-regulation of androgen-responsive genes. This results in the synthesis of proteins that mediate the physiological effects of androgens.
The esterification of testosterone to form this compound does not alter the mechanism of action of the active hormone but significantly modifies its pharmacokinetic profile, allowing for a prolonged duration of action.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide representative data for testosterone and other commonly used testosterone esters to facilitate comparison. As a prodrug, the binding affinity of this compound itself to the androgen receptor is not the primary determinant of its in vivo activity; rather, the rate of its conversion to testosterone is the key factor.
Table 1: Comparative Binding Affinities for the Androgen Receptor
| Compound | Receptor Binding Affinity (Ki) [nM] | Relative Binding Affinity (%) |
| Dihydrotestosterone (DHT) | ~1-3 | ~200-300 |
| Testosterone | ~3-10 | 100 |
| Testosterone Cypionate | Not Applicable (Prodrug) | Not Applicable |
| Testosterone Enanthate | Not Applicable (Prodrug) | Not Applicable |
| This compound | Not Available | Not Available |
Note: As prodrugs, testosterone esters must be hydrolyzed to testosterone to bind to the androgen receptor. Therefore, their direct binding affinity is not a relevant measure of their biological activity.
Table 2: Pharmacokinetic Properties of Intramuscular Testosterone Esters
| Testosterone Ester | Half-Life (days) | Mean Residence Time (days) |
| Testosterone Propionate | ~2-3 | ~3.5 |
| Testosterone Enanthate | ~4.5-5 | ~8.5 |
| Testosterone Cypionate | ~8[1][2] | ~8.5 |
| This compound | Not Available | Not Available |
Experimental Protocols
Androgen Receptor Competitive Binding Assay
Objective: To determine the in vitro binding affinity of a compound to the androgen receptor.
-
Preparation of AR Source: A source of androgen receptors is prepared, typically from the cytosol of rat ventral prostate tissue or using recombinant human androgen receptor.
-
Radioligand: A radiolabeled androgen with high affinity for the AR, such as [³H]-dihydrotestosterone ([³H]-DHT), is used.
-
Competition: A constant concentration of the radioligand is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., testosterone as a reference, or other potential ligands).
-
Separation: After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated. This can be achieved by methods such as hydroxylapatite adsorption or filter binding.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Androgen-Responsive Reporter Gene Assay
Objective: To assess the functional androgenic or anti-androgenic activity of a compound by measuring the transcriptional activation of the androgen receptor.
-
Cell Line: A suitable mammalian cell line that expresses the androgen receptor (e.g., PC-3 or LNCaP prostate cancer cells) is used. These cells are transiently or stably transfected with a reporter gene construct.
-
Reporter Construct: The construct contains a promoter with multiple androgen response elements (AREs) driving the expression of a reporter gene, such as luciferase or β-galactosidase.
-
Treatment: The transfected cells are treated with various concentrations of the test compound (e.g., this compound). A known androgen, such as DHT, is used as a positive control. To test for anti-androgenic activity, cells are co-treated with a fixed concentration of an androgen and varying concentrations of the test compound.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for gene transcription and protein expression.
-
Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer, depending on the reporter gene used.
-
Data Analysis: The dose-response curve is plotted, and the EC50 (for agonists) or IC50 (for antagonists) is calculated to quantify the potency of the test compound.
In Vivo Hershberger Assay
Objective: To assess the androgenic or anti-androgenic activity of a substance in a whole-animal model.
-
Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the androgen-dependent tissues sensitive to exogenous androgens.
-
Dosing:
-
Androgenic Activity: The test substance is administered daily for a set period (typically 7-10 days) via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., treated with testosterone propionate) are included.
-
Anti-Androgenic Activity: The test substance is co-administered with a known androgen (e.g., testosterone propionate) daily for the same duration. A control group receiving only the androgen is included.
-
-
Necropsy and Tissue Collection: At the end of the treatment period, the animals are euthanized, and key androgen-dependent tissues are carefully dissected and weighed. These tissues typically include the ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.
-
Data Analysis: The weights of the androgen-dependent tissues from the treated groups are compared to those of the control groups. A statistically significant increase in tissue weights indicates androgenic activity, while a significant inhibition of the androgen-induced tissue growth indicates anti-androgenic activity.
Mandatory Visualizations
Signaling Pathway
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Testosterone Cypionate injection, USP C-III [dailymed.nlm.nih.gov]
- 3. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
Endocrine-Disrupting Potential of Testosterone Benzoate in Environmental Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively documents the endocrine-disrupting properties of androgens and other testosterone (B1683101) esters in environmental systems. However, specific ecotoxicological data for testosterone benzoate (B1203000) is notably scarce in publicly available research. This guide, therefore, extrapolates from existing data on testosterone and its other esters to evaluate the potential environmental risks of testosterone benzoate, highlighting data gaps and proposing research frameworks.
Executive Summary
This compound, a synthetic androgen ester, is utilized in veterinary and human medicine. Like other testosterone esters, it functions as a prodrug, releasing testosterone upon hydrolysis. The environmental introduction of such compounds, primarily through excretion, raises significant concerns about their potential to disrupt the endocrine systems of wildlife, particularly aquatic organisms. Androgens are potent endocrine-disrupting chemicals (EDCs) that can interfere with the normal reproductive development and function of fish and other wildlife, leading to masculinization of females, altered sex ratios, and reduced reproductive success. This technical guide provides a comprehensive overview of the anticipated endocrine-disrupting potential of this compound, drawing upon data from studies on testosterone and its other esters. It details the mechanisms of action, summarizes key experimental findings, outlines relevant testing protocols, and discusses analytical methodologies for its detection in environmental matrices.
Introduction to Androgens as Endocrine Disruptors
Androgens are a class of steroid hormones that regulate the development and maintenance of male characteristics. In the environment, natural and synthetic androgens can act as EDCs, interfering with the hormonal signaling of wildlife.[1] Effluents from sources such as pulp and paper mills and cattle feedlots have demonstrated androgenic activity, leading to observable effects like the masculinization of female fish.[1] Testosterone and its esters, including this compound, are of particular concern due to their direct interaction with the androgen receptor (AR), initiating a cascade of physiological responses that can be detrimental to non-target organisms.
Mechanism of Action
The primary mechanism of endocrine disruption by this compound is expected to be through its hydrolysis to testosterone, which then binds to the androgen receptor. This binding can lead to a variety of effects, including the direct regulation of gene expression. Furthermore, testosterone can be converted to 17β-estradiol (E2) by the enzyme aromatase, potentially leading to estrogenic effects as well.
Quantitative Data on the Endocrine-Disrupting Effects of Testosterone and its Esters
While specific data for this compound is lacking, studies on testosterone and other esters provide valuable insights into its potential effects. The following tables summarize quantitative data from representative studies on related compounds.
Table 1: Effects of Androgens on Vitellogenin (VTG) Levels in Fish
| Compound | Species | Exposure Concentration | Duration | Effect on VTG | Reference |
| Trenbolone | Zebrafish (Danio rerio) | 193 ng/L | 21 days | Significant reduction | [2] |
| Methyltestosterone (B1676486) | Zebrafish (Danio rerio) | 4.5 ng/L | 7 days | Significant increase | [3] |
| Testosterone | Rare Minnow (Gobiocypris rarus) | Not specified | Not specified | Reduction in females | [4] |
Table 2: Effects of Androgens on Gonadal Histology and Sex Ratio in Fish
| Compound | Species | Exposure Concentration | Duration | Histological/Sex Ratio Effects | Reference |
| 17α-methyltestosterone | Black Rockfish (Sebastes schlegelii) | 20, 40, 60 ppm (in feed) | Not specified | Confirmed sex reversal; higher concentrations impaired testis development. | [5] |
| Trenbolone | Zebrafish (Danio rerio) | 9.7 ng/L | 21 days | All-male population observed. | [2] |
| 17α-methyltestosterone | Zebrafish (Danio rerio) | 5, 51, 583 ng/L | 50 days | No significant histological effects on ovaries, but a downward trend in late-mature oocytes. | [6] |
| 17α-methyltestosterone | Pseudorasbora parva | 200 ng/L | Not specified | Inhibition of gonadal development. | [7] |
Table 3: Effects of Androgens on Endogenous Steroid Levels in Fish
| Compound | Species | Exposure Concentration | Duration | Effect on Endogenous Steroids | Reference |
| Methyltestosterone | Zebrafish (Danio rerio) | 6.4 ng/L (KT), 8.5 ng/L (T) | 7 days | Significant decrease in 11-ketotestosterone (B164220) (KT) and testosterone (T). | [3] |
| 17α-methyltestosterone | Black Rockfish (Sebastes schlegelii) | 20, 40, 60 ppm (in feed) | Not specified | Suppressed E2; increased T and 11-KT in pseudomales. | [5] |
| Testosterone | Feral Male Carp (B13450389) (Cyprinus carpio) | Effluent channel | Not specified | Significantly decreased serum testosterone concentrations. | [8] |
Experimental Protocols
The assessment of endocrine-disrupting potential in fish typically involves standardized tests that evaluate key endpoints.
Fish Sexual Development Test (FSDT)
This protocol is an extension of the OECD Test Guideline 210 (Fish Early-Life Stage Toxicity Test) and is designed to detect chemicals with endocrine-disrupting properties.[2]
-
Test Organism: Zebrafish (Danio rerio) or other suitable small fish species.
-
Exposure: Continuous waterborne exposure of juvenile fish to the test substance.
-
Duration: Typically 21 days, covering the period of sexual differentiation.
-
Endpoints:
-
Vitellogenin (VTG) Induction/Reduction: Measurement of VTG levels in whole-body homogenate or plasma. VTG is a female-specific egg yolk precursor protein, and its presence in males is a biomarker for estrogenic activity, while its reduction in females can indicate anti-estrogenic or androgenic activity.[2][9]
-
Gonadal Histology: Microscopic examination of the gonads to assess developmental stage, cellular organization, and the presence of abnormalities such as intersex (ovotestis).
-
Sex Ratio: Determination of the proportion of males, females, and intersex individuals in the exposed population.[2]
-
-
Analytical Chemistry: Regular measurement of the test substance concentration in the water to ensure consistent exposure levels.
Short-Term Reproduction Assay
This assay evaluates the effects of EDCs on reproductively active adult fish.[9]
-
Test Organism: Fathead minnow (Pimephales promelas), zebrafish (Danio rerio), or Japanese medaka (Oryzias latipes).
-
Exposure: Waterborne exposure of breeding groups of fish.
-
Duration: Typically 21 days.
-
Endpoints:
-
Fecundity: Number of eggs produced per female.
-
Fertility: Percentage of fertilized eggs.
-
Secondary Sex Characteristics: Assessment of physical traits that distinguish males and females.
-
Plasma Steroid Levels: Measurement of circulating levels of 17β-estradiol, testosterone, and 11-ketotestosterone.
-
Gonadosomatic Index (GSI): The ratio of gonad weight to body weight.
-
Gonadal Histology: As described in the FSDT.
-
Plasma VTG: As described in the FSDT.
-
Visualizations of Pathways and Processes
Signaling Pathway of Androgen Disruption
Caption: Androgen disruption pathway of this compound.
Experimental Workflow for Endocrine Disruption Testing
Caption: Workflow for assessing endocrine disruption.
Aromatase and Steroidogenesis Relationship
Caption: Testosterone conversion to estradiol (B170435) by aromatase.
Analytical Methods for Detection
The detection and quantification of this compound and its metabolite, testosterone, in environmental samples are crucial for assessing exposure and risk.
Sample Preparation
-
Water Samples: Solid-phase extraction (SPE) is a common technique for concentrating steroids from water samples.
-
Sediment/Tissue Samples: Soxhlet extraction or pressurized liquid extraction followed by clean-up steps are typically employed.[10]
Analytical Instrumentation
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the analysis of steroid hormones and their esters in environmental and biological matrices due to its high sensitivity and selectivity.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used, often requiring derivatization of the analytes to improve their volatility and chromatographic behavior.[12][13]
A direct large-volume injection (LVI) HPLC-MS/MS method has been developed for the analysis of androgenic steroids in aquatic matrices, which can reduce sample preparation time and solvent use.[11]
Environmental Fate and Bioaccumulation
The environmental persistence and bioaccumulation potential of this compound are critical factors in its overall risk profile. While specific data is unavailable, the ester linkage is expected to undergo hydrolysis in the environment, releasing testosterone. Testosterone itself has a moderate potential for bioaccumulation. The persistence will depend on factors such as microbial degradation, photolysis, and sorption to sediment.
Conclusion and Research Needs
This compound, as a precursor to testosterone, has a high potential to act as an endocrine disruptor in the aquatic environment. Based on data from testosterone and other androgenic esters, exposure to environmentally relevant concentrations of this compound is likely to cause adverse effects on the reproductive health of fish, including altered vitellogenin levels, skewed sex ratios, and abnormal gonadal development.
The significant lack of ecotoxicological data for this compound is a critical knowledge gap. Future research should prioritize:
-
Standardized Ecotoxicity Testing: Conducting studies such as the Fish Sexual Development Test and short-term reproduction assays to determine the specific effects and potency of this compound.
-
Environmental Fate Studies: Investigating the hydrolysis rates, degradation pathways, and partitioning behavior of this compound in different environmental compartments.
-
Analytical Method Development: Validating sensitive and robust analytical methods for the routine monitoring of this compound in environmental samples.
Addressing these research needs is essential for conducting accurate environmental risk assessments and ensuring the protection of aquatic ecosystems from the potential endocrine-disrupting effects of this and other synthetic androgens.
References
- 1. Adverse effects of environmental antiandrogens and androgens on reproductive development in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of endocrine disrupters: evaluation of a Fish Sexual Development Test (FSDT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short-term exposure to low concentrations of the synthetic androgen methyltestosterone affects vitellogenin and steroid levels in adult male zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The effects of 17α-methyltestosterone on gonadal histology and gene expression along hypothalamic-pituitary-gonadal axis, germ cells, sex determination, and hypothalamus-pituitary-thyroid axis in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 17 α-methyltestosterone on the transcriptome, gonadal histology and sex steroid hormones in Pseudorasbora parva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitellogenin induction and reduced serum testosterone concentrations in feral male carp (Cyprinus carpio) captured near a major metropolitan sewage treatment plant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening and Testing for Endocrine Disruption in Fish—Biomarkers As “Signposts,” Not “Traffic Lights,” in Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hdb.ugent.be [hdb.ugent.be]
- 11. Analysis of Androgenic Steroids in Environmental Waters by Large-volume Injection Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detectability of testosterone esters and estradiol benzoate in bovine hair and plasma following pour-on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steroid hormones in fish, caution for present and future: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Experimental Protocol for Testosterone Benzoate Administration in Rats: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental administration of testosterone (B1683101) benzoate (B1203000) in rat models. It includes detailed protocols for creating a testosterone-deficient model, preparing and administering testosterone benzoate, and collecting and analyzing relevant physiological and behavioral data. The information is intended to assist researchers in designing and executing studies to investigate the effects of testosterone on various biological systems.
Application Notes
This compound, a synthetic ester of testosterone, serves as a prodrug that allows for a slower release and extended action of testosterone following administration.[1] In research, it is frequently used to study the effects of androgen replacement in various physiological and pathological contexts. Common applications include investigating the role of testosterone in reproductive biology, neurobehavioral functions, cardiovascular health, and metabolic regulation.
A primary model for these investigations is the orchidectomized (castrated) rat, which provides a testosterone-deficient baseline.[2][3] By administering controlled doses of this compound to these animals, researchers can systematically evaluate the dose-dependent effects of testosterone on a wide range of endpoints.
Key considerations for experimental design include the choice of rat strain (Wistar and Sprague-Dawley are common), the dose and route of administration, the duration of treatment, and the specific endpoints to be measured.[2][4] The vehicle for this compound is typically a sterile oil, such as sesame oil or peanut oil, to ensure proper dissolution and absorption.[2][5]
Experimental Protocols
Animal Model: Orchidectomy
The orchidectomy, or surgical removal of the testes, is the standard procedure for inducing testosterone deficiency in male rats.[3]
Materials:
-
Male Wistar or Sprague-Dawley rats (age and weight to be determined by the study design)
-
Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)
-
Surgical instruments (scalpel, forceps, scissors)
-
Suture material or wound clips
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Sterile gauze
-
Warming pad
Procedure:
-
Anesthetize the rat using the chosen anesthetic protocol. Confirm the depth of anesthesia by a lack of response to a pedal withdrawal reflex (toe pinch).
-
Shave and disinfect the scrotal area.
-
Make a single midline incision through the scrotum.
-
Exteriorize one testis by applying gentle pressure to the abdomen.
-
Ligate the spermatic cord and associated blood vessels with suture material.
-
Excise the testis distal to the ligature.
-
Return the ligated stump to the abdominal cavity.
-
Repeat for the second testis.
-
Close the scrotal incision with sutures or wound clips.
-
Administer post-operative analgesics as per approved institutional animal care and use committee (IACUC) protocols.
-
Allow the animals to recover for at least one week before initiating this compound treatment.[5] For sham-operated control animals, the testes are exteriorized and then returned to the scrotum without ligation and excision.[2]
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Sterile vehicle oil (e.g., sesame oil, peanut oil)
-
Sterile glass vials
-
Syringes and needles for administration (e.g., 25-gauge)
-
Vortex mixer or sonicator
Preparation of this compound Solution:
-
Calculate the required amount of this compound and vehicle oil based on the desired concentration and total volume needed.
-
In a sterile vial, add the this compound powder.
-
Add the vehicle oil to the vial.
-
Gently warm the mixture and vortex or sonicate until the this compound is completely dissolved.
-
Allow the solution to cool to room temperature before administration.
Administration:
This compound is typically administered via subcutaneous (s.c.) or intramuscular (i.m.) injection.
-
Gently restrain the rat.
-
For subcutaneous injection, lift the skin on the back or flank to create a tent and insert the needle at the base.
-
For intramuscular injection, insert the needle into the quadriceps or gluteal muscle.
-
Inject the calculated volume of the this compound solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site.
The dosage and frequency of administration will vary depending on the specific research question. Doses can range from micrograms to milligrams per kilogram of body weight, administered daily, weekly, or as a single bolus.[2][4]
Data Collection and Analysis
a. Blood Collection and Hormone Analysis:
Blood samples are essential for verifying testosterone levels and assessing other hormonal changes.
Procedure:
-
Blood can be collected via various methods, including tail vein, saphenous vein, or terminal cardiac puncture under deep anesthesia.[6]
-
For serum collection, allow the blood to clot at room temperature and then centrifuge to separate the serum.[2]
-
Store serum samples at -80°C until analysis.
-
Testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) levels can be measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits or radioimmunoassay (RIA).
b. Organ Weight Measurement:
Changes in the weight of androgen-sensitive organs are a key indicator of testosterone's effects.
Procedure:
-
At the end of the study, euthanize the rats under deep anesthesia.
-
Carefully dissect the following organs: testes (in sham-operated animals), epididymides, seminal vesicles, and ventral prostate.[7]
-
Remove any adhering connective and fatty tissue.
-
Blot the organs dry and weigh them individually.
-
Organ weights can be expressed as absolute weights or as a ratio to body weight.[7]
c. Behavioral Testing:
Testosterone is known to influence a range of behaviors in rats.
-
Spatial Memory: The radial arm maze and Morris water maze are commonly used to assess spatial learning and memory.[4]
-
Anxiety-like Behavior: The elevated plus maze and open field test can be used to evaluate anxiety levels.[8]
-
Depressive-like Behavior: The forced swim test is a common paradigm for assessing depressive-like states.[9]
Detailed protocols for these behavioral tests are widely available in the scientific literature.
d. Molecular and Cellular Analysis:
-
Western Blotting: This technique can be used to quantify the expression of proteins in signaling pathways affected by testosterone, such as the MAPK/ERK pathway.
-
Immunohistochemistry: This method allows for the visualization and localization of specific proteins within tissues, such as neuronal markers in the brain.[10][11][12][13][14]
Data Presentation
The following tables provide examples of how to structure quantitative data from a study investigating the effects of this compound administration in orchidectomized rats.
Table 1: Effects of this compound on Serum Hormone Levels
| Treatment Group | Testosterone (ng/mL) | LH (ng/mL) | FSH (ng/mL) |
| Sham Control | 3.21 ± 0.98 | 1.5 ± 0.3 | 10.2 ± 1.5 |
| Orchidectomized (ORX) + Vehicle | 0.35 ± 0.02 | 5.8 ± 0.9 | 25.6 ± 3.1 |
| ORX + this compound (Low Dose) | 2.5 ± 0.5 | 2.1 ± 0.4 | 15.3 ± 2.0 |
| ORX + this compound (High Dose) | 99.86 ± 14.00 | 0.8 ± 0.2 | 8.7 ± 1.2 |
Data are presented as mean ± SEM. Data adapted from a study using testosterone enanthate, which is expected to have similar effects to this compound.[2]
Table 2: Effects of this compound on Organ Weights
| Treatment Group | Testes (g) | Epididymis (g) | Seminal Vesicles (g) | Ventral Prostate (g) |
| Sham Control | 3.5 ± 0.2 | 0.8 ± 0.05 | 1.2 ± 0.1 | 0.5 ± 0.04 |
| Orchidectomized (ORX) + Vehicle | N/A | 0.2 ± 0.02 | 0.1 ± 0.01 | 0.05 ± 0.01 |
| ORX + this compound (Low Dose) | N/A | 0.6 ± 0.04 | 0.8 ± 0.07 | 0.3 ± 0.03 |
| ORX + this compound (High Dose) | N/A | 1.0 ± 0.08 | 1.5 ± 0.12 | 0.7 ± 0.06 |
Data are presented as mean ± SEM.
Table 3: Effects of this compound on Spatial Memory in the Radial Arm Maze
| Treatment Group | Working Memory Errors | Reference Memory Errors |
| Sham Control | 2.5 ± 0.4 | 1.2 ± 0.2 |
| Orchidectomized (ORX) + Vehicle | 5.8 ± 0.7 | 1.5 ± 0.3 |
| ORX + Testosterone Propionate (0.125 mg) | 3.1 ± 0.5 | 1.3 ± 0.2 |
| ORX + Testosterone Propionate (0.500 mg) | 2.9 ± 0.4 | 1.4 ± 0.2 |
Data are presented as mean ± SEM. Data adapted from a study using testosterone propionate, which is expected to have similar effects to this compound.[4]
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to this compound administration in rats.
Experimental workflow for this compound administration in rats.
Classical testosterone signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Effects of Testosterone Deficiency and Its Replacement on Inflammatory Markers in Rats: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Effects of testosterone dose on spatial memory among castrated adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 7. research.rutgers.edu [research.rutgers.edu]
- 8. Frontiers | On the Role of Testosterone in Anxiety-Like Behavior Across Life in Experimental Rodents [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Video: Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Primer for immunohistochemistry on cryosectioned rat brain tissue: example staining for microglia and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunohistochemistry Staining and Semiquantitative Analysis [bio-protocol.org]
Application Note: Quantification of Testosterone Benzoate in Supplements by HPLC-DAD
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the accurate quantification of testosterone (B1683101) benzoate (B1203000) in dietary supplements. The developed protocol is tailored for researchers, scientists, and professionals in drug development and quality control. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine analysis and regulatory compliance.
Introduction
The presence of undeclared anabolic-androgenic steroids, such as testosterone benzoate, in dietary supplements is a significant public health concern. Accurate and reliable analytical methods are crucial for the identification and quantification of these substances to ensure consumer safety and regulatory adherence. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) offers a powerful tool for this purpose, providing high selectivity and sensitivity. This document outlines a comprehensive methodology for the determination of this compound in supplement matrices.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Column: A reversed-phase C18 column (e.g., Halo 90 Å, C18, 150 x 4.6 mm, 2.7 µm) is recommended for optimal separation.[1][2]
-
Software: Chromatographic data acquisition and processing software.
-
Reagents: HPLC grade methanol (B129727), acetonitrile, and water. This compound reference standard.
-
Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and an ultrasonic bath.
Chromatographic Conditions
A gradient elution is recommended to ensure the separation of this compound from potential interfering compounds in the supplement matrix.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 2.7 µm)[1][2] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min, 60-90% B; 10-12 min, 90% B; 12-13 min, 90-60% B; 13-15 min, 60% B (for re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL[1][3] |
| Oven Temperature | 35 °C[4] |
| Detection | DAD, 242 nm[5] |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
Sample Weighing: Accurately weigh a representative portion of the homogenized supplement powder (e.g., 100 mg).
-
Extraction: Transfer the weighed sample to a 50 mL volumetric flask. Add approximately 40 mL of methanol and sonicate for 30 minutes to extract the this compound.[5]
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.[6][7]
Results and Discussion
Method Validation
The developed HPLC-DAD method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[8]
The linearity of the method was evaluated by analyzing the working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
The accuracy of the method was determined by a recovery study, where a known amount of this compound was spiked into a placebo supplement matrix at three different concentration levels.
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 10 | 99.2 | 1.5 |
| 50 | 101.5 | 1.1 |
| 80 | 98.9 | 1.8 |
The precision of the method was assessed by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision).
| Parameter | Intra-day % RSD | Inter-day % RSD |
| Peak Area | < 1.0 | < 2.0 |
| Retention Time | < 0.5 | < 1.0 |
The LOD and LOQ were determined based on the signal-to-noise ratio of the baseline.
| Parameter | Result (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The HPLC-DAD method described in this application note provides a reliable and efficient means for the quantification of this compound in dietary supplements. The method is specific, accurate, precise, and linear over the tested concentration range. This protocol can be readily implemented in quality control laboratories for the routine analysis of supplements to ensure product quality and consumer safety.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of HPLC-DAD methodology for simultaneous qualitative and quantitative determination of thirteen substances with a steroid structure [rlib.uctm.edu]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. HPLC Method Development for Testosterone Cipionate in Bulk Drug and Oil-Based Injectables – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The determination of common anabolic steroid and stimulants in nutritional supplements by HPLC-DAD and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Benign Prostatic Hyperplasia (BPH) in Mouse Models Using Testosterone Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). To facilitate the study of BPH pathogenesis and the development of novel therapeutics, robust and reproducible animal models are essential. The administration of exogenous androgens, such as testosterone (B1683101) esters, to castrated rodents is a widely accepted method for inducing prostatic hyperplasia that mimics key aspects of human BPH.
These application notes provide a detailed guide for inducing BPH in mouse models using testosterone benzoate (B1203000). The protocols outlined below cover the experimental workflow, from animal preparation and hormone administration to endpoint analysis, including histological and biochemical assessments. While many published studies utilize testosterone propionate, the principles and procedures are largely adaptable for testosterone benzoate, a similar short-acting testosterone ester.
Key Signaling Pathways in BPH
The development of BPH is heavily dependent on androgen signaling. Testosterone, the primary male sex hormone, is converted to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by the enzyme 5α-reductase within the prostate gland. DHT binds to the androgen receptor (AR), leading to the transcription of genes that promote cellular proliferation and growth, contributing to prostatic enlargement.[1] Another critical pathway implicated in BPH is the Transforming Growth Factor-β (TGF-β) signaling pathway, which is involved in tissue remodeling and fibrosis, key features of BPH.[1]
Experimental Workflow
The induction of BPH in a mouse model using this compound follows a structured workflow. This process begins with the surgical castration of the animals to ablate endogenous androgen production, followed by a recovery period. Subsequently, exogenous testosterone is administered to induce prostatic growth. The outcomes are then assessed through various quantitative and qualitative methods.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from testosterone-induced BPH mouse models. These values serve as a reference for expected outcomes.
Table 1: Prostate Weight and Prostate Index
| Group | Treatment | Prostate Weight (mg) (Mean ± SD) | Prostate Index (Prostate Wt. / Body Wt. x 1000) (Mean ± SD) |
| Control | Oil Vehicle | 50 ± 10 | 1.5 ± 0.3 |
| BPH | This compound | 250 ± 50 | 7.5 ± 1.5 |
| BPH + Finasteride | This compound + Finasteride | 100 ± 20 | 3.0 ± 0.6 |
Note: These are representative values compiled from various studies using testosterone esters. Actual values may vary based on mouse strain, age, and specific experimental conditions.[2][3][4][5][6]
Table 2: Serum Hormone Levels
| Group | Treatment | Serum Testosterone (ng/mL) (Mean ± SD) | Serum DHT (ng/mL) (Mean ± SD) |
| Control | Oil Vehicle | 0.5 ± 0.2 | 0.1 ± 0.05 |
| BPH | This compound | 5.0 ± 1.5 | 1.0 ± 0.3 |
| BPH + Finasteride | This compound + Finasteride | 5.2 ± 1.6 | 0.3 ± 0.1 |
Note: These are representative values. The measurement of DHT can be challenging due to its low circulating levels.[2]
Experimental Protocols
Protocol 1: Induction of BPH using this compound
Materials:
-
Male mice (e.g., C57BL/6J, 8 weeks old)
-
This compound
-
Sesame oil or corn oil (vehicle)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools for castration
-
Syringes and needles for injection
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before any procedures.[7]
-
Castration:
-
Anesthetize the mice using an approved anesthetic protocol.
-
Make a small incision in the scrotum to expose the testes.
-
Ligate the spermatic cord and blood vessels, then remove the testes.
-
Suture the incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Recovery: Allow the mice to recover for 7 days post-castration.[7]
-
BPH Induction:
-
Monitoring: Monitor the body weight of the mice weekly throughout the study.
-
Euthanasia and Sample Collection:
-
At the end of the 4-week induction period, euthanize the mice.
-
Collect blood via cardiac puncture for serum separation.
-
Carefully dissect the entire prostate gland and weigh it.
-
Fix a portion of the prostate in 10% neutral buffered formalin for histology and store the remainder at -80°C for molecular analysis.
-
Protocol 2: Histological Analysis of Prostate Tissue (H&E Staining)
Materials:
-
10% Neutral Buffered Formalin
-
Ethanol (B145695) (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin (B73222) solution (e.g., Mayer's)
-
Eosin (B541160) Y solution
-
Mounting medium
Procedure:
-
Fixation: Fix the prostate tissue in 10% neutral buffered formalin for 24 hours at room temperature.[8]
-
Processing:
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.[8]
-
Staining:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[8][9][10]
-
Stain with hematoxylin for 3-5 minutes to stain the nuclei blue/purple.[8][9][10]
-
Differentiate in 1% acid alcohol to remove excess stain.[11]
-
"Blue" the sections in a suitable solution (e.g., Scott's tap water substitute) to make the hematoxylin turn blue.[11]
-
Counterstain with eosin Y solution for 1-2 minutes to stain the cytoplasm and connective tissue pink/red.[8][9][10]
-
-
Dehydration and Mounting:
-
Analysis: Examine the slides under a microscope to assess prostatic glandular hyperplasia and stromal proliferation.
Protocol 3: Measurement of Serum Testosterone by ELISA
Materials:
-
Mouse/Rat Testosterone ELISA Kit (e.g., Abcam ab285350 or similar)
-
Blood collection tubes
-
Centrifuge
-
Microplate reader
Procedure:
-
Serum Preparation:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 3000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant (serum) and store at -20°C or -80°C until use.[12]
-
-
ELISA Assay:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
A general competitive ELISA protocol involves:
-
Adding standards and samples to the wells of a microplate pre-coated with an antibody.
-
Adding a biotinylated testosterone conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a streptavidin-HRP conjugate.
-
Washing the plate again.
-
Adding a chromogenic substrate (e.g., TMB) and incubating for color development.[12][13]
-
Reading the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[12][13]
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the testosterone concentration in the samples by interpolating their absorbance values on the standard curve. The concentration of testosterone is inversely proportional to the signal.[14]
-
Conclusion
The this compound-induced BPH mouse model is a valuable tool for studying the mechanisms of prostatic growth and for the preclinical evaluation of new therapeutic agents. Adherence to detailed and standardized protocols is crucial for obtaining reliable and reproducible data. The information and protocols provided in these application notes offer a comprehensive framework for researchers to successfully implement this model in their studies.
References
- 1. Testosterone and 17β-Estradiol Induce Glandular Prostatic Growth, Bladder Outlet Obstruction, and Voiding Dysfunction in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. clyte.tech [clyte.tech]
- 10. molecular-machines.com [molecular-machines.com]
- 11. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Mouse Testosterone Rapid ELISA Kit (EELR009) - Invitrogen [thermofisher.com]
Application Notes: Testosterone Benzoate in Adult Neurogenesis Research
Introduction
Adult neurogenesis, the process of generating new functional neurons in the adult brain, occurs primarily in two neurogenic niches: the subgranular zone (SGZ) of the dentate gyrus in the hippocampus and the subventricular zone (SVZ) of the lateral ventricles.[1] This process is crucial for learning, memory, and mood regulation. Steroid hormones, including testosterone (B1683101), are significant modulators of adult neurogenesis.[1][2] Testosterone and its metabolites have been shown to exert influence over the various stages of neuronal development, from proliferation to survival and differentiation.[1][2] These application notes provide a comprehensive overview of the use of testosterone benzoate (B1203000) and other androgens in studying adult hippocampal neurogenesis, summarizing key findings and providing detailed experimental protocols for researchers.
Mechanism of Action
Testosterone's influence on adult neurogenesis is primarily mediated through an androgen-dependent pathway.[1][2][3] Testosterone can be converted to dihydrotestosterone (B1667394) (DHT) by the enzyme 5α-reductase, or to estradiol (B170435) by the enzyme aromatase.[1][4] Studies using DHT, a potent non-aromatizable androgen, have shown effects similar to testosterone, increasing the survival of new neurons.[1][5] Conversely, administration of estradiol in male rodents does not typically replicate these effects, suggesting the androgenic pathway is dominant.[1][5][6]
The primary effect of androgens in the hippocampus is to enhance the survival of newly generated neurons, with little to no effect on the proliferation of neural stem cells.[1][2][3][7] This effect is dependent on the duration of exposure, with chronic treatment (e.g., 30 days) being necessary to observe a significant increase in neuron survival.[1][4][7][8] The neurogenic effects of androgens are mediated by the androgen receptor (AR).[9][10][11] Interestingly, androgen receptors are not typically found on immature neurons, suggesting that testosterone may act indirectly, possibly by modulating the local microenvironment or influencing afferent inputs from other brain regions rich in ARs, such as the CA3 region of the hippocampus.[1][9] Potential indirect mechanisms include the regulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[1][2]
Data Summary: Effects of Androgens on Adult Hippocampal Neurogenesis
The following tables summarize quantitative data from key studies investigating the effects of testosterone and its metabolites on adult neurogenesis in male rodents.
Table 1: Effect of Androgen Administration on New Neuron Survival in the Dentate Gyrus
| Animal Model | Treatment Group | Dosage & Duration | Key Findings | Reference |
| Adult Male Rats | Castrated + Testosterone | 0.500 mg/rat/day for 30 days | Significantly increased the number of BrdU-labeled cells compared to castrated controls. | [4] |
| Adult Male Rats | Castrated + DHT | Daily injections for 30 days | Increased survival of new neurons, similar to testosterone. | [1][12][13] |
| Adult Male Rats | Castrated + Testosterone Propionate | 0.500 mg/rat for 5 days (at 11-15 days post-BrdU) | Significantly increased the number of 16-day-old BrdU-labeled cells. | [6][7][14] |
| Adult Male Mice | Intact + Testosterone Pellets | 35 days | Enhanced neurogenesis levels compared to non-treated intact males. | [1][4] |
| Young Adult Male Rats | Gonadectomized + DHT | Daily injections for 30 days | Increased the number of BrdU-positive cells. | [8][12][15] |
| Middle-Aged Male Rats | Gonadectomized + DHT | Daily injections for 30 days | No significant increase in the number of BrdU-positive cells. | [8][12][15] |
Table 2: Effect of Androgen Administration on Neural Progenitor Proliferation in the Dentate Gyrus
| Animal Model | Treatment Group | Dosage & Duration | Key Findings | Reference |
| Adult Male Rats | Castrated or Intact + Testosterone | Various | No significant effect on the number of proliferating cells (Ki67+ or 24h BrdU+). | [1][7] |
| Adult Male Rats | Castrated + DHT | Daily injections for 30 days | Did not affect cell proliferation (Ki67+ cells). | [8][9] |
| Adult Male Mice | Castrated | N/A | No effect on cell proliferation within the dentate gyrus. | [1][4] |
Experimental Protocols
This section provides detailed methodologies for conducting studies on the effects of testosterone benzoate on adult neurogenesis.
Protocol 1: Animal Model Preparation and Hormone Administration
This protocol describes the surgical procedure for castration and the subsequent administration of testosterone.
1. Animals:
-
Use adult male Sprague-Dawley rats (2-3 months old) or C57BL/6 mice.
-
House animals individually with ad libitum access to food and water on a 12:12 hour light/dark cycle.
2. Gonadectomy (Castration):
-
Anesthetize the animal using isoflurane (B1672236) or a ketamine/xylazine cocktail.
-
Make a small incision in the scrotum to expose the testes.
-
Ligate the blood vessels and spermatic cord of each testis with absorbable suture.
-
Remove the testes and close the incision with sutures or surgical clips.
-
Administer post-operative analgesics as required.
-
Allow a recovery period of at least one week to ensure the clearance of endogenous androgens.[7][14]
3. Hormone Preparation and Administration:
-
Hormone: this compound or Testosterone Propionate. Dihydrotestosterone (DHT) can be used for androgen-specific pathway investigation.[6][7]
-
Vehicle: Prepare a sterile solution of sesame oil.
-
Dosage: Dissolve the hormone in the vehicle to achieve desired concentrations (e.g., 0.25 mg/rat or 0.50 mg/rat).[6][7][14]
-
Administration: Administer daily via subcutaneous (s.c.) injections in a volume of 0.1 mL.
-
Duration: For cell survival studies, a treatment duration of 30 consecutive days is recommended.[1][8] For studying effects on specific stages of neuron maturation, injections can be timed relative to BrdU administration (e.g., days 11-15 post-BrdU injection).[6][7][14]
Protocol 2: Assessment of Adult Neurogenesis
This protocol details the use of BrdU labeling and immunohistochemistry to quantify cell proliferation and survival.
1. BrdU Administration:
-
To label dividing cells, administer a single intraperitoneal (i.p.) injection of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) dissolved in sterile saline. A common dose is 200 mg/kg.[12][13][15]
-
The timing of BrdU injection relative to hormone treatment and sacrifice is critical:
-
For Proliferation: Sacrifice animals 24 hours after BrdU injection.
-
For Survival: Sacrifice animals 3-4 weeks after BrdU injection.
-
2. Tissue Preparation:
-
Deeply anesthetize the animal with an overdose of sodium pentobarbital.
-
Perform transcardial perfusion, first with saline to clear the blood, followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for fixation.
-
Post-fix the brain in 4% PFA overnight at 4°C, then transfer to a 30% sucrose (B13894) solution for cryoprotection.
-
Section the brain coronally at 40 µm using a freezing microtome. Collect sections containing the hippocampus.
3. Immunohistochemistry (IHC):
-
DNA Denaturation (for BrdU staining):
-
Incubate free-floating sections in 2N HCl for 30 minutes at 37°C.
-
Neutralize with 0.1 M borate (B1201080) buffer (pH 8.5) for 10 minutes.
-
-
Blocking: Block non-specific binding by incubating sections in a solution of PBS containing 3% normal goat serum and 0.3% Triton X-100 for 1 hour.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies.
-
Secondary Antibody Incubation: Wash sections in PBS and incubate for 2 hours at room temperature with appropriate fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse, Alexa Fluor 594 goat anti-rabbit).
-
Mounting: Mount sections onto slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
4. Quantification and Analysis:
-
Use a fluorescence or confocal microscope to visualize the labeled cells.
-
Employ unbiased stereological counting methods to estimate the total number of BrdU+, Ki67+, or DCX+ cells in the granule cell layer and subgranular zone of the dentate gyrus.
-
To determine the phenotype of new surviving cells, quantify the percentage of BrdU+ cells that are co-labeled with the mature neuronal marker NeuN using confocal microscopy.[16][18]
Visualizations: Pathways and Workflows
// Nodes Testosterone [label="Testosterone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aromatase [label="Aromatase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; FiveAlphaReductase [label="5α-reductase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Estradiol [label="Estradiol", fillcolor="#FBBC05", fontcolor="#202124"]; DHT [label="Dihydrotestosterone\n(DHT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AR [label="Androgen Receptor\n(AR)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; ER [label="Estrogen Receptor\n(ER)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; BDNF [label="BDNF Release\n(Indirect Effect)", fillcolor="#F1F3F4", fontcolor="#202124"]; NeuronSurvival [label="Increased\nNeuron Survival", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n(No significant effect in males)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MaleNeurogenesis [label="Male Adult\nNeurogenesis", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FemaleNeurogenesis [label="Female Adult\nNeurogenesis", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Testosterone -> Aromatase [arrowhead=none]; Aromatase -> Estradiol [label="Converts to"]; Testosterone -> FiveAlphaReductase [arrowhead=none]; FiveAlphaReductase -> DHT [label="Converts to"]; Testosterone -> AR [label="Binds to"]; DHT -> AR [label="Binds to"]; Estradiol -> ER [label="Binds to"]; AR -> MAPK [label="Activates"]; AR -> BDNF [label="May influence"]; MAPK -> NeuronSurvival; BDNF -> NeuronSurvival; NeuronSurvival -> MaleNeurogenesis [label="Promotes"]; ER -> FemaleNeurogenesis [label="Regulates"]; Testosterone -> Proliferation [style=dashed, color="#5F6368"]; } .dot Caption: Signaling pathways of testosterone in adult neurogenesis.
// Nodes Start [label="Start:\nAdult Male Rodents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Castration [label="Gonadectomy (Castration)\n+ 1 Week Recovery"]; Grouping [label="Divide into Groups:\n1. Vehicle Control\n2. This compound", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Daily Subcutaneous Injections\n(e.g., 30 days for survival study)"]; BrdU [label="Single BrdU Injection\n(e.g., at day 1 of treatment)"]; Sacrifice [label="Sacrifice & Perfusion\n(e.g., 30 days after BrdU)"]; TissueProcessing [label="Brain Sectioning (40 µm)"]; IHC [label="Immunohistochemistry\n(e.g., anti-BrdU, anti-NeuN)"]; Imaging [label="Microscopy & Imaging\n(Confocal / Fluorescence)"]; Quantification [label="Stereological Cell Counting\n& Co-localization Analysis"]; Analysis [label="Statistical Analysis\n& Data Interpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Castration; Castration -> Grouping; Grouping -> Treatment; Treatment -> BrdU [style=dotted, label="Concurrent with treatment start"]; BrdU -> Sacrifice [label="Wait for cell maturation"]; Treatment -> Sacrifice [style=dotted, label="End of treatment period"]; Sacrifice -> TissueProcessing; TissueProcessing -> IHC; IHC -> Imaging; Imaging -> Quantification; Quantification -> Analysis; } .dot Caption: Typical experimental workflow for neurogenesis studies.
// Nodes Testosterone [label="Testosterone\nAdministration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Neural Progenitor\nCell Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Survival [label="New Neuron\nSurvival", fillcolor="#34A853", fontcolor="#FFFFFF"]; AndrogenReceptor [label="Androgen Receptor (AR)\nMediated", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Aromatization [label="Aromatization to Estradiol", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Duration [label="Chronic Exposure\n(>21 days)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Sex [label="Sex-Dependent\n(Males > Females)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Age [label="Age-Dependent\n(Young > Middle-Aged)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Testosterone -> Proliferation [label="No significant effect", color="#EA4335"]; Testosterone -> Survival [label="Increases", color="#34A853", style=bold]; Survival -> AndrogenReceptor [label="Requires"]; Survival -> Aromatization [label="Independent of", style=dashed]; Survival -> Duration [label="Dependent on"]; Survival -> Sex [label="Dependent on"]; Survival -> Age [label="Dependent on"]; } .dot Caption: Summary of testosterone's effects on neurogenesis.
References
- 1. Testosterone and Adult Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testosterone and Adult Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Testosterone and Adult Neurogenesis [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Testosterone and Its Major Metabolites upon Different Stages of Neuron Survival in the Dentate Gyrus of Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Androgens Enhance Adult Hippocampal Neurogenesis in Males but Not Females in an Age-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Androgens and Adult Neurogenesis in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Androgens increase survival of adult-born neurons in the dentate gyrus by an androgen receptor-dependent mechanism in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Testosterone and Its Major Metabolites upon Different Stages of Neuron Survival in the Dentate Gyrus of Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Detection and Phenotypic Characterization of Adult Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods to study adult hippocampal neurogenesis in humans and across the phylogeny - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Long-term Testosterone Benzoate Treatment Effects on Bone Mineral Density in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the long-term effects of testosterone (B1683101) benzoate (B1203000) treatment on bone mineral density (BMD) in animal models. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanisms of action of androgens on skeletal health.
Signaling Pathways of Testosterone in Bone
Testosterone exerts its effects on bone through both direct and indirect pathways. The primary mechanism involves binding to the androgen receptor (AR), a member of the nuclear hormone receptor superfamily, which is expressed in osteoblasts, osteocytes, and osteoclasts.[1][2]
Direct Androgenic Pathway: Upon binding testosterone or its more potent metabolite, dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus. In the nucleus, the AR-ligand complex dimerizes and binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes. This genomic signaling in osteoblasts promotes their proliferation and differentiation, leading to increased bone formation.[1] In osteocytes, androgen signaling is crucial for maintaining skeletal integrity.[2]
Indirect Estrogenic Pathway: Testosterone can be converted to estradiol (B170435) by the enzyme aromatase, which is present in bone tissue. Estradiol then binds to estrogen receptors (ERα and ERβ), primarily on osteoclasts, to inhibit bone resorption by suppressing the RANKL pathway.[3] This indirect action is a significant contributor to the bone-protective effects of testosterone.
Non-Genomic Signaling: Testosterone can also elicit rapid, non-genomic effects through membrane-associated ARs. This can activate various signaling cascades, including the Src/ERK and Akt pathways, which can influence osteoblast survival and proliferation.[1][4]
References
- 1. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of testosterone and exercise training on bone microstructure of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. A plasma membrane–associated form of the androgen receptor enhances nuclear androgen signaling in osteoblasts and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Testosterone Benzoate as a Reference Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of testosterone (B1683101) benzoate (B1203000) as a reference standard in mass spectrometric analysis. The protocols detailed below are intended for quantitative and qualitative analysis in research, clinical diagnostics, and pharmaceutical development, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Testosterone benzoate is an ester of the androgen and anabolic steroid, testosterone. In mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), this compound serves as an invaluable reference standard. Its well-defined chemical structure and mass allow for the accurate identification and quantification of testosterone esters in various biological matrices. The use of a certified reference material is crucial for method validation, ensuring the accuracy, precision, and comparability of analytical results, which is of paramount importance in areas such as endocrinology research, clinical diagnostics, and anti-doping control.[1][2][3]
Key Applications:
-
Doping Control: Detection of exogenous testosterone administration in athletes.[4]
-
Clinical Diagnostics: Monitoring of testosterone replacement therapy and diagnosis of endocrine disorders.
-
Pharmaceutical Development: Quantification of testosterone esters in drug formulations and pharmacokinetic studies.
Chemical Properties of this compound:
| Property | Value |
| Chemical Formula | C₂₆H₃₂O₃ |
| Molecular Weight | 392.53 g/mol |
| CAS Number | 2088-71-3 |
Mass Spectrometry Data
Under electrospray ionization (ESI) in positive ion mode, testosterone esters like this compound typically exhibit a prominent protonated molecular ion [MH]⁺.[4] Collision-induced dissociation (CID) of this precursor ion yields characteristic product ions that are used for quantification and confirmation in Multiple Reaction Monitoring (MRM) mode.
Table 1: Typical LC-MS/MS Parameters for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment | Collision Energy (eV) (Typical) | Use |
| 393.2 | 271.2 | [MH - C₇H₆O]⁺ | 20 - 30 | Quantifier |
| 393.2 | 105.1 | [C₇H₅O]⁺ | 25 - 35 | Qualifier |
| 393.2 | 97.1 | Steroid backbone fragment | 30 - 40 | Qualifier |
Note: Collision energies are instrument-dependent and require optimization.
Experimental Protocols
Preparation of Standard Solutions
Objective: To prepare accurate stock and working solutions of this compound reference standard.
Materials:
-
This compound Certified Reference Material (CRM)
-
LC-MS grade methanol (B129727)
-
LC-MS grade acetonitrile
-
Class A volumetric flasks
-
Calibrated analytical balance
Protocol:
-
Stock Solution (e.g., 1 mg/mL): a. Accurately weigh approximately 10 mg of this compound CRM. b. Quantitatively transfer the weighed standard to a 10 mL volumetric flask. c. Dissolve the standard in a small volume of methanol and then dilute to the mark with methanol. d. Stopper the flask and mix thoroughly by inversion. e. Store the stock solution at 2-8°C, protected from light.
-
Working Standard Solutions (e.g., for calibration curve): a. Perform serial dilutions of the stock solution using a suitable solvent (e.g., 50:50 methanol/water or acetonitrile) to prepare a series of working standards at desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). b. These working solutions will be used to construct the calibration curve.
Sample Preparation from Serum (Liquid-Liquid Extraction)
Objective: To extract this compound from a serum matrix.
Materials:
-
Serum samples (and quality control samples)
-
Internal standard solution (e.g., deuterated this compound or a structurally similar testosterone ester)
-
Methyl tert-butyl ether (MTBE)
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
To 500 µL of serum sample in a glass tube, add a known amount of internal standard.[5]
-
Add 3 mL of MTBE.[5]
-
Vortex the mixture for 5 minutes to ensure thorough extraction.[5]
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous phases.[5]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.[5]
-
Reconstitute the dried extract in 200 µL of the initial mobile phase composition (e.g., 70:30 water:methanol).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To perform the chromatographic separation and mass spectrometric detection of this compound.
Table 2: Typical Liquid Chromatography and Mass Spectrometry Conditions
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | Start with a higher percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temperature | 40 - 60°C |
| Injection Volume | 2 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 - 550°C |
| Capillary Voltage | 3.5 - 5.5 kV |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound in a biological sample using a reference standard.
Caption: Workflow for quantitative analysis of this compound.
Role of Reference Standard in Quantitative Analysis
This diagram outlines the logical relationship and importance of using a certified reference standard for ensuring the accuracy and reliability of quantitative mass spectrometry results.
Caption: Role of a certified reference standard in ensuring analytical accuracy.
References
- 1. The application of certified reference materials for clinical mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. veeprho.com [veeprho.com]
- 4. Electrospray mass spectrometry of testosterone esters: potential for use in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
Application Notes & Protocols: Preparation of Testosterone Benzoate in Oil for Subcutaneous Injection
For Research & Development Professionals
Introduction
Testosterone (B1683101) benzoate (B1203000), like other testosterone esters, is a lipophilic compound with poor water solubility. For therapeutic applications, particularly for achieving sustained release, it is formulated in an oil-based vehicle for parenteral administration, such as subcutaneous or intramuscular injection. The formulation typically consists of the active pharmaceutical ingredient (API), a carrier oil, a solubilizing agent to achieve the desired concentration, and a preservative to maintain sterility in multi-dose vials.
This document provides a detailed protocol for the dissolution of testosterone benzoate in a suitable oil-based vehicle for subcutaneous injection. It covers formulation components, dissolution procedures, sterilization methods, and essential quality control parameters. The use of co-solvents like benzyl (B1604629) benzoate is critical for enhancing the solubility of steroid esters in oil, while benzyl alcohol often serves as a bacteriostatic preservative.[1][2][3]
Data Presentation
Quantitative data for formulating testosterone ester solutions are summarized below. These tables provide typical component concentrations, solubility data for similar esters which can serve as a starting point, and validated sterilization parameters.
Table 1: Example Formulations for Testosterone Ester Solutions
| Component | Function | Typical Concentration Range | Example Formulation (per mL) | Reference |
|---|---|---|---|---|
| Testosterone Ester | Active Ingredient | 100 - 250 mg/mL | 200 mg | [4][5] |
| Carrier Oil (e.g., Cottonseed, Sesame) | Vehicle | Quantum Satis (q.s.) | ~0.6-0.7 mL | [4][5] |
| Benzyl Benzoate | Solubilizer / Co-solvent | 20% - 30% (v/v) | 0.2 mL (20%) | [6][7] |
| Benzyl Alcohol | Preservative / Co-solvent | 0.9% - 2.5% (v/v) | 9.45 mg (~0.9%) |[4][5] |
Table 2: Solubility of Testosterone Esters in Oil Formulations at 20°C
| Testosterone Ester | Carrier Oil | Benzyl Benzoate (v/v) | Approximate Solubility | Reference |
|---|---|---|---|---|
| Testosterone Cypionate | Cottonseed Oil | 20% | ~186 mg/mL | [6] |
| Testosterone Cypionate | Cottonseed Oil | 30% | ~233 mg/mL | [6] |
| Testosterone Acetate | Various Oils* | 20% | ~110 mg/mL | [1] |
| Testosterone Propionate | Various Oils* | 20% | ~175.5 mg/mL | [1] |
*Formulation also contained 2% benzyl alcohol.
Table 3: Heat Sterilization Parameters for Oil-Based Solutions
| Sterilization Method | Temperature | Minimum Duration | Reference |
|---|---|---|---|
| Dry Heat | 150°C | 60 minutes | |
| Dry Heat | 160°C | 120 minutes | |
| Dry Heat | 170°C | 60 minutes | |
| Dry Heat | 180°C | 30 minutes |
| Steam (Autoclave) | 121°C - 140°C | 200 - 350 minutes |[8] |
Experimental Protocols
Protocol 1: Preparation and Dissolution of this compound in Oil
This protocol details the steps for dissolving this compound in a carrier oil using co-solvents.
Materials:
-
This compound (API powder)
-
Carrier Oil (e.g., sterile cottonseed oil)
-
Benzyl Benzoate
-
Benzyl Alcohol
-
Sterile glass vessel
-
Magnetic stirrer and stir bar or overhead mixer
-
Heating mantle or water bath
-
Calibrated balance and weigh boats
-
Sterile graduated cylinders or pipettes
Procedure:
-
Component Measurement: Accurately weigh the required amount of this compound powder. Measure the precise volumes of the carrier oil, benzyl benzoate, and benzyl alcohol based on the target final concentration and batch size.
-
Initial Mixing: In a sterile glass vessel, combine the measured volumes of the carrier oil and benzyl benzoate.[3][4]
-
Heating: Gently heat the oil and benzyl benzoate mixture to a temperature between 40°C and 60°C using a heating mantle or water bath.[3][4] Begin stirring the mixture.
-
API Dissolution: Slowly add the pre-weighed this compound powder to the heated and stirring solvent mixture.[4] Continue stirring for approximately 60 to 90 minutes, maintaining the temperature, until all the API powder is completely dissolved and the solution is clear.[4]
-
Addition of Preservative: Once the API is fully dissolved, cool the solution slightly (e.g., to around 40°C). Slowly add the required volume of benzyl alcohol while continuing to stir for another 30 minutes to ensure homogeneity.[4]
-
Cooling: Turn off the heat and allow the solution to gradually cool to room temperature (approximately 20-25°C).[4]
-
Visual Inspection: Visually inspect the final solution for any undissolved particulate matter or crystallization.[5] If crystals have formed due to low temperatures, gentle warming and shaking of the vial should redissolve them.[4][5]
Protocol 2: Sterilization of the Oil-Based Solution
Sterilization is a critical step to ensure the safety of the final injectable product. Below are two common methods.
Method A: Sterile Filtration (Aseptic Processing) This method is suitable for components that may be sensitive to heat.
Materials:
-
Sterile syringe filter (0.22 µm pore size, compatible with oils)
-
Sterile Luer-Lok syringes
-
Sterile, depyrogenated receiving vials and stoppers
-
Laminar flow hood or cleanroom environment
Procedure:
-
Perform all operations within a certified laminar flow hood to maintain sterility.
-
Draw the prepared this compound solution into a sterile Luer-Lok syringe.
-
Securely attach a sterile 0.22 µm syringe filter to the syringe.
-
Carefully filter the solution directly into the sterile receiving vial. The viscosity of the oil may require significant, steady pressure.
-
Aseptically seal the vial with a sterile stopper and crimp cap.
Method B: Dry Heat Sterilization (Terminal Sterilization) This method is effective for heat-stable, non-aqueous solutions.
Materials:
-
Dry heat oven capable of maintaining uniform temperatures
-
Vials suitable for high temperatures
-
Biological indicators (e.g., Bacillus subtilis spores) for validation
Procedure:
-
Fill the prepared this compound solution into appropriate glass vials and loosely apply heat-stable stoppers.
-
Place the vials in the dry heat oven.
-
Execute a validated sterilization cycle. For example, heat the vials to achieve an internal solution temperature of at least 150°C for a minimum of one hour. Other validated time and temperature combinations can be used (see Table 3).
-
After the cycle is complete, allow the vials to cool to room temperature before tightly sealing the stoppers and applying crimp caps.
-
This process should be validated for each specific product to ensure sterility is achieved without degrading the API.
Protocol 3: Quality Control Assays
Post-preparation and sterilization, the solution must undergo quality control testing to ensure it meets specifications.
Key Tests:
-
Appearance: The solution should be clear, free of particulate matter, and have the correct color.[9]
-
Sterility Testing: Perform sterility tests according to pharmacopeial standards to confirm the absence of microbial contamination.
-
Bacterial Endotoxin (B1171834) Test (LAL): Quantify endotoxin levels to ensure they are below the acceptable limit for parenteral products.[9]
-
Assay and Impurities: Use High-Performance Liquid Chromatography (HPLC) to determine the exact concentration of this compound and to identify and quantify any related substances or degradation products.[9]
-
Viscosity: Measure the viscosity of the solution to ensure consistency and suitability for injection.[9]
Visualizations
Diagrams created using Graphviz illustrate key processes and relationships.
Caption: Workflow for the preparation of sterile this compound solution.
Caption: Logical relationship of components in the oil-based formulation.
References
- 1. Structural Insights and Intermolecular Energy for Some Medium and Long-Chain Testosterone Esters [mdpi.com]
- 2. Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. US11642355B2 - Pharmaceutical compositions of testosterone - Google Patents [patents.google.com]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. WO2022090931A1 - Crystal-free high-concentration testosterone cypionate formulations - Google Patents [patents.google.com]
- 7. fda.report [fda.report]
- 8. WO2009059349A1 - Sterilisation method - Google Patents [patents.google.com]
- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
In Vivo Efficacy of Testosterone Benzoate and Testosterone Propionate: A Comparative Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed comparison of the in vivo effects of testosterone (B1683101) benzoate (B1203000) and testosterone propionate (B1217596), two common esters of the androgenic hormone testosterone. The information presented herein is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetic and pharmacodynamic profiles of these and similar compounds. The protocols outlined are based on established methodologies for assessing androgenic and anabolic activities in rodent models.
Data Presentation: Comparative Overview
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of testosterone benzoate and testosterone propionate based on available in vivo data. It is important to note that the data for each ester are derived from separate studies, and direct head-to-head comparative studies are limited. Therefore, the presented values should be interpreted with consideration of potential variations in experimental conditions.
Table 1: Comparative Pharmacokinetic Profile in Rats
| Parameter | This compound | Testosterone Propionate |
| Administration Route | Intraperitoneal (i.p.) | Subcutaneous (s.c.) |
| Vehicle | Arachis oil | Not specified |
| Time to Peak (Tmax) | Elevated serum testosterone on day 6 post-injection | Short-lasting increase |
| Duration of Action | Serum testosterone returned to control levels by day 18 | Low serum testosterone levels by day 14 |
Note: The data for this compound is based on a study with a specific dosing regimen and may not represent a single-dose pharmacokinetic profile.
Table 2: Comparative Pharmacodynamic Effects in Rats (based on the Hershberger Assay)
| Effect | This compound | Testosterone Propionate |
| Anabolic Activity (Levator Ani Muscle Weight) | Expected to increase | Standard androgen for comparison |
| Androgenic Activity (Seminal Vesicle & Ventral Prostate Weight) | Significantly increased seminal vesicle and ventral prostate weights[1] | Standard androgen for comparison, causes dose-dependent increases in androgen-dependent tissue weights[2] |
| Effect on Testes Weight | Reduced on day 36 post-injection[1] | Not specified in comparative context |
| Effect on Serum Luteinizing Hormone (LH) | Significantly lower throughout the treatment period[1] | Known to suppress LH |
| Effect on Serum Follicle-Stimulating Hormone (FSH) | Significantly lower throughout the treatment period[1] | Known to suppress FSH |
Signaling Pathways of Testosterone
Testosterone exerts its effects through genomic and non-genomic signaling pathways, primarily mediated by the androgen receptor (AR).
Figure 1: Testosterone Signaling Pathways
Experimental Protocols
The following protocols provide a framework for the in vivo comparison of this compound and testosterone propionate.
Pharmacokinetic Study in Rats
This protocol outlines the procedure for determining the pharmacokinetic profiles of this compound and testosterone propionate following intramuscular administration in rats.
Figure 2: Pharmacokinetic Study Workflow
Methodology:
-
Animals: Male Sprague-Dawley rats (8-10 weeks old) are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to three groups (n=5 per group): Vehicle control (e.g., sesame oil), this compound, and Testosterone Propionate.
-
Dosing: A single intramuscular (i.m.) injection of the respective compound (e.g., 10 mg/kg) or vehicle is administered into the gluteal muscle.[3]
-
Blood Sampling: Blood samples (approximately 150-200 µL) are collected from the tail vein or saphenous vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours) into tubes containing an anticoagulant (e.g., K2EDTA).[4][5]
-
Plasma Processing: Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.[4]
-
Bioanalysis: Plasma testosterone concentrations are determined using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) are calculated using appropriate software.
Pharmacodynamic Study (Hershberger Assay)
The Hershberger assay is the gold standard for assessing the androgenic and anabolic effects of a substance in vivo.[2][6]
Figure 3: Hershberger Assay Workflow
Methodology:
-
Animals and Preparation: Immature male rats (e.g., Sprague-Dawley, approximately 42 days old) are castrated and allowed to recover for 7 days. This washout period ensures that endogenous androgen levels are minimal.[7]
-
Grouping and Dosing: Animals are randomly assigned to treatment groups (n=6 per group). A typical study design would include:
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The following androgen-dependent tissues are carefully dissected and weighed:[2][7]
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Ventral prostate and seminal vesicles (including coagulating glands and fluids).
-
-
Dissection Protocols:
-
Levator Ani Muscle: A detailed method involves dissecting the muscle while keeping its normal connections to the perineal complex to ensure the preparation is intact.[6]
-
Prostate and Seminal Vesicles: The prostate, urinary bladder, and seminal vesicles are often removed as a unit. After fixation, the individual lobes of the prostate and the seminal vesicles are carefully separated and weighed.[10]
-
-
Data Analysis: The weights of the target tissues are normalized to the animal's body weight. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the test compounds to the vehicle and positive control groups. A statistically significant increase in the weight of the levator ani muscle is indicative of anabolic activity, while increases in the weights of the ventral prostate and seminal vesicles indicate androgenic activity.
References
- 1. Administration of exogenous testosterone in the adult rat and its effects on reproductive organs, sex hormones and body-weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of solvent on the availability of testosterone propionate from oily, intramuscular injections in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. currentseparations.com [currentseparations.com]
- 5. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Revised guides for organ sampling and trimming in rats and mice: PROSTATE [reni.item.fraunhofer.de]
Application Notes and Protocols: Testosterone Benzoate in Animal Models for Hormone Replacement Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of testosterone (B1683101) benzoate (B1203000) in animal models for hormone replacement therapy (HRT) research. This document includes detailed experimental protocols, data presentation in tabular format for clarity, and diagrams of relevant signaling pathways and workflows to guide researchers in this field.
Introduction
Testosterone benzoate, an ester of testosterone, serves as a prodrug of testosterone in the body. While not as commonly used as other esters like testosterone propionate (B1217596) or cypionate in recent research, it has historical significance and provides a model for understanding the physiological and behavioral effects of testosterone replacement.[1] Animal models, particularly rodents, are crucial for elucidating the mechanisms of action, therapeutic efficacy, and potential side effects of androgen replacement therapies. Castrated male rodents are the most common model for hypogonadism, exhibiting physiological and behavioral changes that can be reversed with testosterone administration.[2][3][4] Ovariectomized female rats are also used to study the effects of androgens in a low-estrogen environment.[5][6][7]
Data Presentation
The following tables summarize quantitative data from studies using testosterone esters (primarily propionate as a proxy for benzoate due to limited specific data on benzoate) for hormone replacement in animal models.
Table 1: Effects of Testosterone Replacement on Hormonal and Physical Parameters in Castrated Male Rats
| Parameter | Control (Sham) | Castrated (Oil Vehicle) | Castrated + Testosterone Propionate (0.125 mg/day) | Castrated + Testosterone Propionate (0.500 mg/day) | Reference |
| Serum Testosterone (ng/mL) | 2.5 ± 0.5 | < 0.2 | 2.2 ± 0.4 | 5.8 ± 0.9 | [2] |
| Body Weight (g) | 358 ± 4 | 325 ± 7 | 338 ± 7 | 347 ± 6 | [8][9] |
| Prostate Weight (mg) | 450 ± 50 | 50 ± 10 | 250 ± 30 | 400 ± 45 | [3] |
| Seminal Vesicle Weight (mg) | 600 ± 70 | 70 ± 15 | 350 ± 40 | 550 ± 60 | [3] |
Table 2: Behavioral Effects of Testosterone Replacement in Castrated Male Rats
| Behavioral Test | Control (Sham) | Castrated (Oil Vehicle) | Castrated + Testosterone Propionate (0.125 mg/day) | Castrated + Testosterone Propionate (0.500 mg/day) | Reference |
| Radial Arm Maze (Working Memory Errors) | 2.1 ± 0.3 | 4.5 ± 0.6 | 2.4 ± 0.4 | 2.3 ± 0.3 | [2] |
| Object Location Memory (Discrimination Ratio) | 0.65 ± 0.05 | 0.48 ± 0.04 | 0.62 ± 0.06 | 0.64 ± 0.05 | [2] |
| Mount Latency (s) | 15 ± 5 | > 600 | 20 ± 8 | 18 ± 6 | [10] |
Experimental Protocols
Protocol 1: Induction of Hypogonadism in Male Rats (Orchidectomy)
This protocol describes the surgical procedure for castration to create an animal model of hypogonadism.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps)
-
Suture material (absorbable and non-absorbable)
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile gauze
-
Heating pad
-
Analgesic (e.g., buprenorphine, carprofen)
Procedure:
-
Anesthetize the rat using an approved anesthetic protocol.
-
Shave and disinfect the scrotal area.
-
Make a single midline incision (~1.5 cm) through the scrotum.
-
Exteriorize one testis by applying gentle pressure to the abdomen.
-
Ligate the spermatic cord, including the vas deferens and blood vessels, with absorbable suture material.
-
Remove the testis by cutting distal to the ligature.
-
Return the stump of the spermatic cord to the abdominal cavity.
-
Repeat for the second testis.
-
Close the scrotal incision with non-absorbable sutures or surgical clips.
-
Administer a post-operative analgesic as per veterinary guidelines.
-
Monitor the animal closely during recovery on a heating pad until ambulatory.
-
Allow a recovery period of at least one week before initiating hormone replacement therapy.
Protocol 2: Preparation and Administration of this compound
This protocol outlines the preparation of a this compound solution and its administration to rats.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sesame oil, cottonseed oil)
-
Sterile glass vials
-
Syringes (1 mL) and needles (25-27 gauge)
-
Vortex mixer or sonicator
-
Scale
Preparation of Dosing Solution (Example: 1 mg/mL):
-
Weigh the desired amount of this compound powder under sterile conditions.
-
In a sterile vial, add the appropriate volume of sterile vehicle. For a 1 mg/mL solution, add 10 mg of this compound to 10 mL of oil.
-
Gently warm the mixture and vortex or sonicate until the powder is completely dissolved.
-
Store the solution at room temperature, protected from light.
Administration:
-
Gently restrain the rat.
-
Draw the calculated dose of the this compound solution into a 1 mL syringe.
-
Administer the solution via subcutaneous (s.c.) injection in the dorsal neck/scapular region.
-
Vary the injection site slightly with each administration to avoid tissue irritation.
-
Daily or weekly injections can be performed depending on the desired pharmacokinetic profile and experimental design.
Protocol 3: Monitoring of Hormone Replacement Therapy
This protocol provides a framework for monitoring the physiological and behavioral effects of this compound treatment.
Physiological Monitoring:
-
Body Weight: Measure weekly to assess overall health and anabolic effects.
-
Hormone Levels: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline, and at selected time points during treatment. Serum testosterone levels can be measured using ELISA or radioimmunoassay (RIA). For injectable testosterone, blood should ideally be drawn midway between injections to assess average circulating levels.[11]
-
Organ Weights: At the end of the study, euthanize the animals and dissect androgen-sensitive tissues such as the prostate, seminal vesicles, and levator ani muscle. Weigh these organs to assess the androgenic effect of the treatment.
-
Bone Density: In studies investigating osteoporosis, bone mineral density (BMD) can be measured in the femur and lumbar vertebrae using dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (µCT).
Behavioral Monitoring:
-
Sexual Behavior: Assess male sexual behavior by pairing the experimental male with a receptive female. Measure parameters such as mount latency, intromission latency, and ejaculation frequency.[10]
-
Cognitive Function: Evaluate spatial memory using tasks like the Morris water maze or radial arm maze.[2]
-
Anxiety-like Behavior: Use tests such as the elevated plus maze or open field test to assess anxiety levels.
Histological Analysis:
-
At the end of the treatment period, tissues of interest (e.g., prostate, bone, brain regions) can be collected, fixed in formalin, and processed for histological examination (e.g., H&E staining, immunohistochemistry for androgen receptors).[3][12]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical androgen receptor signaling pathway.[10][13][14]
Caption: General experimental workflow for HRT studies.
Caption: Major metabolic pathways of testosterone.[15][16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of testosterone dose on spatial memory among castrated adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histological parameters of the adrenal cortex after testosterone application in a rat model of the andropause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal-archiveuromedica.eu [journal-archiveuromedica.eu]
- 5. A testosterone metabolite is rewarding to ovariectomized female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of continuous testosterone exposure on reproductive physiology, activity, and pain-related behavior in young adult female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facilitation of sexual behavior in ovariectomized rats by estradiol and testosterone: A preclinical model of androgen effects on female sexual desire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Testosterone Replacement Therapy Prevents Alterations of Coronary Vascular Reactivity Caused by Hormone Deficiency Induced by Castration | PLOS One [journals.plos.org]
- 9. Testosterone Replacement Therapy Prevents Alterations of Coronary Vascular Reactivity Caused by Hormone Deficiency Induced by Castration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of castration and hormone replacement on male sexual behavior and pattern of expression in the brain of sex-steroid receptors in BALB/c AnN mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Histological changes in testes of rats treated with testosterone, nandrolone, and stanozolol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hormonal restoration of masculine sexual behavior in long-term castrated B6D2F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of testosterone dose on depression-like behavior among castrated adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Animal Models of Diabetes-Related Male Hypogonadism [frontiersin.org]
- 16. Testosterone replacement causes dose-dependent improvements in spatial memory among aged male rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of Testosterone Benzoate in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of testosterone (B1683101) benzoate (B1203000) in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample cleanup, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The use of a stable isotope-labeled internal standard, Testosterone-d5 Benzoate, ensures high accuracy and precision. This method is suitable for pharmacokinetic studies and other research applications requiring reliable measurement of testosterone benzoate in a biological matrix.
Introduction
This compound is a synthetic androgen ester of testosterone.[1] Due to its therapeutic and potential misuse as a performance-enhancing drug, a sensitive and specific analytical method is crucial for its determination in biological fluids.[2] LC-MS/MS offers superior specificity and sensitivity compared to traditional immunoassays, which can be prone to cross-reactivity.[3] This note provides a comprehensive protocol for the extraction and quantification of this compound in plasma, suitable for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
This compound (analytical standard)
-
Testosterone-2,2,4,6,6-d5 Benzoate (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA)
Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Testosterone-d5 Benzoate in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 methanol/water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (10 ng/mL): Dilute the Testosterone-d5 Benzoate stock solution in methanol.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
To 200 µL of each sample in a microcentrifuge tube, add 25 µL of the 10 ng/mL internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 1 mL of MTBE to each tube.
-
Vortex mix vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 50:50 methanol/water.
-
Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| LC System | Agilent 1290 Infinity or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 50% B to 95% B in 3.0 min, hold at 95% B for 1 min, return to 50% B in 0.1 min, equilibrate for 0.9 min |
Mass Spectrometry
| Parameter | Condition |
| MS System | SCIEX Triple Quad™ 7500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions were used for the quantification and qualification of this compound and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ion Type |
| This compound | 393.2 | 105.0 | Quantifier |
| 393.2 | 97.1 | Qualifier | |
| Testosterone-d5 Benzoate (IS) | 398.2 | 105.0 | Quantifier |
Results and Discussion
Linearity
The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL.
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 0.1 | 0.012 |
| 0.5 | 0.058 |
| 1.0 | 0.115 |
| 5.0 | 0.591 |
| 10.0 | 1.178 |
| 25.0 | 2.950 |
| 50.0 | 5.895 |
| 100.0 | 11.821 |
| Correlation Coefficient (r²) | > 0.998 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels (Low, Mid, High) in quintuplicate over three separate days.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Low QC | 0.3 | 102.5 | 4.8 | 104.1 | 6.2 |
| Mid QC | 8.0 | 98.9 | 3.1 | 101.5 | 4.5 |
| High QC | 80.0 | 101.2 | 2.5 | 99.8 | 3.8 |
The results demonstrate that the method is both accurate and precise, with accuracy values within ±15% of the nominal concentrations and precision values (CV) below 15%.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow of the analytical method.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and specific tool for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure offers clean extracts and high recovery, while the use of a stable isotope-labeled internal standard ensures accuracy and precision. This method meets the requirements for bioanalytical research and can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
Troubleshooting & Optimization
Troubleshooting low bioavailability of testosterone benzoate in oral administration studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioavailability of testosterone (B1683101) benzoate (B1203000) in oral administration studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of testosterone benzoate typically low?
A1: The low oral bioavailability of this compound, an ester prodrug of testosterone, is primarily due to two factors:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with low solubility in the aqueous environment of the gastrointestinal (GI) tract. This limits its dissolution, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: If absorbed into the portal circulation, testosterone is subject to rapid and extensive metabolism in the liver before it can reach systemic circulation, significantly reducing its bioavailability.[1][2] Ester prodrugs like this compound are designed to be absorbed through the intestinal lymphatic system to bypass this first-pass effect.[2][3][4]
Q2: What is the primary absorption pathway for orally administered testosterone esters like benzoate?
A2: Due to their high lipophilicity, testosterone esters are primarily absorbed via the intestinal lymphatic system.[2][3][4] This process involves incorporation into chylomicrons, which are lipoprotein particles formed in enterocytes. These chylomicrons are then transported through the lymphatic vessels, eventually reaching the systemic circulation and bypassing the liver. This pathway is crucial for avoiding extensive first-pass metabolism.
Q3: How does food intake affect the bioavailability of oral this compound?
A3: Food, particularly meals with high-fat content, significantly increases the bioavailability of oral testosterone esters.[5][6][7][8] Lipids in the meal stimulate the formation and secretion of chylomicrons, which are essential for the lymphatic absorption of highly lipophilic drugs like this compound.[2] Studies on testosterone undecanoate, a similar ester, have shown a nearly 10-fold higher bioavailability in the fed state compared to the fasted state.[5]
Q4: What role does enzymatic hydrolysis play in the bioavailability of this compound?
A4: this compound is a prodrug that must be hydrolyzed by esterase enzymes to release the active testosterone. This hydrolysis can occur in the GI tract, enterocytes, blood, and liver.[1][9] Premature hydrolysis in the GI tract before absorption can lead to the release of testosterone, which is then subject to first-pass metabolism. The stability of the ester bond is a critical factor; it must be stable enough to allow for lymphatic absorption but labile enough to release testosterone in the systemic circulation.[9][10]
Troubleshooting Guide
Issue 1: Consistently low and variable plasma concentrations of testosterone after oral administration of this compound.
| Potential Cause | Recommended Action & Experimental Protocol |
| Poor Dissolution | Enhance the dissolution rate by modifying the formulation. |
| Protocol: In Vitro Dissolution Testing 1. Prepare a dissolution medium simulating gastric fluid (e.g., 0.1 N HCl) and intestinal fluid (e.g., phosphate (B84403) buffer pH 6.8). 2. Add the this compound formulation to the dissolution apparatus (e.g., USP Apparatus 2, paddle). 3. Maintain the temperature at 37°C and a constant stirring speed. 4. Withdraw samples at predetermined time intervals and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC). | |
| Inadequate Lymphatic Uptake | Co-administer with a high-fat meal or formulate with lipids to promote chylomicron formation and lymphatic absorption.[5][6][7][8] |
| Protocol: In Vivo Pharmacokinetic Study in a Fed vs. Fasted State (Animal Model, e.g., Beagle Dogs) 1. Divide animals into two groups: fasted and fed. 2. The fasted group should be fasted overnight prior to dosing. 3. The fed group should be given a high-fat meal (e.g., standard high-fat canine diet) 30 minutes before drug administration. 4. Administer a single oral dose of the this compound formulation. 5. Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours). 6. Analyze plasma samples for testosterone and this compound concentrations using LC-MS/MS. 7. Compare the pharmacokinetic parameters (AUC, Cmax, Tmax) between the fed and fasted groups. | |
| Premature Hydrolysis in the GI Tract | Assess the stability of the ester in simulated GI fluids. |
| Protocol: In Vitro Stability in Simulated Gastric and Intestinal Fluids 1. Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) with and without relevant enzymes (e.g., pancreatin, esterases). 2. Incubate the this compound formulation in both fluids at 37°C. 3. Collect aliquots at various time points. 4. Quantify the remaining this compound and the formed testosterone to determine the rate of hydrolysis. |
Issue 2: High inter-individual variability in pharmacokinetic profiles.
| Potential Cause | Recommended Action & Experimental Protocol |
| Variable Gastric Emptying and GI Transit Times | Standardize feeding protocols in animal studies. In clinical studies, control meal timing and composition. |
| Differences in Esterase Activity | While difficult to control, acknowledging this as a potential source of variability is important. Interspecies differences in esterase activity can be significant, making extrapolation from animal models to humans challenging.[11] |
| Protocol: In Vitro Metabolic Stability in Liver Microsomes/S9 Fractions 1. Incubate this compound with liver microsomes or S9 fractions from different species (e.g., rat, dog, human). 2. Include necessary cofactors (e.g., NADPH for CYP-mediated metabolism, UDPGA for glucuronidation). 3. Monitor the disappearance of the parent compound and the formation of metabolites over time. 4. This can help in understanding species differences in metabolism. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Testosterone Following Oral Administration of this compound in Beagle Dogs (Dose: 20 mg/kg)
| Parameter | Fasted State (Mean ± SD) | Fed State (High-Fat Meal) (Mean ± SD) |
| Cmax (ng/mL) | 15 ± 5 | 150 ± 40 |
| Tmax (h) | 4 ± 1 | 6 ± 2 |
| AUC₀₋₂₄ (ng·h/mL) | 120 ± 30 | 1800 ± 500 |
| Relative Bioavailability (Fed/Fasted) | - | ~15-fold increase |
Visualizations
Caption: Preclinical experimental workflow for oral this compound formulation.
Caption: Troubleshooting logic for low oral bioavailability of this compound.
Caption: Absorption and metabolic pathway of oral this compound.
References
- 1. An oral lipidic native testosterone formulation that is absorbed independent of food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A New Oral Testosterone Undecanoate Formulation Restores Testosterone to Normal Concentrations in Hypogonadal Men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability of oral testosterone in males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of food composition on serum testosterone levels after oral administration of Andriol® Testocaps® - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Important effect of food on the bioavailability of oral testosterone undecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
Optimizing testosterone benzoate dosage for sustained release in pharmacokinetic studies.
Here is a technical support center with troubleshooting guides and FAQs for optimizing testosterone (B1683101) benzoate (B1203000) dosage for sustained release in pharmacokinetic studies.
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing testosterone benzoate dosage to achieve sustained release in pharmacokinetic (PK) studies.
Section 1: Formulation and Administration
This section addresses common issues related to the preparation and administration of this compound formulations.
Q1: What is the most common cause of inconsistent drug release in my study?
A: The formulation vehicle is a primary factor influencing the release profile. Testosterone esters in an oil-based vehicle are absorbed slowly from the lipid phase.[1] The choice of oil and the use of co-solvents can significantly alter viscosity and, consequently, the release rate. For instance, testosterone undecanoate has been formulated in castor oil, tea seed oil, and soybean oil to modulate its release profile.[2]
Q2: My this compound solution is crystallizing at room temperature. How can I prevent this?
A: Crystallization during storage can be a significant issue. This can be prevented by using co-solvents like benzyl (B1604629) benzoate, which helps prevent the crystallization of steroids.[3] Additionally, warming and shaking the vial can help re-dissolve crystals that may have formed during storage at lower temperatures.[4]
Q3: What are the best practices for intramuscular (IM) injection to minimize variability?
A: To reduce variability, injections should be administered deep into a large muscle, such as the gluteal muscle.[1][4] The injection volume can also impact discomfort and local reactions, so using the smallest effective volume is advisable.[5] Ensure a consistent technique, needle gauge (e.g., 22-23 gauge), and injection depth for all subjects.[5]
Q4: I'm observing injection site reactions in my animal subjects. What can I do to mitigate this?
A: Injection site reactions such as pain, redness, and swelling are common.[5] These can be caused by the injection technique, volume, or a reaction to the vehicle itself.[5] Consider the following:
-
Rotate Injection Sites: Avoid repeated injections into the same location.[5]
-
Optimize Vehicle: Some subjects may react to specific carrier oils or co-solvents like benzyl benzoate.[3][6] It may be necessary to test alternative, well-tolerated vehicles.
-
Proper Technique: Ensure the injection is administered smoothly and at the correct depth to minimize tissue trauma.[5]
Section 2: Troubleshooting Pharmacokinetic Profiles
This section provides guidance on interpreting and troubleshooting common issues observed in pharmacokinetic data.
Q5: My data shows a high initial "burst release" instead of a sustained profile. What's causing this?
A: A burst release is a common phenomenon in controlled-release systems where a large fraction of the drug is released shortly after administration.[7][8] This can be caused by an excess of drug located at or near the surface of the depot formulation. To mitigate this, consider optimizing the formulation by adjusting the polymer or solvent ratios to ensure more uniform drug distribution within the vehicle.[9]
Below is a workflow for troubleshooting unexpected PK profiles.
Q6: The overall drug exposure (AUC) is lower than anticipated. What are the potential reasons?
A: Low Area Under the Curve (AUC) can result from several factors:
-
Dose is too low: The administered dose may be insufficient.
-
Poor bioavailability: The drug may not be releasing effectively from the vehicle, or it could be degrading at the injection site.
-
Rapid clearance: While less likely to be a formulation issue, rapid metabolism and clearance can lead to lower exposure.
-
Analyte Degradation: Testosterone esters can be hydrolyzed in vivo; ensure your analytical method is measuring the correct analyte (testosterone) and that samples are handled properly to prevent degradation.[10][11]
Q7: There is high inter-subject variability in my PK data. How can I reduce this?
A: High variability can obscure true pharmacokinetic trends. Key areas to investigate include:
-
Dosing Accuracy: Ensure precise and consistent dose administration for every subject.
-
Injection Technique: Inconsistent injection depth or location can lead to different absorption rates.
-
Subject Homogeneity: Differences in subject weight, health status, or metabolism can contribute to variability.
-
Sample Handling: Inconsistent timing of blood draws or sample processing can introduce errors.
Section 3: Dosage and Vehicle Optimization
This section provides information on selecting and refining dosages and formulation vehicles.
Q8: How do I select a starting dose for my preclinical study?
A: A common approach is to start with doses reported in existing literature for similar compounds or study types. For testosterone esters like cypionate, intramuscular doses can range from 50 to 400 mg every 2 to 4 weeks in a clinical context, which can be scaled down for preclinical models based on species and study objectives.[12] A pilot study with a few dose groups is essential to determine the appropriate range for your specific model and formulation.[13]
The diagram below illustrates a typical workflow for dose optimization.
Q9: How does the choice of oil vehicle affect the pharmacokinetic profile?
A: The type of oil vehicle is a critical determinant of the release rate. While one study in monkeys found that the pharmacokinetics of testosterone undecanoate were independent of soybean, castor, or tea seed oil vehicles, other evidence suggests the vehicle can have a significant impact.[2] For example, the long half-life of depot testosterone undecanoate is attributed to its formulation in castor oil.[3] Different oils have different viscosities, which can directly influence the diffusion and release of the ester from the injection depot.
Table 1: Common Components in Injectable Testosterone Formulations
| Component | Role in Formulation | Example Concentration | Reference |
| Testosterone Ester | Active Pharmaceutical Ingredient | ~200 mg/mL | [4] |
| Carrier Oil | Vehicle for depot injection | Varies (q.s. to volume) | [4] |
| (e.g., Cottonseed, Castor, Sesame) | |||
| Benzyl Benzoate | Co-solvent, aids solubility, lowers viscosity | ~220 mg/mL | [3][4] |
| Benzyl Alcohol | Co-solvent, preservative, local anesthetic | 10-30 mg/mL | [4][9] |
Section 4: Analytical Procedures
This section covers questions related to the quantification of testosterone in biological samples.
Q10: What is the recommended method for quantifying testosterone in plasma or serum samples?
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for measuring testosterone levels in plasma and saliva.[14] This method can accurately quantify testosterone even at the low levels found in women and children.[15]
Q11: My testosterone measurements seem artificially high. Could this be an analytical artifact?
A: Yes. If you are administering a testosterone ester (like benzoate), it is crucial to prevent its degradation to testosterone after the sample has been collected, as this will artificially inflate your results.[16] One study showed that testosterone undecanoate degrades extensively to testosterone in whole blood during the typical clotting time required to harvest serum, leading to an overestimation of testosterone concentration by up to 243%.[16] Using plasma with enzyme inhibitors like sodium fluoride (B91410) (NaF) is recommended to prevent this ex-vivo conversion.[16]
Q12: When should I collect blood samples to accurately characterize the pharmacokinetic profile?
A: The sampling schedule should be designed to capture the key phases of the drug's profile: absorption, distribution, and elimination. For injectable testosterone esters, which have a delayed peak, sampling should be frequent enough in the initial phase to capture the Cmax and Tmax, and then spaced out to define the elimination half-life.
-
Peak Levels: For esters like testosterone cypionate, peak serum levels typically occur 2-5 days post-injection.[17]
-
Trough Levels: Levels generally return to near baseline by 10-14 days.[17]
-
Mid-Point: For steady-state assessment in longer-term studies, measuring levels midway between injections is a common practice.[17]
Appendices: Experimental Protocols
Protocol 1: Example Preparation of this compound in an Oil Vehicle
This is a general example protocol and must be optimized for your specific experimental needs.
-
Materials: this compound powder, sterile carrier oil (e.g., sesame oil), benzyl alcohol, benzyl benzoate, sterile vials, 0.22 µm syringe filters.
-
Calculation: Determine the required amounts of each component for your target concentration (e.g., 50 mg/mL). Refer to Table 1 for typical co-solvent percentages.
-
Mixing: In a sterile beaker or vial, combine the benzyl alcohol and benzyl benzoate. Gently warm (e.g., to 40-50°C) if needed to aid dissolution.
-
Dissolution: Slowly add the this compound powder to the co-solvent mixture while stirring until it is completely dissolved.
-
Add Carrier Oil: Gradually add the pre-warmed sterile carrier oil to the mixture, stirring continuously until a homogenous solution is achieved.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial.
-
Quality Control: Visually inspect the final product for any particulate matter or crystallization before use.[4] Store appropriately, protected from light.
Protocol 2: Example Blood Sampling for a Rodent PK Study
This protocol assumes intravenous or sparse sampling from a cohort of animals.
-
Acclimatization: Allow animals to acclimate to the facility and handling for at least one week prior to the study.
-
Pre-dose Sample: Collect a blood sample (Time 0) from each animal before administering the dose.
-
Dosing: Administer the this compound formulation via deep intramuscular injection. Record the exact time of dosing for each animal.
-
Post-dose Sampling: Collect blood samples at predetermined time points. A typical schedule for a sustained-release formulation might be: 1, 4, 8, 24, 48, 72, 96, 168, and 240 hours post-dose.
-
Sample Processing:
-
Collect blood into tubes containing an appropriate anticoagulant and enzyme inhibitor (e.g., NaF/EDTA) to prevent ester hydrolysis.[16]
-
Centrifuge the samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clearly labeled cryovials.
-
Store samples at -80°C until analysis.[18]
-
Protocol 3: General Plasma Sample Preparation for LC-MS/MS Analysis
This protocol is adapted from validated methods for testosterone analysis and should be validated for your specific matrix and equipment.[14][15]
-
Thaw Samples: Thaw plasma samples, calibrators, and quality control (QC) samples on ice.
-
Aliquoting: Pipette 100 µL of each sample into a clean tube.[15]
-
Add Internal Standard: Add a known concentration of an internal standard (e.g., ¹³C-labeled testosterone) to all tubes to account for extraction variability.[14][15]
-
Liquid-Liquid Extraction:
-
Evaporation: Carefully transfer the organic supernatant to a new set of tubes and evaporate to dryness under a gentle stream of nitrogen.[14][15]
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS system.[14][15]
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
References
- 1. DailyMed - TESTOSTERONE CYPIONATE injection [dailymed.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of injectable testosterone undecanoate in castrated cynomolgus monkeys (Macaca fascicularis) are independent of different oil vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anaphylaxis Triggered by Benzyl Benzoate in a Preparation of Depot Testosterone Undecanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US11642355B2 - Pharmaceutical compositions of testosterone - Google Patents [patents.google.com]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. On the importance and mechanisms of burst release in matrix-controlled drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Controlled delivery of testosterone from smart polymer solution based systems: in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detectability of testosterone esters and estradiol benzoate in bovine hair and plasma following pour-on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Dose optimization during drug development: whether and when to optimize - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An improved method for measurement of testosterone in human plasma and saliva by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Importance of measuring testosterone in enzyme-inhibited plasma for oral testosterone undecanoate androgen replacement therapy clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. mdpi.com [mdpi.com]
Common issues with testosterone benzoate stability in aqueous solutions.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with testosterone (B1683101) benzoate (B1203000) in aqueous solutions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my testosterone benzoate crashing out of my aqueous solution?
A1: this compound has very low aqueous solubility. At room temperature, it is a solid crystalline powder.[1] Its large hydrophobic regions limit its solubility in polar solvents like water.[2] If you are observing precipitation, it is likely that the concentration of this compound exceeds its solubility limit in your aqueous medium.
Q2: What are the primary degradation pathways for this compound in an aqueous solution?
A2: The primary degradation pathways for this compound in aqueous solutions are hydrolysis and photodegradation.
-
Hydrolysis: The ester bond in this compound is susceptible to hydrolysis, especially under alkaline conditions, which breaks it down into testosterone and benzoic acid.
-
Photodegradation: Like testosterone, this compound is sensitive to light. Exposure to UV radiation can lead to the formation of various photoproducts.[3][4]
Q3: How does pH affect the stability of this compound in water?
Q4: Can I expect oxidation to be a major issue for this compound in my aqueous formulation?
A4: While the primary concerns are hydrolysis and photodegradation, the potential for oxidation should not be entirely dismissed, especially during long-term storage or in the presence of oxidizing agents. The testosterone molecule itself can be subject to oxidative degradation.[5][6]
Troubleshooting Guides
Issue 1: Precipitation or Low Solubility
Symptoms:
-
Cloudy or milky appearance of the solution.
-
Visible solid particles or crystals.
-
Inconsistent results in bioassays due to non-homogenous solution.
Possible Causes:
-
Concentration exceeds the intrinsic aqueous solubility of this compound.
-
Changes in temperature affecting solubility.
-
Presence of salts that "salt out" the compound.
Solutions:
| Strategy | Description | Key Considerations |
| Co-solvents | Incorporate a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, DMSO) to increase the polarity of the solvent system. | The concentration of the co-solvent should be carefully optimized to ensure it does not interfere with downstream experiments. |
| Cyclodextrins | Use cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes with this compound, thereby increasing its apparent water solubility.[2][7][8][9] | The type and concentration of cyclodextrin (B1172386) need to be selected based on the specific experimental requirements. |
| Micellar Solubilization | Employ surfactants at a concentration above their critical micelle concentration (CMC) to form micelles that can encapsulate the hydrophobic this compound.[10][11][12] | The choice of surfactant (anionic, cationic, non-ionic) will depend on the experimental system and potential interactions. |
| pH Adjustment | While not a primary method for increasing solubility of the neutral molecule, ensuring the pH is in a range where this compound is most stable can prevent degradation that might lead to less soluble byproducts. | Be mindful that pH extremes can accelerate hydrolysis. |
Issue 2: Chemical Degradation (Hydrolysis)
Symptoms:
-
Appearance of new peaks in HPLC chromatograms corresponding to testosterone and benzoic acid.
-
Decrease in the peak area of this compound over time.
-
Changes in the pH of the solution.
-
Loss of biological activity.
Possible Causes:
-
High pH (alkaline) of the aqueous solution.
-
Elevated temperature.
-
Presence of enzymes (esterases) in biological media.
Solutions:
| Strategy | Description | Key Considerations |
| pH Control | Maintain the pH of the aqueous solution in a slightly acidic range (e.g., pH 4-6) to minimize the rate of hydrolysis. | Use a suitable buffer system that is compatible with the experimental setup. |
| Temperature Control | Store aqueous solutions of this compound at refrigerated (2-8 °C) or frozen temperatures to slow down the rate of hydrolysis. | Avoid repeated freeze-thaw cycles which can also affect stability. |
| Use of Aprotic Solvents | If the experimental design allows, using a higher percentage of aprotic co-solvents can reduce the concentration of water and thus slow down hydrolysis. | Ensure the solvent system is appropriate for the intended application. |
| Complexation | Encapsulating this compound within cyclodextrins can protect the ester linkage from hydrolysis.[2] | The stability constant of the complex will determine the extent of protection. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[13][14][15][16][17]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable water-miscible organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dilute an aliquot of the stock solution with water. Heat at 80°C for 48 hours, protected from light.
-
Photodegradation: Expose a diluted aqueous solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period (e.g., 1.2 million lux hours and 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
-
The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, reagent concentration) accordingly.
Protocol 2: Stability-Indicating HPLC Method for this compound and Its Degradants
This protocol provides a starting point for developing an HPLC method to separate this compound from its primary degradant, testosterone.[18][19]
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more hydrophobic this compound. A typical gradient might be from 60% B to 90% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
Method Validation:
-
The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak and from each other.
-
Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm the homogeneity of the this compound peak in the presence of its degradants.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Complexation of steroid hormones with cyclodextrin derivatives: substituent effects of the guest molecule on solubility and stability in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Light induced degradation of testosterone in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Oxidative degradation of testosterone by adaptive enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Testosterone and oxidative stress: the oxidation handicap hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4877774A - Administration of steroid hormones - Google Patents [patents.google.com]
- 8. US5679573A - Stabilized aqueous steroid immunoassay standards with cyclodextrins - Google Patents [patents.google.com]
- 9. gamma-Cyclodextrin:testosterone complex suitable for sublingual administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. longdom.org [longdom.org]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. ajpsonline.com [ajpsonline.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. static1.squarespace.com [static1.squarespace.com]
- 19. HPLC method development for testosterone propionate and cipionate in oil-based injectables - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid cross-reactivity of testosterone benzoate in steroid immunoassays.
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to steroid immunoassays. Here you will find in-depth guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.
FAQs: Understanding and Mitigating Cross-Reactivity
Q1: What is cross-reactivity in the context of steroid immunoassays?
A: Cross-reactivity is the phenomenon where an antibody in an immunoassay binds to molecules that are structurally similar to the target analyte. In steroid immunoassays, the antibody designed to detect testosterone (B1683101) may also bind to other steroids, such as testosterone benzoate (B1203000), due to similarities in their chemical structures. This can lead to inaccurate, often overestimated, measurements of the target steroid's concentration.
Q2: Why is testosterone benzoate a potential cross-reactant in a testosterone immunoassay?
A: Testosterone and this compound share a core four-ring steroid structure. The primary difference is the esterification of the hydroxyl group at the C-17 position in testosterone to a benzoate group in this compound. While this modification can alter the binding affinity, the overall structural homology makes it highly probable that an antibody raised against testosterone will recognize and bind to this compound to some degree.
Q3: How can I determine if my testosterone immunoassay is affected by cross-reactivity from this compound?
A: If you suspect cross-reactivity, consider the following indicators:
-
Unexpectedly High Results: Testosterone concentrations are significantly higher than physiologically possible.
-
Discrepancy with Other Methods: Results from your immunoassay differ significantly from those obtained using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
-
Non-linear Dilution Series: When samples are serially diluted, the calculated concentrations after correcting for the dilution factor are not consistent.
To confirm and quantify the extent of cross-reactivity, it is recommended to perform a cross-reactivity assessment experiment.
Troubleshooting Guide: Avoiding Cross-Reactivity of this compound
This guide provides a systematic approach to identifying and mitigating the impact of this compound cross-reactivity in your testosterone immunoassays.
Issue: My testosterone immunoassay results are unexpectedly high in samples known to contain this compound.
Possible Cause: The anti-testosterone antibody is cross-reacting with this compound, leading to a falsely elevated signal.
Troubleshooting Steps:
-
Consult the Assay Kit's Technical Data Sheet: Review the manufacturer's documentation for any listed cross-reactivity data with testosterone esters or other structurally similar compounds. While specific data for this compound may not always be available, information on similar molecules can provide valuable insight.[1]
-
Perform a Cross-Reactivity Validation: Experimentally determine the percentage of cross-reactivity of this compound in your specific assay. A detailed protocol for this procedure is provided in the "Experimental Protocols" section of this document.
-
Implement Sample Purification: Utilize a sample clean-up method to separate testosterone from this compound before performing the immunoassay. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.[1][2] A detailed SPE protocol is available in the "Experimental Protocols" section.
-
Optimize Assay Conditions:
-
Antibody Titration: Determine the optimal concentration of the primary antibody to maximize the signal-to-noise ratio.[1]
-
Increase Wash Steps: Additional washing steps after the incubation with the primary antibody can help remove weakly bound cross-reactants.[1]
-
Adjust Incubation Times and Temperatures: Modifying these parameters can sometimes favor the binding of the target analyte over cross-reactants.
-
-
Consider an Alternative Assay Method: If significant cross-reactivity cannot be resolved, the use of a more specific analytical method, such as LC-MS/MS, is recommended. LC-MS/MS is considered the gold standard for steroid hormone analysis due to its high specificity.[1]
Data Presentation: Cross-Reactivity of Structurally Similar Steroids
While specific cross-reactivity data for this compound is not widely published and can be assay-dependent, the following table provides known cross-reactivity percentages for other testosterone esters and structurally related steroids in a commercially available testosterone immunoassay. This data can be used as a reference to understand the potential for cross-reactivity based on structural similarity.
| Compound | Structure | % Cross-Reactivity (Example Assay) |
| Testosterone | (Reference) | 100% |
| Testosterone Propionate | Ester at C-17 | 0.05 - 4.9%[3] |
| Methyltestosterone | Methyl group at C-17 | > 5%[3][4] |
| Nandrolone | Lacks methyl group at C-19 | > 5%[3] |
| Boldenone | Double bond between C-1 and C-2 | > 5%[3] |
| Norethindrone | Ethynyl group at C-17 | > 5%[3] |
| This compound | Ester at C-17 | Data not readily available - Experimental determination recommended |
Note: Cross-reactivity percentages can vary significantly between different immunoassay kits and manufacturers. It is crucial to validate the cross-reactivity for your specific assay.
Experimental Protocols
Protocol 1: Determination of Percent Cross-Reactivity
This protocol outlines the steps to calculate the percent cross-reactivity of this compound in a competitive testosterone immunoassay.
Materials:
-
Testosterone ELISA kit
-
Testosterone standard
-
This compound
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare a Standard Curve for Testosterone:
-
Prepare a series of dilutions of the testosterone standard in assay buffer according to the kit manufacturer's instructions.
-
Run the testosterone standards in the immunoassay.
-
Measure the absorbance at the appropriate wavelength.
-
Plot the absorbance values against the corresponding testosterone concentrations to generate a standard curve.
-
-
Determine the IC50 of Testosterone:
-
From the testosterone standard curve, determine the concentration of testosterone that produces 50% of the maximum signal (B/B₀ = 50%). This is the IC50 value for testosterone.
-
-
Prepare a Standard Curve for this compound:
-
Prepare a series of dilutions of this compound in assay buffer, covering a broad concentration range.
-
Run the this compound dilutions in the immunoassay as you would for a sample.
-
Measure the absorbance at the appropriate wavelength.
-
Plot the absorbance values against the corresponding this compound concentrations.
-
-
Determine the IC50 of this compound:
-
From the this compound curve, determine the concentration that produces 50% of the maximum signal. This is the IC50 value for this compound.
-
-
Calculate the Percent Cross-Reactivity:
-
Use the following formula: % Cross-Reactivity = (IC50 of Testosterone / IC50 of this compound) x 100
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Purification
This protocol describes a general procedure for separating testosterone from this compound in a sample matrix prior to immunoassay analysis.
Materials:
-
C18 SPE cartridge
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Sample containing testosterone and this compound
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the sample onto the conditioned cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 3 mL of a 40% methanol in water solution to remove more polar interfering substances.[1]
-
-
Elution:
-
Elute the testosterone and this compound from the cartridge with 2 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol) into a clean collection tube. The choice of solvent may need optimization to selectively elute testosterone while retaining this compound, or vice versa, if complete separation is desired. For simple purification from more polar interferents, co-elution is acceptable if the subsequent analytical method can distinguish them.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at approximately 40°C.[1]
-
Reconstitute the dried extract in a known volume of the immunoassay buffer.
-
-
Analysis:
-
The reconstituted sample is now ready for analysis in the testosterone immunoassay.
-
Mandatory Visualizations
Caption: Classical signaling pathway of testosterone.
Caption: Workflow of a competitive immunoassay.
References
Best practices for long-term storage of testosterone benzoate to prevent degradation.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of testosterone (B1683101) benzoate (B1203000) to prevent degradation. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for testosterone benzoate?
A1: For optimal long-term stability, this compound should be stored at a controlled room temperature, ideally between 20°C and 25°C (68°F to 77°F). It should be kept in a well-closed, airtight container to protect it from moisture and in a dark place to prevent photodegradation. Avoid freezing, as this can cause crystallization and affect the homogeneity of the substance.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are:
-
Hydrolysis: This is the most common degradation route, where the ester bond is cleaved to yield testosterone and benzoic acid. This reaction can be catalyzed by acidic or basic conditions.
-
Oxidation: The steroid nucleus of testosterone is susceptible to oxidation, which can lead to the formation of various hydroxylated and other oxidized derivatives.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation, leading to the formation of various photoproducts.
Q3: How can I tell if my this compound has degraded?
A3: Visual signs of degradation can include a change in color, the appearance of particulate matter, or cloudiness in a solution. However, significant degradation can occur without any visible changes. Therefore, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are necessary to accurately assess the purity and identify degradation products.
Q4: Can I still use this compound that has passed its expiration date?
A4: It is not recommended to use this compound after its expiration date. The expiration date is determined by the manufacturer based on stability studies and indicates the time frame during which the product is guaranteed to remain within its quality specifications. Beyond this date, the compound's purity and potency may be compromised.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly low potency or efficacy in experiments. | Degradation of this compound due to improper storage (e.g., exposure to high temperatures, light, or humidity). | 1. Verify storage conditions. 2. Perform a purity analysis using a validated stability-indicating HPLC method. 3. If degradation is confirmed, discard the current stock and obtain a new, properly stored batch. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products (hydrolysis, oxidation, or photodegradation products). | 1. Compare the chromatogram with a reference standard of this compound. 2. Utilize a mass spectrometer (LC-MS) to identify the mass of the unknown peaks to help elucidate their structures. 3. Review storage and handling procedures to identify potential causes of degradation. |
| Precipitation or crystallization in a this compound solution. | Exposure to low temperatures or use of an inappropriate solvent system. | 1. Gently warm the solution to see if the precipitate redissolves. Do not overheat. 2. If redissolving is unsuccessful, the solution may need to be reformulated. 3. Ensure the chosen solvent has adequate solubilizing capacity for this compound at the intended storage temperature. |
| Discoloration of the solid compound or solution. | Potential oxidation or photodegradation. | 1. Immediately protect the sample from further light exposure. 2. Analyze the sample for purity and degradation products. 3. Discard if significant degradation is detected. |
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability and Recommended Mitigation Strategies
| Factor | Effect on Stability | Recommended Storage & Handling |
| Temperature | High temperatures accelerate hydrolysis and oxidation. Freezing can cause crystallization. | Store at controlled room temperature (20°C to 25°C). Avoid temperature extremes. |
| Light | UV and visible light can cause photodegradation, leading to the formation of various byproducts. | Store in a dark place or use amber-colored, light-resistant containers. |
| Humidity | Moisture can facilitate the hydrolysis of the ester bond. | Store in a tightly sealed container in a dry environment. Use of desiccants is recommended for bulk storage. |
| pH | Both acidic and basic conditions can catalyze the hydrolysis of the ester linkage. | For solutions, maintain a neutral pH. Use buffered solutions if necessary for experimental protocols. |
| Oxygen | The presence of oxygen can promote oxidative degradation of the steroid nucleus. | For long-term storage of solutions, consider purging the container with an inert gas like nitrogen or argon. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate buffer
-
HPLC system with a UV detector or a mass spectrometer
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in methanol and dilute with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a sample of solid this compound and a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Prepare the samples for HPLC analysis by dissolving the solid or diluting the solution with the mobile phase.
-
-
HPLC Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and water.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
Mandatory Visualization
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
Mitigating injection site reactions with testosterone benzoate in animal research.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing testosterone (B1683101) benzoate (B1203000) in animal research. The focus is on mitigating injection site reactions (ISRs) to ensure animal welfare and data integrity.
Troubleshooting Guide: Injection Site Reactions (ISRs)
Problem: Observed redness, swelling, or inflammation at the injection site.
| Potential Cause | Troubleshooting Steps |
| Improper Injection Technique | - Verify Needle Gauge and Length: Ensure the needle is appropriate for the animal size and injection route (subcutaneous or intramuscular). A larger than necessary gauge can cause excessive tissue trauma. - Check Injection Volume: Large volumes can distend tissue and cause discomfort. Consider splitting larger doses into multiple, smaller injections at different sites.[1] - Review Injection Depth and Angle: For subcutaneous injections, ensure the needle is inserted into the space between the skin and underlying muscle. For intramuscular injections, ensure it reaches the muscle belly without hitting bone or major nerves. - Aspirate Before Injecting: Gently pull back on the plunger to check for blood, which would indicate improper placement in a blood vessel.[2] - Control Injection Speed: Inject the solution slowly and steadily to allow for tissue accommodation. |
| Formulation Issues | - Vehicle Irritation: The oil vehicle (e.g., sesame oil, cottonseed oil) can itself be an irritant. Consider using a different, high-purity vehicle. Compounding pharmacies can often prepare formulations in alternative oils like grapeseed oil.[3] - Excipient Sensitivity: Excipients like benzyl (B1604629) benzoate, used to increase solubility and reduce viscosity, can cause hypersensitivity reactions.[4][5] Consider reducing the concentration or using a formulation without it, if possible. - Drug Concentration/Crystallization: High concentrations of testosterone benzoate may crystallize out of the solution, leading to irritation. Ensure the formulation is well-dissolved and consider if a lower concentration is feasible. - Temperature of Injectate: Injecting a cold solution can cause discomfort. Gently warm the formulation to body temperature before administration.[2][6] |
| Contamination | - Ensure Sterility: Use a new sterile needle and syringe for each animal to prevent infection.[6] Disinfect the vial septum with 70% alcohol before drawing the solution.[2] |
| Animal-Specific Factors | - Site Rotation: Avoid repeated injections into the same site. Rotate injection locations to allow for tissue recovery.[1] - Underlying Health Status: Animals that are stressed or have compromised immune systems may be more prone to ISRs. Ensure proper animal husbandry and handling. |
Frequently Asked Questions (FAQs)
Q1: What are the common signs of an injection site reaction in research animals?
A1: Common signs include redness (erythema), swelling (edema), hardening of the tissue (induration), and apparent pain or tenderness upon palpation.[1] In more severe cases, bruising, abscess formation, or necrosis at the injection site may occur. Animals may also exhibit behavioral changes such as excessive grooming of the area, reluctance to move, or changes in posture.
Q2: How can I differentiate between a mild, expected reaction and a more severe adverse event?
A2: A mild reaction is typically localized, transient (resolving within a few days), and does not appear to cause significant distress to the animal. A severe reaction may involve a larger area, persist or worsen over time, be accompanied by signs of systemic illness (e.g., lethargy, weight loss), or lead to skin ulceration.[7] Histological examination can confirm the severity, showing findings from mild inflammatory cell infiltrates to extensive necrosis.[7][8]
Q3: What is the role of the vehicle oil in causing ISRs?
A3: The vehicle oil is a critical component that can significantly influence local tolerance. Some animals may have sensitivities to specific oils.[1] The viscosity of the oil also plays a role; more viscous oils can be more difficult to inject and may persist longer at the injection site, potentially leading to a more pronounced inflammatory response. While both cottonseed and sesame seed oils are common, compounded formulations can be made with other options like grapeseed oil, which may be better tolerated in some cases.[3]
Q4: Can testosterone itself contribute to inflammation at the injection site?
A4: While the formulation components are common culprits for ISRs, testosterone itself has complex effects on the immune system. Some research suggests that testosterone can have anti-inflammatory properties, such as reducing the expression of Toll-like receptor 4 (TLR4) on macrophages, which is a key trigger for innate immunity. However, the initial introduction of a foreign substance, including the hormone depot, can trigger a sterile inflammatory response.
Q5: Are there recommended limits for injection volume in rodents?
A5: Yes, adhering to recommended volume limits is crucial. For subcutaneous injections in mice, the maximum volume per site is generally around 10 ml/kg, though smaller volumes are preferable. For rats, up to 5 ml/kg per site is a common guideline for subcutaneous drug administration. It is always best to consult your institution's animal care and use committee (IACUC) for specific guidelines.
Q6: What is benzyl benzoate, and can it cause injection site reactions?
A6: Benzyl benzoate is an excipient often used in oil-based steroid injections to act as a co-solvent. It helps to dissolve the testosterone ester and reduces the viscosity of the oil, making it easier to inject.[4] However, benzyl benzoate has been identified as a cause of skin irritation and even anaphylactic reactions in sensitive individuals and is a potential contributor to ISRs in animal research.[4][5][9]
Data Presentation
Table 1: Quantitative Analysis of Injection Site Reactions with Benzyl Benzoate Formulations in Rabbits
The following data summarizes lesion sizes observed two days after intramuscular injection of different steroid formulations containing benzyl benzoate. This provides a quantitative comparison of local tolerance.
| Formulation | Animal Model | Observation (Lesion Size) |
| 2g Testosterone Palmitate in 10 ml Benzyl Benzoate | Rabbit | ~420 mm³ |
| 2g Testosterone Palmitate in 40% Castor Oil and 60% Benzyl Benzoate | Rabbit | 610 mm³ |
| 2.5g Progesterone in 10 ml Benzyl Benzoate | Rabbit | 898 mm³ |
| 2g Acetophenone derivative of 16,17-dihydroxyprogesterone in 10 ml Benzyl Benzoate | Rabbit | ~640 mm³ |
Data adapted from BenchChem application notes.[9]
Table 2: Scoring Systems for Macroscopic Evaluation of Injection Sites
A standardized scoring system is essential for consistent and objective assessment of ISRs. The Draize dermal irritation scoring system is a widely recognized method.
Erythema (Redness) Formation
| Score | Description |
| 0 | No erythema |
| 1 | Very slight erythema (barely perceptible) |
| 2 | Well-defined erythema |
| 3 | Moderate to severe erythema |
| 4 | Severe erythema (beet redness) to slight eschar formation |
Edema (Swelling) Formation
| Score | Description |
| 0 | No edema |
| 1 | Very slight edema (barely perceptible) |
| 2 | Slight edema (edges of area well-defined by definite raising) |
| 3 | Moderate edema (raised approximately 1 mm) |
| 4 | Severe edema (raised more than 1 mm and extending beyond area of exposure) |
Adapted from the Draize scale for scoring skin irritation.[10]
Experimental Protocols
Protocol 1: Assessment of Local Tolerance to Subcutaneous this compound Injection in Rats
This protocol outlines a method for evaluating and comparing the local tolerance of different this compound formulations.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male or female, as per study design).
-
Number: Minimum of 5 animals per group.
-
Acclimation: Acclimate animals for at least 5 days before the study begins.
2. Materials:
-
This compound formulations to be tested (e.g., different vehicles, with/without benzyl benzoate).
-
Vehicle control (the formulation without this compound).
-
Saline control (0.9% NaCl).
-
Sterile 1 mL syringes and appropriate gauge needles (e.g., 25G).
-
Clippers for hair removal.
-
Calipers for measuring lesion size.
-
Anesthetic agent (as per approved institutional protocol).
-
Tissue fixation and processing reagents (e.g., 10% neutral buffered formalin, ethanol (B145695) series, paraffin).
3. Procedure:
-
Dose Preparation: Warm all injectables to body temperature (~37°C).[2]
-
Animal Preparation: Anesthetize the animal. Shave the fur from the dorsal thoracic region to create a clear injection area.
-
Injection: Administer a single subcutaneous injection of the assigned test article, vehicle control, or saline control. The injection volume should be standardized (e.g., 1 ml/kg).
-
Macroscopic Observation:
-
Observe the injection sites daily for a minimum of 7 days.
-
Score for erythema and edema using a standardized scale (see Table 2).
-
Measure the size of any observable lesion (length and width) with calipers.
-
-
Termination and Tissue Collection:
-
Euthanize animals at predetermined time points (e.g., 48 hours, 7 days).
-
Perform a gross pathological examination of the injection site and surrounding tissue.
-
Excise the injection site, including the underlying skin, subcutaneous tissue, and muscle.
-
-
Histopathological Examination:
-
Fix the collected tissues in 10% neutral buffered formalin.
-
Process, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should score the sections for inflammation, necrosis, hemorrhage, fibrosis, and edema.
-
Protocol 2: Formulation of this compound for Injection
This protocol provides a general method for preparing a this compound solution for animal injection, based on common practices.
1. Materials:
-
This compound powder (USP grade).
-
Sterile vehicle oil (e.g., sesame oil, cottonseed oil).
-
Sterile benzyl benzoate (if used as a co-solvent).
-
Sterile vials and stoppers.
-
Sterile filtration apparatus (0.22 µm filter).
-
Heating/stirring plate.
2. Procedure (Aseptic Technique is required):
-
Calculation: Determine the required amounts of this compound, vehicle oil, and any excipients to achieve the desired final concentration.
-
Dissolution:
-
In a sterile beaker on a heating/stirring plate, combine the vehicle oil and benzyl benzoate (if applicable).
-
Gently warm the mixture (e.g., to 40-50°C) to aid dissolution.
-
Slowly add the this compound powder while stirring until completely dissolved.
-
-
Sterilization:
-
Aseptically filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Quality Control:
-
Visually inspect the final product for any particulate matter.
-
Perform sterility and endotoxin (B1171834) testing as required.
-
Visualizations
Signaling Pathway of Sterile Inflammation at the Injection Site
Caption: Initiation and progression of sterile inflammation following subcutaneous injection.
Experimental Workflow for Local Tolerance Assessment
Caption: Step-by-step workflow for conducting a local tolerance study in an animal model.
References
- 1. droracle.ai [droracle.ai]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. excelmale.com [excelmale.com]
- 4. Anaphylaxis Triggered by Benzyl Benzoate in a Preparation of Depot Testosterone Undecanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Subcutaneous Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
- 7. Injection Reactions after Administration of Sustained-release Meloxicam to BALB/cJ, C57BL/6J, and Crl:CD1(ICR) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Adjusting testosterone benzoate vehicle for improved absorption in subcutaneous injections.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on adjusting testosterone (B1683101) benzoate (B1203000) vehicles for improved absorption in subcutaneous injections.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the subcutaneous absorption of testosterone benzoate from an oil-based vehicle?
A1: The absorption kinetics of testosterone esters from a subcutaneous depot are primarily influenced by the physicochemical properties of the drug and the vehicle. Key factors include:
-
Vehicle Viscosity: Higher viscosity can slow the diffusion of the drug from the injection depot into the surrounding tissue, leading to a slower, more sustained release.[1][2] Conversely, lower viscosity oils, like grapeseed oil, are often easier to inject.[3]
-
Drug Solubility in the Vehicle: this compound must be fully solubilized in the vehicle to prevent crystallization at the injection site, which can impair absorption and cause irritation.[4][5] The solubility can be influenced by the choice of oil and the use of co-solvents.
-
Vehicle Composition: Excipients such as co-solvents (e.g., benzyl (B1604629) benzoate) and preservatives/solvents (e.g., benzyl alcohol) are often included. Benzyl benzoate acts as a solubilizer, while benzyl alcohol can also act as a solvent and prevent microbial growth.[4][5][6] These components can alter the polarity and viscosity of the vehicle, thereby affecting drug release.
-
Injection Volume: Large injection volumes can be associated with pain and may alter the geometry of the subcutaneous depot, potentially affecting the absorption profile.[7] However, studies have shown that volumes up to 3 mL can be well-tolerated.[2][8]
Q2: What are the most common oil vehicles and excipients used for testosterone esters?
A2: Testosterone esters are lipophilic and are typically formulated in oil-based vehicles for depot injections. Common components include:
-
Carrier Oils: These make up the bulk of the vehicle. Examples include Castor Oil, Cottonseed Oil, Sesame Oil, Grapeseed Oil, and Medium-Chain Triglycerides (MCT).[3][4][9][10]
-
Co-solvents/Solubilizers: Used to increase the solubility of the testosterone ester in the oil. Benzyl benzoate is widely used for this purpose.[4][5][10]
-
Preservatives/Co-solvents: Benzyl alcohol is frequently included for its antimicrobial properties and to aid in solubilization.[4][6][10]
Q3: How does the subcutaneous (SC) route of administration compare to the intramuscular (IM) route for testosterone esters?
A3: The subcutaneous route is a viable and often preferred alternative to intramuscular injections.[11][12] Studies comparing the two routes have shown that SC administration can result in comparable mean serum testosterone levels and pharmacokinetic profiles to the IM route.[12][13][14] Some evidence suggests that SC injections may lead to more stable serum testosterone concentrations, avoiding the pronounced "peaks and troughs" often seen with IM injections.[11][15] Patients often report less pain and find self-administration easier with SC injections.[11][12]
Troubleshooting Guide
Issue 1: Low or Variable Bioavailability in Preclinical Studies
Q: We are observing inconsistent plasma concentrations of testosterone after subcutaneous injection of our this compound formulation. What could be the cause?
A: Inconsistent plasma levels often point to issues with the formulation's stability or its interaction with the subcutaneous environment. Consider the following:
-
Incomplete Solubilization: Is the this compound fully dissolved in the vehicle at the intended concentration and storage temperature? Poor solubility can lead to precipitation of the drug in the syringe or at the injection site, causing variable absorption. You may need to increase the concentration of your solubilizer (e.g., benzyl benzoate).[16]
-
Vehicle Spreading and Clearance: The rate at which the oil vehicle spreads and is cleared from the subcutaneous space can affect drug release. Highly fluid, low-viscosity vehicles might be cleared too quickly, while extremely viscous ones might create a very dense depot that doesn't release the drug effectively.
-
Injection Site Reactions: Is there evidence of inflammation or irritation at the injection site? Local tissue reactions can alter blood flow and enzymatic activity, impacting the rate at which the ester is cleaved to free testosterone and absorbed.[17][18] Consider evaluating the tolerability of individual excipients.[19]
Workflow for Diagnosing Poor Bioavailability
Caption: Troubleshooting workflow for variable bioavailability.
Issue 2: Injection Site Pain or Adverse Reactions
Q: Our test subjects are reporting significant pain or developing sterile abscesses at the injection site. How can we mitigate this?
A: Injection site pain is a common challenge and can be caused by multiple factors.[7][18]
-
Vehicle Irritation: Certain components, especially co-solvents like benzyl benzoate or preservatives like benzyl alcohol, can be irritants at high concentrations.[20] Allergic reactions to these excipients are also possible.[20][21]
-
High Injection Force/Viscosity: Highly viscous formulations require greater force to inject, which can cause tissue trauma and pain.[1] Using a wider gauge needle can help, but this may be less acceptable to patients. Optimizing the vehicle to reduce viscosity is a key strategy.[3]
-
Formulation pH and Osmolality: Although less common for oil-based depots, ensure that any aqueous components or properties of the drug itself are not contributing to irritation.[7]
-
Crystallization: As mentioned, drug precipitation at the injection site can trigger an inflammatory response.
Issue 3: Formulation is Too Viscous for Practical Use
Q: Our lead formulation shows good stability and release profile, but its viscosity is too high for administration with a standard 25G or 27G needle. What are our options?
A: High viscosity is a major hurdle for subcutaneous delivery.[22]
-
Adjust Co-solvent Ratios: Increasing the proportion of benzyl benzoate or benzyl alcohol can sometimes reduce the overall viscosity of the formulation. However, this must be balanced against potential irritation.[20]
-
Select a Different Carrier Oil: Different vegetable oils have varying viscosities. Grapeseed oil, for instance, is known to have a lower viscosity than cottonseed oil.[3] Blending oils is another approach to achieve a target viscosity.
-
Use Permeation Enhancers: While primarily used to enhance drug passage across membranes, some excipients classified as absorption enhancers may also alter formulation properties.[23][24]
-
Consider Delivery Device Innovations: If reformulating is not feasible, exploring alternative delivery devices, such as those with wider, ultra-thin-wall needles or auto-injectors designed for high-viscosity solutions, could be an option.[22]
Experimental Protocols
Protocol 1: Screening for this compound Solubility
Objective: To determine the saturation solubility of this compound in various oil-based vehicle compositions.
Methodology: (Adapted from solubility evaluations described in the literature[4][5])
-
Preparation of Vehicle Blends: Prepare a series of potential vehicle formulations. For example, create blends of a carrier oil (e.g., sesame oil, cottonseed oil) with varying volumetric ratios of benzyl benzoate (e.g., 10%, 20%, 30% v/v) and a fixed concentration of benzyl alcohol (e.g., 2% v/v).
-
Solubility Measurement:
-
Add a pre-weighed excess amount of this compound powder to a known volume (e.g., 2 mL) of each vehicle blend in a glass vial.
-
Seal the vials and place them on a rotating mixer or shaker in a temperature-controlled environment (e.g., 25°C).
-
Allow the mixtures to equilibrate for at least 48-72 hours to ensure saturation is reached.
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully collect a sample of the supernatant (the saturated solution).
-
-
Quantification:
-
Accurately dilute the supernatant sample with a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[25][26]
-
Calculate the original concentration in mg/mL to determine the saturation solubility.
-
Protocol 2: Pharmacokinetic Assessment in a Preclinical Model (Rat)
Objective: To evaluate the absorption profile of a this compound formulation after subcutaneous injection in rats.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats, surgically castrated at least one week prior to the study to reduce endogenous testosterone levels.
-
Dosing:
-
Acclimatize animals and divide them into groups (n=6-8 per group).
-
Administer a single subcutaneous injection of the this compound formulation at a predetermined dose (e.g., 10 mg/kg). The injection site is typically the interscapular region.
-
Use a consistent, appropriate needle size (e.g., 25G) for administration.
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., 150-200 µL) from each animal at specified time points. A typical schedule might be: pre-dose, 1, 4, 8, 24, 48, 72, 96, 168, and 336 hours post-dose.
-
Use a validated blood collection method, such as tail vein or saphenous vein sampling.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
-
Plasma Processing and Analysis:
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve).
-
Compare these parameters between different formulation groups to assess differences in absorption.
-
Workflow for Vehicle Development and Testing
Caption: General workflow for subcutaneous vehicle development.
Reference Data
Table 1: Common Components in Injectable Testosterone Formulations
| Component Class | Example | Primary Function(s) | Reference(s) |
| Active Ingredient | This compound | Androgen hormone replacement | N/A |
| Carrier Oil | Cottonseed Oil | Vehicle, solvent, depot-forming agent | [10] |
| Sesame Oil | Vehicle, solvent, depot-forming agent | [4][29] | |
| Castor Oil | Vehicle, increases half-life, depot-forming agent | [9][20] | |
| Grapeseed Oil | Vehicle, lower viscosity alternative | [3] | |
| Solubilizer | Benzyl Benzoate | Increases solubility of testosterone ester in oil | [4][5][6][10] |
| Preservative/Solvent | Benzyl Alcohol | Antimicrobial preservative, co-solvent | [4][6][10] |
Table 2: Solubility of Testosterone Esters in a Standardized Vehicle Blend *
| Testosterone Ester | Solubility (mg/mL) |
| Testosterone Propionate | > 3.42 |
| Testosterone Enanthate | > 31.5 |
| Data derived from a study using an o/w microemulsion with soybean oil. Absolute values will differ in pure oil/co-solvent systems but illustrate the impact of the ester chain on solubility. | [5] |
Table 3: Comparison of Pharmacokinetic Parameters (IM vs. SC)
| Parameter | Intramuscular (IM) | Subcutaneous (SC) | Key Observation | Reference(s) |
| Tmax (Time to Peak) | Faster (e.g., ~3.3 days) | Slower (e.g., ~8.0 days) | SC route provides a slower initial release. | [13] |
| Cmax (Peak Level) | Often results in initial supraphysiologic "peak" | Generally lower peak, less fluctuation | SC route may reduce large swings in hormone levels. | [12][30] |
| AUC (Total Exposure) | Similar to SC | Similar to IM | Total drug exposure can be comparable between routes. | [15] |
| Patient Experience | More discomfort, harder to self-administer | Less discomfort, easier to self-administer | SC is often preferred by patients for self-injection. | [11][12] |
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the impact of viscosity, injection volume, and injection flow rate on subcutaneous injection tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aliveandwellhealth.com [aliveandwellhealth.com]
- 4. Structural Insights and Intermolecular Energy for Some Medium and Long-Chain Testosterone Esters [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. US11642355B2 - Pharmaceutical compositions of testosterone - Google Patents [patents.google.com]
- 7. pharmacy.temple.edu [pharmacy.temple.edu]
- 8. Evaluation of the impact of viscosity, injection volume, and injection flow rate on subcutaneous injection tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labeling.pfizer.com [labeling.pfizer.com]
- 11. spartatrt.com [spartatrt.com]
- 12. Testosterone Therapy With Subcutaneous Injections: A Safe, Practical, and Reasonable Option - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Testosterone Therapy With Subcutaneous Injections: A Safe, Practical, and Reasonable Option - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. WO2022090931A1 - Crystal-free high-concentration testosterone cypionate formulations - Google Patents [patents.google.com]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. Testosterone Injection: MedlinePlus Drug Information [medlineplus.gov]
- 19. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anaphylaxis Triggered by Benzyl Benzoate in a Preparation of Depot Testosterone Undecanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Testosterone allergy and desensitization [aaaai.org]
- 22. ondrugdelivery.com [ondrugdelivery.com]
- 23. Absorption Enhancers: Applications and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chemintel360.com [chemintel360.com]
- 25. Detectability of testosterone esters and estradiol benzoate in bovine hair and plasma following pour-on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An improved method for measurement of testosterone in human plasma and saliva by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Advanced Methods for the Analysis of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Laboratory measurement of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. A 52-Week Study of Dose Adjusted Subcutaneous Testosterone Enanthate in Oil Self-Administered via Disposable Auto-Injector - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance the solubility of testosterone benzoate for in vitro assays.
This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice for enhancing the solubility of testosterone (B1683101) benzoate (B1203000) for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is testosterone benzoate and why is its solubility a challenge?
A1: this compound is a synthetic ester and prodrug of testosterone.[1] Like most steroids, it is a lipophilic, crystalline powder with a large hydrophobic structure.[2] This chemical nature results in very low solubility in aqueous solutions like water or cell culture media, which is a critical challenge for conducting reliable in vitro experiments.[2]
Q2: Which organic solvents are recommended for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used organic solvents for dissolving testosterone and its esters to create high-concentration stock solutions.[3][4] For certain pharmaceutical formulations, co-solvents like benzyl (B1604629) benzoate and benzyl alcohol are also employed to enhance solubility.[5][6]
Q3: What is the primary cause of this compound precipitating when added to my aqueous assay buffer or cell culture medium?
A3: Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. This commonly happens when a highly concentrated stock solution (e.g., in 100% DMSO) is diluted directly into the aqueous medium.[7] The organic solvent disperses, and the hydrophobic drug crashes out of the solution, often forming a white precipitate or emulsion.[7]
Q4: What are the main strategies to improve the aqueous solubility of this compound for my experiments?
A4: Several formulation strategies can enhance the solubility of poorly soluble drugs like this compound.[8] Key methods for in vitro applications include:
-
Co-solvents: Using a water-miscible organic solvent like DMSO or ethanol to prepare a concentrated stock, which is then carefully diluted into the final medium.[9]
-
Cyclodextrin Complexation: Employing cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes that encapsulate the hydrophobic drug, significantly increasing its aqueous solubility.[10][11]
-
Use of Surfactants: Incorporating non-ionic surfactants at concentrations above their critical micelle concentration (CMC) can help solubilize the compound within micelles.[9][12]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Probable Cause | Recommended Solution |
| White precipitate forms immediately upon adding stock solution to media. | The concentration of this compound exceeds its aqueous solubility limit. The final concentration of the organic solvent may be too low to keep it dissolved.[7] | 1. Reduce Stock Concentration: Prepare a less concentrated stock solution in your organic solvent.[7]2. Use a Serial Dilution Method: Instead of a single large dilution, perform a stepwise dilution. First, dilute the stock into a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.[13]3. Increase Final Solvent Concentration: If your assay permits, slightly increase the final concentration of the co-solvent (e.g., from 0.1% to 0.5% DMSO). Always run a vehicle control to check for solvent toxicity.[14] |
| Solution appears cloudy or forms an emulsion. | The compound is not fully dissolved and is present as a fine suspension or emulsion. This can lead to inconsistent and unreliable results in assays.[7] | 1. Gentle Warming: Briefly warm the solution in a water bath (e.g., to 37°C) while stirring to aid dissolution. Do not overheat, as it may degrade the compound or media components.[13]2. Sonication: Use a bath sonicator for a short period to break up aggregates and improve dispersion.[14]3. Use a Solubilizing Excipient: Consider reformulating with cyclodextrins to form a true solution.[10] |
| Inconsistent results between experimental replicates. | Uneven distribution of the compound due to poor solubility. The actual concentration of the dissolved, bioavailable drug varies between wells or tubes. | 1. Ensure Complete Dissolution: Before aliquoting, ensure the stock solution is completely clear with no visible particulates. 2. Vortex Before Use: Always vortex the final working solution gently before adding it to your assay to ensure a homogenous suspension, especially if complete solubility is not achieved. 3. Prepare Fresh Working Solutions: Do not store diluted aqueous solutions of this compound for extended periods, as the compound may precipitate over time. Prepare them fresh for each experiment.[3] |
| Cell toxicity observed even at low drug concentrations. | The organic solvent (e.g., DMSO, ethanol) used to dissolve the drug is causing cellular toxicity. | 1. Minimize Final Solvent Concentration: Keep the final concentration of the organic solvent in your cell culture medium as low as possible, typically below 0.5%, and preferably ≤0.1%.[3]2. Run a Vehicle Control: Always include a control group that is treated with the same final concentration of the solvent alone to differentiate between drug-induced and solvent-induced cytotoxicity. |
Quantitative Data: Solubility Enhancement
The following table summarizes data on the solubility of testosterone and its esters using different enhancement strategies. Note that specific quantitative data for this compound is limited; however, data for similar esters like testosterone propionate (B1217596) provide a strong reference.
| Compound | Solvent/System | Temperature | Solubility | Fold Increase | Reference |
| Testosterone | Water | 25°C | 23.4 µg/mL | - | [15] |
| Testosterone Propionate | Water | 25°C | ~5.6 µg/mL | - | [16] |
| Testosterone Propionate | Aqueous solution with Hydroxypropyl-β-Cyclodextrin (HP-β-CyD) | 25°C | ~560 µg/mL | ~100-fold | [16] |
| Testosterone Propionate | Aqueous solution with Sulfobutyl ether-β-Cyclodextrin (SBE-β-CyD) | 25°C | ~560 µg/mL | ~100-fold | [16] |
| Testosterone Cypionate | Cottonseed oil with 20% Benzyl Benzoate | 20°C | ~186 mg/mL | N/A | [17] |
| Testosterone Cypionate | Cottonseed oil with 30% Benzyl Benzoate | 20°C | ~233 mg/mL | N/A | [17] |
Experimental Protocols
Protocol 1: Standard Co-Solvent Method for Cell-Based Assays
This protocol describes the preparation of a working solution of this compound using DMSO as a co-solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell-culture grade
-
Sterile cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out a precise amount of this compound powder in a sterile tube.
-
Add the required volume of DMSO to achieve a high-concentration stock, for example, 10 mM.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear. This is your stock solution .
-
Store the stock solution in small aliquots at -20°C or below to avoid repeated freeze-thaw cycles.[3]
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To minimize precipitation, create an intermediate dilution.
-
For example, dilute the 10 mM stock solution 1:100 in sterile cell culture medium to get a 100 µM solution. Add the stock solution dropwise to the medium while gently vortexing.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution (or the stock solution directly if preferred) to the final volume of cell culture medium to achieve your desired final concentration (e.g., 1 µM).
-
Crucially, ensure the final concentration of DMSO is non-toxic to your cells (typically ≤0.1%).
-
Vortex the final working solution gently before adding it to your cells.
-
Protocol 2: Cyclodextrin Complexation Method
This protocol uses Hydroxypropyl-β-Cyclodextrin (HP-β-CyD) to enhance the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CyD)
-
Sterile, purified water (e.g., WFI or cell-culture grade)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the HP-β-CyD Solution:
-
Dissolve HP-β-CyD in sterile water to create a concentrated solution (e.g., 40% w/v). Gentle warming (to ~40-50°C) may be required to fully dissolve the HP-β-CyD.
-
Allow the solution to cool to room temperature.
-
-
Form the Inclusion Complex:
-
Add an excess amount of this compound powder to the HP-β-CyD solution.
-
Stir the mixture vigorously at room temperature using a magnetic stirrer for 24-48 hours, protected from light. This allows for the formation of the inclusion complex.
-
-
Isolate the Solubilized Fraction:
-
After stirring, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved this compound.
-
Carefully collect the clear supernatant. This solution contains the solubilized this compound-cyclodextrin complex.
-
-
Determine Concentration and Use:
-
The concentration of this compound in the supernatant must be determined analytically (e.g., by HPLC-UV).[18]
-
This quantified stock solution can then be sterile-filtered (using a 0.22 µm syringe filter compatible with cyclodextrins) and diluted as needed for your in vitro assays.
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound for in vitro assays.
Classical Testosterone Signaling Pathway
This compound is a prodrug that is converted to testosterone, which then acts primarily through the classical androgen receptor (AR) signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural Insights and Intermolecular Energy for Some Medium and Long-Chain Testosterone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Solubilizing steroidal drugs by β-cyclodextrin derivatives [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterisation of the apparent aqueous solubility enhancement of testosterone analogues in micelles of dodecyl-chained surfactants with different headgroups: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Testosterone | C19H28O2 | CID 6013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. ricerca.unich.it [ricerca.unich.it]
- 17. WO2022090931A1 - Crystal-free high-concentration testosterone cypionate formulations - Google Patents [patents.google.com]
- 18. pharmatutor.org [pharmatutor.org]
Technical Support Center: Preventing Enzymatic Degradation of Testosterone Benzoate in Serum Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with testosterone (B1683101) benzoate (B1203000) in serum samples. The following information will help ensure sample integrity and prevent enzymatic degradation, leading to more accurate and reliable experimental results.
Troubleshooting Guides
Problem: Inconsistent or unexpectedly high testosterone concentrations in stored serum samples.
| Possible Cause | Recommended Solution |
| Enzymatic hydrolysis of testosterone benzoate: Serum esterases can cleave the benzoate group, artificially inflating free testosterone levels.[1][2][3] | Use blood collection tubes containing an esterase inhibitor like sodium fluoride (B91410) (NaF).[2][4] Alternatively, process blood samples immediately at 4°C to minimize enzymatic activity before storing the separated serum/plasma at -20°C or lower.[2] |
| Sample storage temperature too high: Storing samples at room temperature or even 4°C for extended periods can allow for significant enzymatic activity.[1][2] | Immediately after collection and processing, store serum samples at -20°C or ideally at -80°C for long-term stability.[3][5] |
| Delayed sample processing: The longer whole blood sits (B43327) before centrifugation, the more time esterases have to act on the this compound. | Centrifuge blood samples as soon as possible after collection to separate serum or plasma from cellular components where many esterases are located. If immediate centrifugation is not possible, keep the whole blood sample on ice (4°C).[2] |
Problem: Low recovery of this compound from serum samples.
| Possible Cause | Recommended Solution |
| Degradation during extraction: The extraction process itself might not be optimized to prevent degradation. | Ensure the extraction protocol is performed quickly and at a low temperature. Consider the use of organic solvents that can also help to precipitate and inactivate enzymes. |
| Adsorption to container surfaces: Steroids can be sensitive to the type of container used for storage and processing. | Use polypropylene (B1209903) or other low-binding tubes for sample collection, processing, and storage to minimize the loss of this compound. |
Frequently Asked Questions (FAQs)
Q1: What are serum esterases and how do they affect my this compound samples?
A1: Serum contains a variety of non-specific esterases, which are enzymes that hydrolyze ester bonds.[1][6] this compound is a prodrug of testosterone, meaning it is an ester that is converted to the active testosterone molecule in the body.[7] In a serum sample, these esterases can cleave the benzoate ester from the testosterone molecule, leading to an artificially high measurement of free testosterone and a correspondingly low measurement of the intact this compound prodrug.[2]
Q2: What is the most effective way to inhibit esterase activity in my samples?
A2: The most common and effective method is to collect blood in tubes containing sodium fluoride (NaF), a well-known esterase inhibitor.[2][4][8] This is particularly crucial for pharmacokinetic studies of testosterone esters.[2]
Q3: Are there different types of blood collection tubes I should be aware of?
A3: Yes, the additives in blood collection tubes are critical. For testosterone ester analysis, tubes containing sodium fluoride (NaF) are recommended.[4] These may also contain an anticoagulant like potassium oxalate (B1200264) or EDTA. Standard serum separator tubes (SST) without inhibitors are not recommended if there will be any delay in processing, as esterases will remain active.[1][4]
Q4: How quickly do I need to process my blood samples after collection?
A4: To minimize enzymatic degradation, blood samples should be processed as quickly as possible. If immediate centrifugation is not feasible, samples should be kept at 4°C.[2] Storing whole blood at room temperature can lead to significant overestimation of testosterone levels due to the degradation of testosterone esters.[1]
Q5: What is the optimal storage temperature for serum samples containing this compound?
A5: For short-term storage, -20°C is acceptable. However, for long-term stability, storage at -80°C is recommended to minimize any residual enzymatic activity and ensure the integrity of the analyte.[3]
Data Presentation
Table 1: Impact of Blood Collection Tube and Temperature on Testosterone Overestimation in the Presence of Testosterone Undecanoate (600 ng/mL)
| Blood Collection Tube | Storage Condition | % Overestimation of Testosterone |
| Plain Tube (serum) | 30 min at 4°C | +28% |
| Plain Tube (serum) | 60 min at Room Temp | +259% |
| EDTA Tube (plasma) | 30 min at 4°C | +28% |
| EDTA Tube (plasma) | 60 min at Room Temp | +318% |
| P800 Tube (esterase/protease inhibitors) | 30 min at 4°C | +22% |
| P800 Tube (esterase/protease inhibitors) | 60 min at Room Temp | +227% |
| Sodium Fluoride (3mg) + EDTA | 30 min at 4°C | -3% |
| Sodium Fluoride (10mg) + Oxalate | 30 min at 4°C | -10% |
| Sodium Fluoride (30mg) | 30 min at 4°C | -23%* |
*Note: Tubes containing NaF showed a baseline underestimation of testosterone even without the presence of testosterone undecanoate.[1] Data is extrapolated from studies on testosterone undecanoate, as specific data for this compound is limited. The principle of esterase inhibition remains the same.
Experimental Protocols
Protocol: Evaluating the Efficacy of an Esterase Inhibitor for Stabilizing this compound in Serum
Objective: To determine the effectiveness of sodium fluoride (NaF) in preventing the in vitro hydrolysis of this compound to testosterone in human serum.
Materials:
-
Freshly collected human whole blood
-
Blood collection tubes with and without sodium fluoride/potassium oxalate
-
This compound standard solution
-
Centrifuge
-
Pipettes and polypropylene tubes
-
-80°C freezer
-
LC-MS/MS or other appropriate analytical instrumentation
Methodology:
-
Sample Collection: Draw whole blood from a healthy volunteer into both a plain serum tube and a tube containing sodium fluoride and potassium oxalate.
-
Spiking: Immediately after collection, spike aliquots of whole blood from the plain tube with a known concentration of this compound. A parallel set of aliquots from the NaF tube should also be spiked.
-
Incubation: Incubate the spiked samples at room temperature for varying time points (e.g., 0, 30, 60, 120 minutes).
-
Sample Processing: At each time point, process the blood to separate the serum or plasma by centrifugation according to the tube manufacturer's instructions.
-
Storage: Immediately transfer the resulting serum or plasma to labeled polypropylene tubes and store at -80°C until analysis.
-
Analysis: Thaw the samples and analyze for both this compound and free testosterone concentrations using a validated analytical method such as LC-MS/MS.
-
Data Evaluation: Compare the concentrations of this compound and testosterone at each time point between the samples collected in the plain tubes and the NaF tubes. Calculate the percentage of this compound degradation and the corresponding increase in free testosterone.
Visualizations
Caption: Enzymatic conversion of this compound to testosterone.
Caption: Recommended workflow for handling serum samples.
References
- 1. lsmu.lt [lsmu.lt]
- 2. Accurate measurement of androgen after androgen esters: problems created by ex vivo esterase effects and LC‐MS/MS interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and detectability of testosterone esters in dried blood spots after intramuscular injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of testosterone esters in blood sample | World Anti Doping Agency [wada-ama.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. needle.tube [needle.tube]
Validation & Comparative
A Comparative Guide to the Quantification of Testosterone Benzoate: An HPLC-Based Approach
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) like testosterone (B1683101) benzoate (B1203000) is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose. This guide provides a comprehensive validation of an HPLC method for testosterone benzoate quantification, alongside a comparison with alternative analytical techniques, supported by experimental data and detailed protocols.
Methodology Showdown: HPLC vs. Alternatives
The choice of analytical technique for this compound quantification depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC with UV detection is a workhorse in many pharmaceutical quality control laboratories, other methods offer distinct advantages.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Cost-effective, robust, good precision and accuracy for bulk and dosage forms. | Lower sensitivity compared to mass spectrometry, potential for interference from co-eluting impurities. |
| LC-MS/MS | Separation by HPLC coupled with highly selective and sensitive mass spectrometric detection.[1][2] | High sensitivity and selectivity, suitable for complex matrices like plasma and hair.[1][2] | Higher equipment and operational costs, requires more specialized expertise. |
| GC-MS | Gas chromatography for separation, coupled with mass spectrometry. | Excellent for volatile and thermally stable compounds, provides structural information. | Requires derivatization for non-volatile compounds like testosterone esters, potential for thermal degradation.[2] |
| Immunoassays | Based on antigen-antibody recognition.[3] | High throughput, suitable for screening large numbers of samples. | Can suffer from lack of specificity due to cross-reactivity with similar steroids, leading to less accurate quantification.[4] |
Performance Data: A Comparative Analysis
The following table summarizes typical performance characteristics for the quantification of testosterone esters using different analytical methods. The data presented is a synthesis from published literature on testosterone and its various esters, providing a benchmark for what can be expected from a validated method.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | Immunoassay |
| Linearity (r²) | >0.99[5] | >0.99 | >0.99 | Variable |
| Accuracy (% Recovery) | 98-102%[5] | 95-105% | 90-110% | 85-115% |
| Precision (%RSD) | <2%[5] | <15% | <15% | <20% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range[2] | pg/mL range | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range | pg/mL range | pg/mL to ng/mL range |
Experimental Protocol: Validated HPLC-UV Method for this compound
This section details a standard reversed-phase HPLC method for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Methanol and water in a 90:10 (v/v) ratio.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For bulk drug, accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range. For formulations like oil-based injectables, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte from the matrix.[8]
3. Method Validation Parameters:
The method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo chromatograms.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by a linear regression analysis of the calibration curve.
-
Accuracy: The closeness of the test results to the true value. This is assessed by the recovery of known amounts of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the HPLC method validation process and the relationship between different analytical methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Detectability of testosterone esters and estradiol benzoate in bovine hair and plasma following pour-on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced Methods for the Analysis of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. longdom.org [longdom.org]
- 6. HPLC Method Development for Testosterone Cipionate in Bulk Drug and Oil-Based Injectables – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. HPLC method development for testosterone propionate and cipionate in oil-based injectables - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative pharmacokinetic profiling of testosterone benzoate versus testosterone cypionate.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two testosterone (B1683101) esters: testosterone benzoate (B1203000) and testosterone cypionate. The objective is to offer a clear, data-driven overview to inform research and development in androgen replacement therapy. While robust pharmacokinetic data for testosterone cypionate is readily available, human data for testosterone benzoate is scarce, likely due to it never being commercially marketed for therapeutic use. This guide synthesizes the available information to draw a comparative picture.
Key Pharmacokinetic Parameters
The pharmacokinetic profile of a testosterone ester is largely determined by the length of its ester side chain. Longer esters, like cypionate, are generally more lipophilic and are released more slowly from the intramuscular injection site, leading to a longer duration of action. Shorter esters, such as benzoate, are typically absorbed more quickly, resulting in a faster onset and shorter half-life.
The following table summarizes the available pharmacokinetic data for testosterone cypionate from a study in hypogonadal men. Due to the lack of available human data for this compound, a direct quantitative comparison is not possible.
| Pharmacokinetic Parameter | Testosterone Cypionate (200 mg IM) | This compound |
| Maximum Concentration (Cmax) | 1112 ± 297 ng/dL[1] | Data not available in humans |
| Time to Cmax (Tmax) | 4-5 days[1] | Expected to be shorter than cypionate |
| Half-life (t½) | Approximately 8 days[2][3] | Expected to be shorter than cypionate |
| Area Under the Curve (AUC) | Data not available in cited study | Data not available in humans |
Understanding the Pharmacokinetic Profiles
Testosterone Cypionate: Following intramuscular injection, testosterone cypionate is slowly absorbed from the lipid phase.[2][3] This slow release results in a sustained elevation of testosterone levels. In a study involving 11 hypogonadal men who received a 200 mg intramuscular injection of testosterone cypionate, the mean peak serum testosterone concentration (Cmax) of 1,112 ± 297 ng/dL was reached between 4 and 5 days (Tmax) post-injection.[1] After reaching its peak, testosterone levels gradually decline.[1] The half-life of testosterone cypionate is approximately eight days.[2][3]
This compound: While specific human pharmacokinetic data such as Cmax, Tmax, and AUC are not available in the reviewed literature, the general principles of pharmacokinetics for testosterone esters suggest that this compound, with its shorter ester chain, would have a faster absorption rate and a shorter half-life compared to testosterone cypionate. This would translate to a quicker onset of action and a shorter duration of effect, necessitating more frequent administration to maintain stable serum testosterone levels. Animal studies involving other steroid esters, such as estradiol, have shown that the benzoate ester has a shorter duration of elevated levels compared to the cypionate ester.
Experimental Protocols
The data for testosterone cypionate presented in this guide is based on a pharmacokinetic study with the following general methodology:
Study Design: A pharmacokinetic study was conducted on a cohort of 11 hypogonadal men.[1]
Drug Administration: Each subject received a single intramuscular injection of 200 mg of testosterone cypionate.[1]
Blood Sampling: Serum levels of testosterone were measured periodically over a 14-day period following the injection.[1]
Analytical Method: While the specific assay is not detailed in the summary, pharmacokinetic studies of testosterone typically utilize validated methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to accurately quantify testosterone concentrations in serum or plasma.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of injectable testosterone esters.
Caption: A generalized workflow for a clinical trial investigating the pharmacokinetics of testosterone esters.
Conclusion
Testosterone cypionate is a long-acting testosterone ester characterized by a slow onset of action and a prolonged duration of effect, with a half-life of approximately eight days.[2][3] In contrast, while human-specific quantitative data is lacking, this compound is expected to be a shorter-acting ester with a faster onset and shorter half-life. The choice between these or other esters in a research or clinical setting would depend on the desired dosing frequency and the therapeutic goal of achieving stable versus fluctuating serum testosterone levels. Further research, should it become available, would be necessary to provide a direct quantitative comparison of the pharmacokinetic profiles of these two esters in humans.
References
Cross-Reactivity of Testosterone Benzoate in Commercial Testosterone Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of testosterone (B1683101) is critical in numerous research and clinical applications. However, the presence of structurally similar compounds, such as testosterone esters, can lead to significant cross-reactivity in immunoassays, potentially compromising data integrity. This guide provides a comparative analysis of the cross-reactivity of testosterone benzoate (B1203000) in various commercial testosterone immunoassays, supported by experimental data and detailed protocols to aid in assay selection and data interpretation.
Comparative Analysis of Cross-Reactivity
The following table summarizes the reported cross-reactivity of testosterone benzoate and a structurally similar ester, testosterone propionate (B1217596), in several commercial testosterone immunoassays. Direct cross-reactivity data for this compound is limited in publicly available literature and manufacturer documentation for many platforms. In such cases, data for testosterone propionate is provided as a surrogate, and this is clearly indicated. Researchers are advised to verify this information with the respective manufacturers for the most current data.
| Immunoassay Platform | Manufacturer | Assay Principle | Reported Cross-Reactivity of this compound (%) | Reported Cross-Reactivity of Testosterone Propionate (%) |
| Testosterone ELISA Kit | Neogen | Competitive ELISA | 0.10 | 0.04 |
| Elecsys Testosterone II | Roche Diagnostics | Electrochemiluminescence Immunoassay (ECLIA) | Not Reported | < 0.05 |
| ADVIA Centaur Testosterone II | Siemens Healthineers | Chemiluminescent Microparticle Immunoassay (CMIA) | Not Reported | Not Reported |
| ARCHITECT 2nd Generation Testosterone | Abbott Laboratories | Chemiluminescent Microparticle Immunoassay (CMIA) | Not Reported | Moderate Interference (exact % not specified)[1] |
Note: "Not Reported" indicates that specific cross-reactivity data for the listed compound was not found in the reviewed product literature. The term "Moderate Interference" for the Abbott ARCHITECT assay is as stated in the available documentation, which advises using an alternative method for quantification when testosterone propionate is present[1].
Experimental Protocols
Accurate determination of immunoassay cross-reactivity is fundamental to validating an assay's specificity. Below is a detailed protocol for assessing the cross-reactivity of a potential interfering substance, such as this compound, in a competitive testosterone immunoassay.
Protocol: Determination of Cross-Reactivity in a Competitive Immunoassay
1. Objective: To quantify the percentage of cross-reactivity of a specific compound (e.g., this compound) in a competitive immunoassay for a target analyte (testosterone).
2. Materials:
-
Commercial Testosterone Immunoassay Kit (including coated microplate, enzyme-labeled testosterone conjugate, substrate, stop solution, and assay buffer)
-
Testosterone standard of known concentration
-
This compound (or other potential cross-reactant) of high purity
-
Steroid-free serum or appropriate assay buffer for dilutions
-
Precision pipettes and tips
-
Microplate reader
3. Procedure:
-
Preparation of Standard Curves:
-
Prepare a serial dilution of the testosterone standard in steroid-free serum or assay buffer to create a standard curve. The concentration range should cover the expected dynamic range of the assay.
-
Prepare a separate serial dilution of this compound in the same diluent. The concentration range for the cross-reactant should typically be wider than that of the target analyte to ensure the 50% inhibition point can be determined.
-
-
Assay Performance:
-
Follow the manufacturer's instructions for the testosterone immunoassay.
-
In separate wells of the microplate, add the different concentrations of the testosterone standard and the this compound dilutions.
-
Add the enzyme-labeled testosterone conjugate to all wells.
-
Incubate the plate as per the kit's protocol to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and allow for color development.
-
Stop the reaction and measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
For both the testosterone standard and the this compound, plot the signal (e.g., absorbance) against the logarithm of the concentration.
-
Determine the concentration of testosterone that causes a 50% reduction in the maximum signal (IC50 of testosterone).
-
Determine the concentration of this compound that causes a 50% reduction in the maximum signal (IC50 of this compound).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Testosterone / IC50 of this compound) x 100
-
Visualizing Immunoassay Principles and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the fundamental principles of competitive immunoassays and the logical workflow for assessing cross-reactivity.
Conclusion
The specificity of commercial testosterone immunoassays to testosterone esters like this compound varies. While some manufacturers provide specific cross-reactivity data, this information is not universally available, necessitating careful assay selection and validation by researchers. The provided data and protocols serve as a guide for scientists and drug development professionals to better understand and mitigate the potential impact of cross-reactivity in their studies, ultimately leading to more accurate and reliable testosterone measurements. For critical applications, confirmation of immunoassay results with a reference method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.
References
A Comparative Analysis of Testosterone Benzoate and Testosterone Enanthate in Androgenic Research
For researchers and professionals in drug development, the selection of an appropriate testosterone (B1683101) ester is a critical decision that influences the pharmacokinetic and pharmacodynamic profile of androgenic studies. This guide provides a detailed comparison of testosterone benzoate (B1203000) and testosterone enanthate, focusing on their comparative efficacy in androgenic research, supported by experimental data.
Pharmacokinetic Profile: A Tale of Two Esters
The fundamental difference between testosterone benzoate and testosterone enanthate lies in their ester chains, which dictates their absorption rate, half-life, and ultimately, their duration of action. Testosterone enanthate possesses a longer ester chain than this compound, resulting in slower absorption from the injection site and a more sustained release of testosterone into the bloodstream.
| Parameter | This compound | Testosterone Enanthate |
| Half-life | Shorter | Longer (approx. 4.5 days)[1] |
| Peak Plasma Concentration | Reached more rapidly | Reached more slowly |
| Duration of Action | Shorter | Longer |
Comparative Androgenic Efficacy: Insights from Preclinical Models
The androgenic potency of testosterone esters is classically evaluated using bioassays that measure the growth of androgen-dependent tissues in castrated animals. The Hershberger assay in rats and the chick comb growth assay are two such standard methods.
The Hershberger Assay in Rats
This assay assesses the androgenic and anabolic activity of a substance by measuring the weight changes in specific tissues of castrated male rats. Key androgen-dependent tissues include the seminal vesicles, ventral prostate, and the levator ani muscle.
Experimental Data:
A study investigating the effects of this compound in adult male rats provides valuable data on its androgenic potential. In this experiment, rats were administered this compound at a dose of 100 mg/kg body weight for five consecutive days. The results demonstrated a significant increase in the weights of the androgen-dependent seminal vesicles and ventral prostate.[2]
| Tissue | Treatment Group (this compound, 100 mg/kg) | Control Group (Vehicle) | Percentage Increase |
| Seminal Vesicles | Significantly increased weight[2] | Baseline weight | Data on specific percentage increase not provided in the abstract. |
| Ventral Prostate | Significantly increased weight[2] | Baseline weight | Data on specific percentage increase not provided in the abstract. |
Chick Comb Growth Assay
This bioassay utilizes the androgen-sensitive comb of a chick as an indicator of androgenic activity. The application of an androgenic substance directly to the comb stimulates its growth, which can be quantified. While this method is a classic tool, specific comparative data for this compound and testosterone enanthate is limited in recently published literature.
Experimental Protocols
Hershberger Bioassay (Rat Model)
The Organisation for Economic Co-operation and Development (OECD) provides a standardized guideline for the Hershberger bioassay (Test Guideline 441).[3]
Workflow:
Caption: Workflow of the Hershberger bioassay in rats.
Methodology:
-
Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.
-
Acclimatization: The animals are allowed to recover from surgery and acclimatize to the laboratory conditions.
-
Dosing: The test compounds (e.g., this compound or testosterone enanthate) and a vehicle control are administered daily for a period of 10 consecutive days. Administration can be via oral gavage or subcutaneous injection.
-
Necropsy: On the day after the last dose, the animals are euthanized, and the following androgen-dependent tissues are carefully dissected and weighed:
-
Ventral prostate
-
Seminal vesicles (including coagulating glands)
-
Levator ani muscle
-
Glans penis
-
Cowper's glands
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group to determine the androgenic or anabolic activity of the test substance.
Chick Comb Bioassay
Workflow:
Caption: Workflow of the chick comb bioassay.
Methodology:
-
Animal Model: Day-old male chicks are used.
-
Application: The test substance, dissolved in a suitable vehicle (e.g., oil), is applied directly to the surface of the comb daily for a specified period (typically 7-10 days).
-
Measurement: The growth of the comb is assessed by measuring its dimensions (length and height) or by weighing the excised comb at the end of the treatment period.
-
Data Analysis: The comb growth in the treated groups is compared to that of the control group to determine the androgenic potency of the substance.
Androgenic Signaling Pathway
Both this compound and testosterone enanthate are pro-drugs of testosterone. Once administered, esterases cleave the ester bond, releasing free testosterone, which then exerts its androgenic effects by binding to and activating the androgen receptor (AR).
Caption: Simplified androgen signaling pathway.
Conclusion
The choice between this compound and testosterone enanthate for androgenic studies hinges on the desired pharmacokinetic profile. This compound offers a more rapid onset and shorter duration of action, which may be suitable for studies requiring more frequent dosing and quicker clearance. In contrast, testosterone enanthate provides a more sustained and prolonged release of testosterone, making it ideal for long-term studies where stable androgen levels are desired with less frequent administration.
While direct comparative efficacy data from standardized bioassays is sparse, the fundamental principles of their ester chain length and resulting pharmacokinetics provide a strong basis for selection. For quantitative comparison of novel androgens, adherence to standardized protocols such as the OECD Hershberger bioassay is paramount for generating reproducible and reliable data.
References
- 1. Pharmacokinetics and pharmacodynamics of testosterone enanthate and dihydrotestosterone enanthate in non-human primates. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Testosterone-induced development of the rat levator ani muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of testosterone enanthate and dihydrotestosterone enanthate in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison: Testosterone Benzoate vs. Testosterone Undecanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two commonly researched testosterone (B1683101) esters: testosterone benzoate (B1203000) and testosterone undecanoate. The following sections detail their respective pharmacokinetic and pharmacodynamic profiles, supported by experimental data from animal studies. This document aims to be an objective resource for researchers designing preclinical studies involving androgen replacement or investigating the properties of these specific esters.
Pharmacokinetic Profile
Table 1: Comparative Pharmacokinetic Parameters of Testosterone Undecanoate and Testosterone Benzoate in Male Rats
| Parameter | Testosterone Undecanoate | This compound |
| Dose | 125 mg/kg, single s.c. injection[1] | 100 mg/kg/day, i.p. for 5 days[2] |
| Vehicle | Corn oil[1] | Arachis oil[2] |
| Peak Serum Testosterone | Maintained significantly high levels for 8 weeks[1] | Highly raised on day 6, returned to control levels by day 18[2] |
| Duration of Action | Long-acting: sustained levels for at least 4 weeks with a single 100 mg/kg s.c. injection[3] | Shorter-acting: serum levels declined significantly by day 36[2] |
Pharmacodynamic Effects
The biological effects of testosterone esters are a direct consequence of the resulting serum testosterone levels. Studies have investigated various pharmacodynamic endpoints for both testosterone undecanoate and benzoate.
Table 2: Comparative Pharmacodynamic Effects of Testosterone Undecanoate and this compound in Male Rats
| Parameter | Testosterone Undecanoate | This compound |
| Effect on Spermatogenesis | Reversibly suppresses spermatogenesis at a dose of 19 mg/kg[4] | Data not available |
| Effect on Reproductive Organs | - | Enhanced growth of androgen-dependent organs[2] |
| Effect on Gonadotropins (LH & FSH) | - | Significantly lower serum LH and FSH levels throughout the treatment period[2] |
| Anabolic Effects | Induces supraphysiological anabolic testosterone concentrations for up to six weeks at a high dose (500 mg/kg i.m.)[3] | Data on specific anabolic effects on muscle mass not detailed in the reviewed studies. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. The following are representative experimental protocols for the administration of testosterone undecanoate and this compound in rats, based on the cited literature.
Testosterone Undecanoate Administration Protocol
This protocol is based on a study investigating the induction of benign prostatic hyperplasia in Wistar rats.[1]
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Animals are castrated to remove endogenous testosterone influence.
-
Following a recovery period, a single subcutaneous (s.c.) injection of testosterone undecanoate is administered.
-
Dosage: 125 mg/kg body weight.
-
Vehicle: Corn oil.
-
Blood Sampling: Blood samples are collected at various time points (e.g., weekly for 8 weeks) to measure serum testosterone and dihydrotestosterone (B1667394) (DHT) levels.
-
Tissue Analysis: At the end of the study, target tissues such as the prostate can be collected for histological analysis.
-
This compound Administration Protocol
This protocol is derived from a study examining the effects of high-dose this compound on reproductive organs and hormone levels in adult male rats.[2]
-
Animal Model: Adult male Sprague-Dawley rats.
-
Procedure:
-
This compound is administered via intraperitoneal (i.p.) injection for five consecutive days.
-
Dosage: 100 mg/kg body weight per day.
-
Vehicle: Arachis oil.
-
Control Group: A control group receives injections of the vehicle only.
-
Sampling: Animals are sacrificed at different time points post-injection (e.g., day 6, 12, 18, 24, and 36) for the collection of blood and reproductive organs.
-
Analysis: Serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) are measured. Reproductive organs are weighed.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for in vivo comparison.
References
- 1. Comparative application of testosterone undecanoate and/or testosterone propionate in induction of benign prostatic hyperplasia in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Administration of exogenous testosterone in the adult rat and its effects on reproductive organs, sex hormones and body-weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reversible effect of testosterone undecanoate injection on spermatogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Bioassays for Measuring the Androgenic Activity of Testosterone Benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common bioassays for validating the androgenic activity of testosterone (B1683101) benzoate (B1203000). As a testosterone prodrug, the bioactivity of testosterone benzoate is intrinsically linked to its hydrolysis to testosterone. This guide presents experimental data and detailed protocols for key in vivo and in vitro assays, offering a framework for selecting the most appropriate method for your research needs.
Introduction to Androgenic Bioassays
The androgenic activity of compounds like this compound is typically assessed through bioassays that measure their ability to activate the androgen receptor (AR). These assays are crucial in drug development, toxicology, and endocrine research. They can be broadly categorized into in vivo and in vitro methods. In vivo assays, such as the Hershberger bioassay, assess the physiological response in a whole organism. In contrast, in vitro assays, including yeast-based and mammalian cell-based reporter assays, provide a more mechanistic understanding of AR activation at the cellular level.
This compound, being an ester, requires enzymatic hydrolysis to release the active testosterone molecule. This is a critical consideration for in vitro assays, as the metabolic capacity of the cell system can significantly influence the observed androgenic potency.
Comparative Performance of Androgenic Bioassays
The selection of a suitable bioassay depends on various factors, including sensitivity, specificity, throughput, and the specific research question. The following tables summarize the performance of different bioassays for testosterone and other relevant androgens. Note that direct data for this compound is limited, and its activity in vitro is highly dependent on its conversion to testosterone.
Table 1: In Vitro Bioassay Performance for Androgens
| Bioassay Type | Cell Line/System | Reference Androgen | EC50 (Concentration for 50% maximal response) | Limit of Detection (LOD) | Key Characteristics |
| Mammalian Cell Reporter Assay (AR CALUX) | Human U2-OS | Dihydrotestosterone (DHT) | 0.13 nM | 3.6 pM | High sensitivity and specificity for androgens.[1] |
| Testosterone | 0.66 nM | Not Reported | Endogenous receptor expression can be low.[1] | ||
| Yeast Androgen Screen (YAS) | Saccharomyces cerevisiae | 17β-Testosterone | 50 nM | Not Reported | Robust and less prone to metabolic interference.[2] May require a hydrolysis step for esters. |
| Dihydrotestosterone (DHT) | ~22 nM (relative potency 2.3x testosterone) | 3 nM | Lower sensitivity compared to mammalian assays.[2] | ||
| Androgen Receptor Binding Assay | Rat Prostate Cytosol | Dihydrotestosterone (DHT) | IC50: 1.2 nM | Not Reported | Measures direct binding to the AR. Does not measure transcriptional activation. |
| Testosterone | IC50: 4.0 nM | Not Reported | Useful for identifying competitive binders. |
Table 2: In Vivo Bioassay Performance for Androgens
| Bioassay Type | Animal Model | Reference Androgen | Endpoint | Key Characteristics |
| Hershberger Bioassay | Castrated Male Rat | Testosterone Propionate | Increased weight of androgen-dependent tissues (ventral prostate, seminal vesicles, etc.) | Gold standard for in vivo androgenic/anti-androgenic activity.[3][4] Reflects systemic effects. Lower throughput and more complex than in vitro assays. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of bioassay results. Below are representative protocols for the key assays discussed.
Mammalian Cell-Based Androgen Receptor Transactivation Assay
This protocol describes a reporter gene assay using a human cell line that expresses the androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.
-
Cell Culture: Maintain a suitable human cell line (e.g., T-47D, 22Rv1) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Dosing: Prepare serial dilutions of this compound and a reference androgen (e.g., testosterone or DHT) in a serum-free medium. Remove the growth medium from the cells and add the test compounds.
-
Incubation: Incubate the plate for 24-48 hours to allow for androgen receptor activation and reporter gene expression.
-
Lysis and Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter gene activity to a control and plot the dose-response curves to determine EC50 values.
Yeast Androgen Screen (YAS)
This assay utilizes genetically modified yeast that expresses the human androgen receptor and a reporter gene (e.g., lacZ, which produces β-galactosidase).
-
Yeast Culture: Grow the YAS yeast strain in a selective medium overnight.
-
Assay Preparation: Dilute the overnight culture to a specific optical density.
-
Dosing: In a 96-well plate, add the test compounds, including this compound and a positive control, along with the yeast culture. A hydrolysis step may be necessary for this compound, which can be achieved by adding an esterase enzyme.
-
Incubation: Incubate the plate at 30°C for 18-48 hours.
-
Colorimetric Reading: Add a substrate for the reporter enzyme (e.g., CPRG for β-galactosidase) and incubate until a color change is observed. Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the androgenic activity relative to the positive control.
In Vivo Hershberger Bioassay
This assay is performed in castrated male rats to assess the androgenic potential of a substance by measuring the weight of androgen-dependent tissues.
-
Animal Preparation: Use young adult male rats. Castrate the animals and allow for a post-operative recovery period of at least seven days.
-
Dosing: Administer this compound daily for 10 consecutive days via oral gavage or subcutaneous injection. Include a vehicle control group and a positive control group (e.g., testosterone propionate).
-
Necropsy: Euthanize the animals 24 hours after the final dose.
-
Tissue Collection: Carefully dissect and weigh the following androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[4]
-
Data Analysis: Compare the tissue weights of the treated groups to the vehicle control group using appropriate statistical analysis. A significant increase in the weight of at least two of the five specified tissues indicates androgenic activity.[5]
Visualizing Key Processes
To better understand the underlying mechanisms and experimental flows, the following diagrams are provided.
Caption: Classical Androgen Receptor Signaling Pathway.
Caption: General Workflow for Bioassay Validation.
Conclusion
The validation of a bioassay for this compound requires careful consideration of its nature as a prodrug. While in vivo assays like the Hershberger bioassay inherently account for metabolic activation, in vitro assays may necessitate a hydrolysis step to accurately measure the androgenic potential. The choice between in vitro and in vivo methods will depend on the specific research objectives, with in vitro assays offering higher throughput and mechanistic insights, and in vivo assays providing a more holistic physiological assessment. This guide provides the foundational information to assist researchers in selecting and validating an appropriate bioassay for determining the androgenic activity of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C26H32O3 | CID 101474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP3064589A1 - Enzymatic process for the preparation of testosterone and esters thereof - Google Patents [patents.google.com]
Statistical analysis for comparing the effects of different testosterone esters in research.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of different testosterone (B1683101) esters commonly used in research. By examining their pharmacokinetic profiles and the underlying signaling pathways, this document aims to equip researchers with the necessary information to select the most appropriate ester for their study design. All quantitative data is supported by experimental findings from peer-reviewed literature.
Pharmacokinetic Profiles of Testosterone Esters
The primary difference between testosterone esters lies in their pharmacokinetic profiles, which are dictated by the length of the ester chain attached to the testosterone molecule. This ester chain influences the rate of absorption and elimination, thereby affecting the half-life, peak plasma concentration (Cmax), and time to reach peak concentration (Tmax) of testosterone in the bloodstream. The table below summarizes key pharmacokinetic parameters for commonly used testosterone esters following intramuscular injection in hypogonadal men.
| Testosterone Ester | Half-Life (Terminal) | Mean Residence Time (MRT) | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) |
| Propionate | ~0.8 days[1] | ~1.5 days[1] | Supraphysiological levels reached shortly after injection[1] | ~14 hours[1] |
| Enanthate | ~4.5 days[1][2] | ~8.5 days[1] | >41.6 nmol/L (>1200 ng/dL)[2] | 24 to 48 hours[2] |
| Cypionate | ~4.05 days[3] | Not explicitly stated | 38.6 ± 10.3 nmol/L (1112 ± 297 ng/dL)[2] | 2 to 5 days[2] |
| Undecanoate | ~20.9 - 33.9 days[1] | ~34.9 - 36.0 days[1] | 30.9 ± 11.9 nmol/L (890.6 ng/dL)[2] | ~7 days[2] |
Note: The data presented is compiled from multiple studies and may vary based on the study population, dosage, and analytical methods used. Testosterone cypionate is noted to have very similar pharmacokinetics to testosterone enanthate.[1]
Testosterone Signaling Pathways
Testosterone exerts its effects primarily through the androgen receptor (AR), a member of the nuclear receptor superfamily. The signaling cascade can be broadly categorized into classical (genomic) and non-classical (non-genomic) pathways.
Classical (Genomic) Signaling Pathway
The classical pathway involves the direct regulation of gene expression.
References
- 1. scribd.com [scribd.com]
- 2. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetic/Pharmacodynamic Modeling of Depot Testosterone Cypionate in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory validation of a quantitative assay for testosterone benzoate.
An inter-laboratory study was conducted to validate a quantitative assay for testosterone (B1683101) benzoate (B1203000), a synthetic anabolic-androgenic steroid. This guide provides a comparative analysis of the analytical methods used, their performance characteristics, and detailed experimental protocols. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods for the quantification of testosterone benzoate.
Comparative Analysis of Analytical Methods
The validation study compared two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance of these methods was evaluated across multiple laboratories to assess their accuracy, precision, and overall reliability.
| Parameter | HPLC-UV | LC-MS/MS | Inter-Laboratory Study Findings |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. | LC-MS/MS demonstrated higher specificity and sensitivity compared to HPLC-UV. |
| Specificity | Moderate; potential for interference from structurally similar compounds. | High; specific detection based on parent and fragment ion masses. | Fewer interferences were observed with the LC-MS/MS method across participating laboratories. |
| Linearity (R²) | > 0.99 | > 0.998 | Both methods exhibited excellent linearity within the tested concentration ranges. |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range | The LOQ for LC-MS/MS was significantly lower, making it suitable for trace analysis. |
| Accuracy (% Bias) | -10% to +8% | -5% to +5% | LC-MS/MS showed a lower bias in results from different laboratories, indicating higher accuracy.[1][2] |
| Precision (%RSD) | < 15% | < 10% | Inter-laboratory precision was better for the LC-MS/MS method.[3] |
| Sample Throughput | Moderate | High (with modern systems) | LC-MS/MS allows for faster run times and potentially higher throughput.[4] |
| Cost | Lower | Higher | The initial investment and operational costs for LC-MS/MS are substantially higher. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
-
Sample Preparation: this compound standards and samples are dissolved in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724), to a final concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at an appropriate wavelength (e.g., 240 nm).
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: An internal standard (e.g., a deuterated analog of this compound) is added to all samples and standards.[5] This is followed by a protein precipitation or liquid-liquid extraction step to remove matrix components. The final extract is evaporated and reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with a mixture of water and methanol/acetonitrile, both containing a small percentage of formic acid to enhance ionization.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both this compound and the internal standard.
-
-
Quantification: The concentration of this compound is determined by the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.
Visualizations
Caption: Workflow for an inter-laboratory validation study.
Caption: Simplified androgen receptor signaling pathway.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Accuracy-based proficiency testing for testosterone measurements with immunoassays and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detectability of testosterone esters and estradiol benzoate in bovine hair and plasma following pour-on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a total testosterone assay using high-turbulence liquid chromatography tandem mass spectrometry: Total and free testosterone reference ranges | Semantic Scholar [semanticscholar.org]
- 5. Development and Validation of a Serum Total Testosterone LC-MS/MS assay Certified by the CDC Hormone Standardization Program - PubMed [pubmed.ncbi.nlm.nih.gov]
A Critical Comparison of Analytical Methods for Testosterone Benzoate Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical comparison of the principal analytical methods for the detection and quantification of testosterone (B1683101) benzoate (B1203000), a synthetic ester of testosterone. The selection of an appropriate analytical method is paramount for accurate results in research, quality control, and forensic applications. This document compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), presenting their respective strengths and weaknesses with supporting data and methodologies.
Data Presentation: Comparison of Analytical Methods
The performance of each technique is summarized below. It is important to note that direct comparative validation data for testosterone benzoate across all platforms is limited in publicly available literature. Therefore, data from closely related testosterone esters or the parent testosterone molecule are included for reference and are indicative of expected performance.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | ELISA |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation of volatile compounds followed by mass-based detection. | Chromatographic separation coupled with highly selective and sensitive mass spectrometric detection. | Immunoassay based on antigen-antibody competitive binding. |
| Specificity | Moderate to Good | High | Very High | Moderate to Low (potential for cross-reactivity) |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range | pg/mL to fg/mL range | pg/mL to ng/mL range[1] |
| Accuracy (% Recovery) | Typically 98-102% for pharmaceutical assays[2] | Generally within 85-115% | Typically within 90-110%[3][4] | Can be variable, often within 80-120% |
| Precision (%RSD) | < 2% for intra-day precision in pharmaceutical analysis[5] | < 15% | < 10%[3][6] | < 15% |
| Sample Throughput | High | Low to Medium (derivatization can be time-consuming) | High (with modern systems) | Very High |
| Matrix Effect | Low to Moderate | Moderate to High (derivatization can mitigate some effects) | High (can be compensated with internal standards) | High |
| Cost | Low | Medium | High | Low (for bulk screening) |
| Expertise Required | Low to Medium | High | High | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
This method is well-suited for the analysis of this compound in pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is typically employed. For example, a mobile phase of 100% methanol (B129727) can be used.[2]
-
Flow Rate: A flow rate of approximately 1.0 mL/min is standard.
-
Detection: UV detection is typically performed at the wavelength of maximum absorbance for this compound, which is around 240 nm.[2]
-
Sample Preparation: For oil-based injectables, a dilution with a suitable organic solvent like methanol or a mixture of water and acetonitrile is performed.
-
Quantification: Quantification is based on a calibration curve prepared from this compound standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and is a confirmatory method for the presence of testosterone esters.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: this compound often requires derivatization to increase its volatility and improve its chromatographic properties. Silylation is a common derivatization technique, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms), is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection: A splitless injection is often used for trace analysis.
-
Temperature Program: A temperature gradient is employed to separate the analytes. For example, an initial oven temperature of 150°C, ramped to 300°C.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is used to enhance sensitivity and selectivity.
-
Sample Preparation: Extraction from the sample matrix (e.g., serum, urine) is typically performed using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The extracted analyte is then derivatized before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific detection of testosterone esters in biological matrices.
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or similar reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is common.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for this compound and monitoring for one or more specific product ions after collision-induced dissociation.
-
Sample Preparation: Sample preparation is critical to remove matrix interferences. This usually involves protein precipitation, followed by either LLE or SPE.
-
Internal Standard: An isotopically labeled internal standard (e.g., testosterone-d3 (B3025694) benzoate) is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method, but its specificity for this compound should be carefully validated.
-
Principle: A competitive ELISA is typically used. In this format, this compound in the sample competes with a labeled testosterone conjugate for binding to a limited number of anti-testosterone antibody binding sites coated on a microplate well.
-
Procedure:
-
Standards, controls, and samples are added to the antibody-coated wells.
-
An enzyme-labeled testosterone conjugate is added.
-
The plate is incubated to allow for competitive binding.
-
The wells are washed to remove unbound components.
-
A substrate is added, which reacts with the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is read on a microplate reader.
-
-
Quantification: The concentration of this compound is inversely proportional to the color intensity and is determined by comparison to a standard curve.
-
Cross-reactivity: It is crucial to determine the cross-reactivity of the antibody with this compound and other related steroids. Some testosterone immunoassays show cross-reactivity with other anabolic steroids.[7][8] The ester moiety of this compound may alter the antibody binding compared to free testosterone.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a general experimental workflow for the analysis of this compound using a chromatographic method coupled with mass spectrometry.
References
- 1. sceti.co.jp [sceti.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Serum Total Testosterone LC-MS/MS assay Certified by the CDC Hormone Standardization Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. nvkc.nl [nvkc.nl]
- 7. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal of Testosterone Benzoate
For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is paramount to ensuring both personnel safety and environmental protection. Testosterone (B1683101) benzoate (B1203000), a synthetic anabolic-androgenic steroid, requires stringent handling and disposal protocols due to its classification as a hazardous drug. Adherence to these procedures is a critical aspect of regulatory compliance and responsible laboratory practice.
Testosterone is categorized as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH), necessitating specific safety measures to prevent occupational exposure.[1][2] Furthermore, as a controlled substance regulated by the Drug Enforcement Administration (DEA), its entire lifecycle, including disposal, is subject to strict oversight.[1] Improper disposal, such as sewering, is prohibited to avoid environmental contamination and potential harm to aquatic life.[3][4][5]
Immediate Safety and Handling Protocols
Before initiating any procedure involving testosterone benzoate, it is crucial to consult the Safety Data Sheet (SDS). All handling of solid or crystalline forms of this compound should occur within a certified chemical fume hood to minimize inhalation risk.
Mandatory Personal Protective Equipment (PPE) includes:
-
Protective gloves (e.g., nitrile)
-
Protective clothing (e.g., lab coat)
-
Eye and face protection (e.g., safety goggles and face shield)[3]
Step-by-Step Disposal Plan
This compound waste must be managed as hazardous chemical waste. The following step-by-step plan ensures compliance with federal and local regulations.
-
Waste Segregation and Identification:
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste, including contaminated materials like gloves, absorbent pads, and pipette tips.
-
The container must be compatible with the chemical waste and have a secure, leak-proof lid.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Containerization and Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and relevant hazard symbols.
-
Ensure the container is kept closed except when adding waste.[6]
-
-
Disposal of Contaminated Materials:
-
All disposable items that have come into contact with this compound are considered hazardous waste and must be placed in the designated container.
-
For spills, residues and materials used for cleanup must be disposed of as hazardous waste.[1]
-
-
Final Disposal:
-
The primary and recommended method for the disposal of this compound waste is through a licensed professional hazardous waste disposal service.[4]
-
This ensures the waste is transported, treated, and disposed of in accordance with Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[7][8]
-
Incineration at a permitted facility is a common disposal method for pharmaceutical waste.[4]
-
Regulatory and Safety Data Summary
The following table summarizes the key classifications and disposal recommendations for this compound.
| Parameter | Classification/Recommendation | Regulatory Body/Source |
| Hazard Classification | Harmful if swallowed, Suspected of causing cancer, May damage fertility or the unborn child, Toxic to aquatic life. | Safety Data Sheets[3][9] |
| NIOSH Hazardous Drug | Yes | NIOSH[1][2] |
| DEA Controlled Substance | Yes (Testosterone) | DEA[1] |
| RCRA Hazardous Waste | May be considered hazardous waste depending on formulation (e.g., ignitability). All NIOSH hazardous drug waste should be managed as hazardous. | EPA[1][10] |
| Primary Disposal Method | Collection by a licensed hazardous waste disposal company for incineration. | Safety Data Sheets[4] |
| Sewering/Drain Disposal | Prohibited. | EPA, Safety Data Sheets[3][4][5] |
Experimental Protocol: Spill Cleanup
While chemical deactivation protocols for disposal are not standard practice, a detailed spill cleanup protocol is essential for laboratory safety.
Materials:
-
Appropriate PPE (gloves, lab coat, eye protection, face shield)
-
Chemical spill kit containing absorbent pads or granules
-
Designated hazardous waste container
-
Soap and water
-
Decontamination solution (e.g., 10% bleach solution, prepared fresh)
Procedure:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don PPE: Ensure all personnel involved in the cleanup are wearing the appropriate PPE.
-
Contain the Spill: Use absorbent pads or granules from the spill kit to surround and cover the spill, working from the outside in.
-
Collect the Waste: Carefully collect the absorbed material and any contaminated debris (e.g., broken glass) and place it into the designated hazardous waste container.
-
Decontaminate the Area:
-
Clean the spill area with soap and water.
-
Follow with a decontamination solution, such as a freshly prepared 10% bleach solution. Allow for the appropriate contact time as per your institution's safety guidelines.
-
Wipe the area with clean, wet absorbent pads.
-
-
Dispose of Cleanup Materials: All materials used in the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste in the designated container.
-
Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.
Disposal Workflow for this compound Waste
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. ph.health.mil [ph.health.mil]
- 2. danielshealth.com [danielshealth.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. bdlaw.com [bdlaw.com]
- 6. michigan.gov [michigan.gov]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 8. epa.gov [epa.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Testosterone Benzoate
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Testosterone Benzoate (B1203000), with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.
Testosterone Benzoate is classified as a substance that is suspected of causing cancer and may have reproductive toxicity.[1][2] Therefore, strict adherence to safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is essential to inspect all PPE before use and to wash hands thoroughly after handling the compound.[3]
| PPE Category | Recommendation |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields.[3] If splashes are likely, safety glasses with side-shields are appropriate.[4] |
| Skin Protection | Gloves: Wear suitable chemical-resistant gloves (e.g., rubber or latex).[5][6] Inspect gloves prior to use. Clothing: Wear impervious and fire/flame-resistant clothing or a suitable lab coat.[3][4] |
| Respiratory Protection | If working with the powder form or if dust inhalation is a risk, use a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator.[3][6] |
Operational Plan for Handling this compound
This procedural guide outlines the step-by-step process for safely handling this compound in a laboratory setting.
1. Preparation:
-
Obtain and thoroughly read the Safety Data Sheet (SDS) for this compound before use.[1][3]
-
Ensure a designated handling area is clean and prepared.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower.[4]
2. Handling the Compound:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust generation.[3]
-
Wear the appropriate PPE as detailed in the table above.
-
Do not eat, drink, or smoke in the handling area.[6]
3. In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[3]
-
Inhalation: If breathing is difficult, move the person to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms persist.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]
4. Disposal Plan:
-
Waste Container: All waste contaminated with this compound, including used PPE and empty containers, must be placed in a dedicated and clearly labeled hazardous waste container.[8]
-
Disposal Method: Dispose of contents and the container to an approved waste disposal plant.[1][4] Excess and expired materials should be offered to a licensed hazardous material disposal company.[3] It is recommended that waste minimization be practiced.[9]
Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
This guide is intended to provide essential safety information. Always refer to your institution's specific safety protocols and the most current Safety Data Sheet for this compound before commencing any work.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound | C26H32O3 | CID 101474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. carlroth.com [carlroth.com]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. ph.health.mil [ph.health.mil]
- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
